molecular formula C38H47F3N2O2S4 B12386175 Copper Fluor-4

Copper Fluor-4

Katalognummer: B12386175
Molekulargewicht: 749.1 g/mol
InChI-Schlüssel: IWSHBHVMVNQFGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Copper Fluor-4 is a useful research compound. Its molecular formula is C38H47F3N2O2S4 and its molecular weight is 749.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C38H47F3N2O2S4

Molekulargewicht

749.1 g/mol

IUPAC-Name

9-[4-[[bis[2-(2-ethylsulfanylethylsulfanyl)ethyl]amino]methyl]-2-(trifluoromethyl)phenyl]-6-piperidin-1-ylxanthen-3-one

InChI

InChI=1S/C38H47F3N2O2S4/c1-3-46-20-22-48-18-16-42(17-19-49-23-21-47-4-2)27-28-8-11-31(34(24-28)38(39,40)41)37-32-12-9-29(43-14-6-5-7-15-43)25-35(32)45-36-26-30(44)10-13-33(36)37/h8-13,24-26H,3-7,14-23,27H2,1-2H3

InChI-Schlüssel

IWSHBHVMVNQFGF-UHFFFAOYSA-N

Kanonische SMILES

CCSCCSCCN(CCSCCSCC)CC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)N5CCCCC5)C(F)(F)F

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to the Photophysical Properties of Copper Fluor-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core photophysical properties of Copper Fluor-4 (CF4), a fluorescent probe highly selective for cuprous ions (Cu⁺). This document summarizes key quantitative data, details experimental protocols for characterization, and visualizes associated signaling pathways and workflows.

Core Photophysical Properties of this compound

This compound is a fluorescent sensor built on a rhodol dye scaffold. Its fluorescence is significantly enhanced upon binding to Cu⁺, making it a valuable tool for detecting labile copper pools in biological systems. The mechanism of this fluorescence enhancement involves the disruption of photoinduced electron transfer (PET) upon coordination of Cu⁺.

Quantitative Data Summary

The following table summarizes the key photophysical properties of this compound.

PropertyValue (Free CF4)Value (CF4-Cu⁺ Complex)Reference(s)
Excitation Wavelength (λex) ~415 nm, 488 nm~415 nm, 488 nm
Emission Wavelength (λem) ~660 nm~660 nm
Quantum Yield (Φ) 0.040.38
Dissociation Constant (Kd) -2.9 x 10⁻¹³ M
Fluorescence Enhancement -~10-fold
Molar Extinction Coefficient (ε) Not available in literatureNot available in literature
Fluorescence Lifetime (τ) Not available in literatureNot available in literature

Mechanism of Action and Signaling

The fluorescence of this compound is quenched in its free form due to photoinduced electron transfer. The binding of a cuprous ion (Cu⁺) to the nitrogen and sulfur-rich receptor of the probe inhibits this process, leading to a significant increase in fluorescence intensity. This highly selective and high-affinity binding allows for the detection of labile Cu⁺ pools within complex biological environments.

cluster_quenching CF4_Free This compound (Free) Low Fluorescence CF4_Cu This compound-Cu⁺ Complex High Fluorescence CF4_Free->CF4_Cu + Cu⁺ PET Photoinduced Electron Transfer (PET) CF4_Free->PET enabled CF4_Cu->CF4_Free - Cu⁺ Fluorescence_Activation Fluorescence Activation CF4_Cu->Fluorescence_Activation PET inhibited Cu_ion Cu⁺ Fluorescence_Quenching Fluorescence Quenching LC Locus Coeruleus NE Norepinephrine Release LC->NE Behavior Rest-Activity Cycles NE->Behavior regulates Cu Labile Cu⁺ Pool Cu->LC modulates CF4 This compound Cu->CF4 detected by cluster_cell_prep Cell Preparation cluster_probe_loading Probe Loading cluster_treatment Treatment (Optional) cluster_imaging Imaging & Analysis Cell_Culture Culture Cells Cell_Seeding Seed cells on imaging dish Cell_Culture->Cell_Seeding CF4_Loading Load with This compound Cell_Seeding->CF4_Loading Ctrl_Loading Load with Control Probe (Ctrl-CF4-S2) Cell_Seeding->Ctrl_Loading Cu_Supplement Copper Supplementation (e.g., CuCl₂) CF4_Loading->Cu_Supplement Cu_Chelation Copper Chelation (e.g., BCS) CF4_Loading->Cu_Chelation Imaging Fluorescence Microscopy CF4_Loading->Imaging Ctrl_Loading->Imaging Cu_Supplement->Imaging Cu_Chelation->Imaging Analysis Quantify Fluorescence Intensity Imaging->Analysis

An In-depth Technical Guide to Copper Fluor-4 (CF4) for Copper Sensing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Copper Fluor-4 (CF4), a fluorescent probe for the detection of monovalent copper ions (Cu⁺). It details the probe's mechanism of action, performance characteristics, and experimental applications, offering a technical resource for professionals in life sciences and drug development.

Introduction: The Challenge of Labile Copper Detection

Copper is an essential trace element vital for a multitude of physiological processes, including mitochondrial respiration, antioxidant defense, and cell proliferation.[1] Its redox activity, cycling between Cu⁺ and Cu²⁺ states, is central to its function.[1][2] However, this same property can lead to the generation of reactive oxygen species (ROS) and cellular damage if not tightly regulated.[2] Consequently, cells maintain very low concentrations of free, or "labile," copper ions, typically at sub-micromolar levels.[2] Dysregulation of copper homeostasis is implicated in various diseases, including neurodegenerative disorders and cancer.[1][3]

Monitoring these dynamic, low-concentration labile copper pools in real-time within biological systems presents a significant challenge. While methods like atomic absorption spectroscopy exist, they lack the spatial and temporal resolution required for intracellular imaging.[2][4] Fluorescent probes have emerged as powerful tools to overcome these limitations, offering high sensitivity and specificity for visualizing metal ion dynamics in living cells.[2][4]

This compound (CF4): A Highly Specific Cu⁺ Sensor

This compound (CF4) is a fluorescent sensor specifically engineered for the detection of labile monovalent copper (Cu⁺).[5][6] It is built upon a rhodol dye scaffold, a class of fluorophores known for its favorable photophysical properties.[2][5][7][8] CF4 is designed to be stable and effective within a physiological pH range of 6 to 8, making it highly suitable for live-cell and in vivo imaging applications.[2][5][7][8]

Core Mechanism of Action

The sensing mechanism of CF4 relies on a process known as Photoinduced Electron Transfer (PET). In its copper-free state, the CF4 molecule is in a fluorescence "off" or quenched state. The electron-rich NS₃ receptor can donate an electron to the excited rhodol fluorophore, quenching its fluorescence.

Upon selective binding of a Cu⁺ ion to the NS₃ receptor, a conformational change is induced.[2] This coordination disrupts the PET process, blocking the electron transfer pathway. As a result, the fluorophore is no longer quenched and can return to its ground state by emitting a photon, leading to a significant, "turn-on" fluorescence response.[1][2] This interaction is a reversible 1:1 coordination mechanism, allowing for the dynamic monitoring of labile Cu⁺ pools.[2][5][8]

cluster_off Fluorescence 'Off' State (No Copper) cluster_on Fluorescence 'On' State (Copper Bound) A Rhodol Fluorophore (Excited State) B NS3 Receptor (Electron Donor) A->B Photoinduced Electron Transfer (PET) B->A Fluorescence Quenching C Rhodol Fluorophore (Excited State) D [Cu(I)-NS3 Receptor] Complex C->D PET Disrupted E Emitted Photon (Fluorescence) C->E Fluorescence Emission F Cu(I) Ion F->D Binding

Caption: Mechanism of CF4 fluorescence activation upon Cu⁺ binding.

Quantitative Performance Characteristics

CF4 exhibits excellent performance metrics for a fluorescent probe, characterized by its high affinity, selectivity, and robust fluorescence response. These properties are crucial for the sensitive and accurate detection of copper in complex biological environments.

ParameterValueReference(s)
Analyte Monovalent Copper (Cu⁺)[5][6][7]
Dissociation Constant (Kd) 2.9 × 10⁻¹³ M[2][6][7][8]
Binding Stoichiometry 1:1 (Cu⁺ : CF4)[5][8]
Fluorescence Enhancement ~10-fold[2][8]
Quantum Yield (Φ) Φ = 0.04 (Cu⁺-free) to Φ = 0.38 (Cu⁺-bound)[2]
Excitation Wavelength (λex) ~415 nm / 488 nm[7][9]
Emission Wavelength (λem) ~660 nm[7]
Effective pH Range 6 - 8[2][5][7][8]
Detection Limit 15 nM (for Cu²⁺ in buffer)[2]

Note: While CF4 is specific for Cu⁺, some characterization experiments may be performed with Cu²⁺ in buffer systems containing reducing agents.

Selectivity Profile

A critical feature of any fluorescent probe is its selectivity for the target ion over other biologically abundant metal ions. CF4 demonstrates high selectivity for copper, showing minimal fluorescence response to common alkali and alkaline earth metals (Na⁺, K⁺, Mg²⁺, Ca²⁺) or other transition metals like zinc (Zn²⁺) and iron (Fe²⁺).[2][7][8][9] This ensures that the observed fluorescence signal is specifically attributable to changes in labile copper concentrations.

Experimental Protocols

Below is a generalized protocol for imaging labile intracellular copper using CF4 in cultured mammalian cells. Optimization may be required depending on the cell type and experimental conditions.

A. Reagent Preparation

  • CF4 Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[7]

  • Cell Culture Medium: Use the appropriate growth medium for your cell line.

  • Imaging Buffer: A buffered saline solution such as Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) is recommended. Ensure the buffer is at a physiological pH.

B. Cell Staining and Imaging Workflow

  • Cell Plating: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and allow them to adhere and grow to the desired confluency.

  • Probe Loading:

    • Aspirate the growth medium from the cells.

    • Wash the cells once with pre-warmed imaging buffer.

    • Prepare a working solution of CF4 by diluting the 1 mM stock solution into the imaging buffer. The final concentration typically ranges from 0.5 µM to 10 µM.[7] A starting concentration of 2 µM is often effective.

    • Incubate the cells with the CF4 working solution for 10-30 minutes at 37°C, protected from light.[7]

  • Washing:

    • Aspirate the CF4 loading solution.

    • Wash the cells twice with pre-warmed imaging buffer to remove any excess, non-internalized probe.

  • Imaging:

    • Add fresh imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for CF4 (e.g., Excitation: ~488 nm, Emission: >650 nm).

    • Acquire images for baseline fluorescence before applying any experimental treatment (e.g., copper supplementation or chelation).

  • Data Analysis:

    • Measure the mean fluorescence intensity of individual cells or regions of interest (ROIs) using image analysis software (e.g., ImageJ/Fiji).

    • Quantify the change in fluorescence intensity over time or in response to treatment.

cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis A Plate cells on imaging dish C Wash cells with imaging buffer A->C B Prepare CF4 working solution D Incubate cells with CF4 (10-30 min, 37°C) B->D C->D E Wash cells twice to remove excess probe D->E F Image cells using fluorescence microscopy E->F G Apply experimental treatment (optional) F->G I Quantify fluorescence intensity changes F->I Analyze baseline H Acquire post-treatment images G->H H->I

References

An In-depth Technical Guide on the Selectivity of Copper Fluor-4 for Cu(I) over other metal ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace element vital for a myriad of physiological and pathological processes. Its ability to cycle between two primary oxidation states, Cu(I) and Cu(II), is fundamental to its biological roles.[1][2][3] However, the dysregulation of copper homeostasis can lead to significant cellular damage and is implicated in various diseases, including neurodegenerative disorders and cancer.[3][4] Consequently, the development of selective fluorescent probes to monitor labile copper pools within biological systems is of paramount importance for both basic research and therapeutic development.[3][4]

Copper Fluor-4 (CF4) has emerged as a highly specific fluorescent probe for the detection of cuprous ions (Cu⁺).[5][6][7] Based on a rhodol dye scaffold, CF4 exhibits a significant increase in fluorescence upon binding to Cu(I), allowing for real-time imaging of labile Cu⁺ pools in living organisms.[5][6][8] This technical guide provides a comprehensive overview of the selectivity of this compound for Cu(I) over other metal ions, presenting quantitative data, detailed experimental protocols, and visualizations of its operational mechanism and experimental workflows.

Quantitative Selectivity of this compound

This compound demonstrates exceptional selectivity for Cu(I) ions. This high selectivity is attributed to its unique molecular structure, which features a thioether-rich environment that preferentially binds the soft acid Cu⁺ over harder cations such as Zn²⁺ or Fe³⁺.[8] The probe operates effectively within a physiological pH range of 6 to 8.[5][6][8] Upon binding to Cu(I) in a 1:1 stoichiometry, CF4 exhibits a remarkable, up to tenfold, enhancement in its fluorescence emission.[6][8] The probe has a very strong affinity for Cu(I), with a reported dissociation constant (Kd) of 2.9 x 10⁻¹³ M.[5][6][8]

The following table summarizes the fluorescence response of this compound to various metal ions, highlighting its pronounced selectivity for Cu(I).

Metal IonMolar ExcessFluorescence Response (Fold Increase)Reference
Cu(I) 1.25~10[9]
Cu(II)25Minimal[9]
Zn(II)1000Minimal[9]
Fe(II)25Minimal[9]
Fe(III)25Minimal[9]
Mn(II)25Minimal[9]
Co(II)25Minimal[9]
Ni(II)25Minimal[9]
Na(I)1000Minimal[9]
K(I)1000Minimal[9]
Ca(II)1000Minimal[9]
Mg(II)1000Minimal[9]

Mechanism of Action and Signaling Pathway

The fluorescence of the rhodol dye scaffold in this compound is intrinsically quenched. The binding of a Cu(I) ion to the NS4 chelating site of the probe modifies the energy levels of the binding site. This alteration slows down the photoinduced electron transfer (PET) process that is responsible for the fluorescence quenching, thereby restoring the fluorescence of the rhodol fluorophore.[9]

Mechanism of this compound Fluorescence CF4_quenched CF4 (Quenched Fluorescence) CF4_Cu CF4-Cu(I) Complex (High Fluorescence) CF4_quenched->CF4_Cu Binding PET Photoinduced Electron Transfer (PET) CF4_quenched->PET dominates CF4_Cu->CF4_quenched Dissociation Fluorescence Fluorescence Emission CF4_Cu->Fluorescence enables Cu_ion Cu(I) ion Cu_ion->CF4_Cu

Mechanism of CF4 Fluorescence

Experimental Protocols

General Protocol for In Vitro Selectivity Assay

This protocol outlines the steps to assess the selectivity of this compound for Cu(I) against other metal ions in a cell-free system.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent like DMSO.

    • Prepare stock solutions of various metal ion salts (e.g., CuCl, ZnCl₂, FeCl₂, FeCl₃, MnCl₂, CoCl₂, NiCl₂, NaCl, KCl, CaCl₂, MgCl₂) in deionized water or an appropriate buffer.

  • Assay Buffer:

    • Prepare a working buffer solution, for example, a phosphate-buffered saline (PBS) at pH 7.4.

  • Fluorescence Measurements:

    • In a 96-well plate or cuvette, dilute the this compound stock solution to the final working concentration (e.g., 2 µM) in the assay buffer.[9]

    • Measure the initial fluorescence intensity (Fi) using a fluorescence spectrophotometer with excitation and emission wavelengths appropriate for the rhodol dye (e.g., excitation at 415 nm and emission at 660 nm).[5]

    • Add a specific concentration of the metal ion to be tested to the wells containing the probe. For monovalent and divalent cations like Na⁺, K⁺, Ca²⁺, and Mg²⁺, a large excess (e.g., 2 mM) is used, while for transition metals, a lower concentration (e.g., 50 µM) is typically sufficient.[9]

    • Incubate for a short period to allow for binding equilibrium to be reached.

    • Measure the final fluorescence intensity (Ff).

    • To confirm the selectivity for Cu(I), after measuring the fluorescence in the presence of a competing metal ion, add a small amount of Cu(I) (e.g., 2.5 µM) and measure the fluorescence again. A significant increase in fluorescence indicates high selectivity for Cu(I).[9]

  • Data Analysis:

    • Calculate the fold change in fluorescence for each metal ion by dividing the final fluorescence intensity (Ff) by the initial fluorescence intensity (Fi).

    • Plot the fluorescence response as a bar graph for easy comparison.

Experimental Workflow for In Vitro Selectivity start Start prep_stocks Prepare Stock Solutions (CF4, Metal Ions) start->prep_stocks prep_assay Prepare Assay Buffer (e.g., PBS, pH 7.4) prep_stocks->prep_assay setup_exp Dilute CF4 to working concentration prep_assay->setup_exp measure_initial Measure Initial Fluorescence (Fi) setup_exp->measure_initial add_metal Add Metal Ion measure_initial->add_metal incubate Incubate add_metal->incubate measure_final Measure Final Fluorescence (Ff) incubate->measure_final add_cu Add Cu(I) (Competition Assay) measure_final->add_cu analyze Analyze Data (Calculate Fold Change) measure_final->analyze measure_cu Measure Fluorescence add_cu->measure_cu measure_cu->analyze end End analyze->end

In Vitro Selectivity Workflow
Protocol for Cellular Imaging to Assess Labile Cu(I)

This protocol describes the use of this compound for imaging labile Cu(I) pools in living cells, which indirectly demonstrates its selectivity in a biological context.

  • Cell Culture:

    • Culture cells of interest (e.g., PC-12 or H1299) on glass-bottom dishes suitable for microscopy.[5][10]

  • Probe Loading:

    • Prepare a working solution of this compound (e.g., 1 µM) in a suitable imaging buffer like Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.[10]

    • Remove the culture medium from the cells and wash once with the imaging buffer.

    • Incubate the cells with the this compound working solution for a specified time (e.g., 30 minutes) at 37°C.[10]

  • Imaging:

    • After incubation, wash the cells once with the imaging buffer to remove any excess probe.

    • Image the cells using a confocal microscope with appropriate laser excitation (e.g., 488 nm) and emission filters.[10]

  • Controls and Competition:

    • To confirm that the fluorescence signal is specific to Cu(I), cells can be pre-treated with a Cu(I)-specific chelator like bathocuproine disulfonate (BCS). A decrease in CF4 fluorescence after BCS treatment indicates specificity for Cu(I).[8]

    • To investigate the role of specific copper transporters, experiments can be performed in cell lines with genetic knockouts of transporters like CTR1 (a Cu(I) transporter).[1][10] A decrease in CF4 fluorescence in CTR1 knockout cells compared to wild-type cells would further validate the probe's specificity for Cu(I).[1][10]

Logical Relationship of CF4 Selectivity CF4 This compound Binding_Strong Strong, Specific Binding CF4->Binding_Strong Binding_Weak Weak/No Binding CF4->Binding_Weak Cu1 Cu(I) Other_Ions Other Metal Ions (Zn, Fe, etc.) Fluorescence_High High Fluorescence Fluorescence_Low Low Fluorescence Binding_Strong->Cu1 Binding_Strong->Fluorescence_High Binding_Weak->Other_Ions Binding_Weak->Fluorescence_Low

CF4 Selectivity Logic

Conclusion

This compound is a robust and highly selective fluorescent probe for the detection and imaging of labile Cu(I) ions. Its strong affinity and specificity for Cu(I) over other biologically relevant metal ions make it an invaluable tool for researchers in various fields, including cell biology, neuroscience, and drug development. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for the effective utilization of this compound in elucidating the intricate roles of copper in biological systems.

References

Excitation and emission spectra of Copper Fluor-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Copper Fluor-4 (CF4), a fluorescent probe for the specific detection of cuprous ions (Cu⁺). It details the spectral properties, mechanism of action, experimental protocols, and selectivity of CF4, presenting quantitative data in accessible formats and visualizing complex processes for enhanced understanding.

Core Properties and Spectral Characteristics

This compound is a highly selective fluorescent sensor for Cu⁺, engineered around a rhodol dye scaffold. Its high affinity for cuprous ions, with a dissociation constant (Kd) in the femtomolar range, makes it an exceptional tool for detecting labile copper pools within biological systems.[1][2][3][4] The probe is stable in a physiologically relevant pH range of 6 to 8.[1][2][3][4]

Upon binding with Cu⁺, this compound exhibits a significant, approximately 10-fold, enhancement in fluorescence intensity. While there are some discrepancies across different suppliers, the most frequently cited spectral properties are detailed below. Researchers are advised to perform their own spectral characterization with their specific instrumentation.

ParameterValueReference
Excitation Wavelength (λex) ~415 nm or ~488 nm[1][2]
Emission Wavelength (λem) ~660 nm[1][4]
Dissociation Constant (Kd) for Cu⁺ 2.9 x 10⁻¹³ M[1][3][4]
Quantum Yield (Φ) Not explicitly stated for CF4. A similar BODIPY-based Cu⁺ sensor, CS1, has a quantum yield of 0.13 upon Cu⁺ binding.[5]
Extinction Coefficient (ε) Information not available in the reviewed sources.
Binding Stoichiometry (Cu⁺:Probe) 1:1

Mechanism of Action: A "Turn-On" Fluorescent Response

The functionality of this compound is based on a process known as photoinduced electron transfer (PET). In its unbound state, the fluorophore's fluorescence is quenched by an electron-rich thioether receptor. This means that upon excitation, a non-radiative pathway (electron transfer) dominates over the radiative pathway (fluorescence).

When this compound encounters a cuprous ion (Cu⁺), the ion selectively binds to the thioether-rich receptor. This binding event alters the electronic properties of the receptor, inhibiting the photoinduced electron transfer process. As a result, the fluorophore's de-excitation pathway shifts from non-radiative to radiative, leading to a significant increase in fluorescence emission, thus acting as a "turn-on" sensor for Cu⁺.

cluster_unbound Unbound State (Low Fluorescence) cluster_bound Bound State (High Fluorescence) Unbound_Probe This compound PET Photoinduced Electron Transfer (PET) Unbound_Probe->PET e- transfer Bound_Probe [Cu⁺-Copper Fluor-4] Complex Unbound_Probe->Bound_Probe Binding Event Excitation_Unbound Excitation Light (λex) Excitation_Unbound->Unbound_Probe Quenching Fluorescence Quenching PET->Quenching Emission Fluorescence Emission (λem) Bound_Probe->Emission Photon release Excitation_Bound Excitation Light (λex) Excitation_Bound->Bound_Probe Cu_Ion Cu⁺ Ion

Caption: Mechanism of this compound fluorescence activation.

Experimental Protocols

The following provides a general framework for utilizing this compound in live-cell fluorescence microscopy. Optimal conditions, including probe concentration and incubation times, may vary depending on the cell type and experimental objectives.

Reagent Preparation
  • Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 1-5 mM. Aliquot and store at -20°C, protected from light.

  • Loading Buffer: On the day of the experiment, dilute the this compound stock solution to the final working concentration (typically 1-5 µM) in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) or a serum-free medium. The addition of a non-ionic detergent like Pluronic F-127 (at a final concentration of ~0.02%) can aid in the dispersion of the probe in the aqueous loading buffer.

Live-Cell Imaging Workflow

Start Start Cell_Culture Culture cells to desired confluency Start->Cell_Culture Prepare_Loading_Solution Prepare fresh this compound loading solution (1-5 µM in buffer) Cell_Culture->Prepare_Loading_Solution Wash_Cells_1 Wash cells with buffer Prepare_Loading_Solution->Wash_Cells_1 Incubate Incubate cells with loading solution (15-60 min at 37°C) Wash_Cells_1->Incubate Wash_Cells_2 Wash cells with indicator-free buffer Incubate->Wash_Cells_2 De_esterification Incubate for 30 min to allow for complete de-esterification Wash_Cells_2->De_esterification Image Acquire fluorescence images using a microscope De_esterification->Image Analyze Analyze fluorescence intensity Image->Analyze End End Analyze->End

Caption: General workflow for live-cell imaging with this compound.
Detailed Steps for Fluorescence Microscopy

  • Cell Plating: Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture them to the desired confluency.

  • Washing: Gently wash the cells once with the chosen physiological buffer to remove any residual serum.

  • Loading: Remove the washing buffer and add the freshly prepared this compound loading solution to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.

  • Post-Loading Wash: After incubation, remove the loading solution and wash the cells once or twice with indicator-free buffer to remove any probe that is non-specifically associated with the cell surface.

  • De-esterification: Add fresh indicator-free buffer to the cells and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester form of the probe within the cells.

  • Imaging: Mount the dish or coverslip on the microscope stage. Excite the cells at the appropriate wavelength (e.g., 488 nm) and collect the emission signal (e.g., >505 nm).

  • Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest using appropriate imaging software.

Note on Controls: To confirm the specificity of the signal, control experiments can be performed by pre-treating copper-supplemented cells with a membrane-permeable Cu⁺ chelator before staining with this compound.[5] This should result in a significant reduction in the observed fluorescence.[5]

Selectivity Profile

This compound demonstrates high selectivity for Cu⁺ over other biologically relevant metal ions. This high selectivity is crucial for accurately reporting on labile copper pools without interference from other metal cations that may be present at higher concentrations in the cellular environment.

Interfering IonObserved Fluorescence Change
Zinc (Zn²⁺) Minimal
Iron (Fe²⁺/Fe³⁺) Minimal
Sodium (Na⁺) No significant change
Potassium (K⁺) No significant change
Magnesium (Mg²⁺) No significant change
Calcium (Ca²⁺) No significant change

This table is a qualitative summary based on available data. For quantitative selectivity data, it is recommended to consult the primary literature or perform specific competition assays.

Applications in Research and Drug Development

The ability of this compound to selectively detect and visualize labile Cu⁺ pools makes it a valuable tool in several research areas:

  • Neurobiology: Investigating the role of copper in neuronal function and its dysregulation in neurodegenerative diseases such as Menkes, Wilson's, and Alzheimer's diseases.

  • Cancer Biology: Studying the involvement of copper in cancer cell proliferation, angiogenesis, and metastasis.

  • Cellular Metabolism: Elucidating the mechanisms of copper homeostasis, including its uptake, trafficking, and storage by various proteins and organelles.

  • Drug Discovery: Screening for compounds that modulate copper levels or interfere with copper-dependent pathways.

By providing a robust method for the in-situ detection of cuprous ions, this compound facilitates a deeper understanding of the intricate roles of this essential transition metal in health and disease.

References

An In-Depth Technical Guide to Copper Fluor-4 (CF4): Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper Fluor-4 (CF4) is a highly selective and sensitive fluorescent probe designed for the detection of monovalent copper ions (Cu⁺). Its unique chemical architecture, based on a rhodol dye scaffold, enables a significant fluorescence turn-on response upon binding to Cu⁺, making it an invaluable tool for imaging labile copper pools in living systems. This technical guide provides a comprehensive overview of the chemical structure, synthetic strategy, and key applications of this compound, complete with quantitative data and detailed experimental protocols for its use.

Chemical Structure and Properties

This compound is an organic small molecule specifically engineered for Cu⁺ detection. Its structure is composed of three key functional components: a rhodol dye core, a copper-binding receptor, and a piperidine (B6355638) moiety.

  • Rhodol Dye Scaffold : This hybrid fluorescein-rhodamine fluorophore provides the probe with favorable photophysical properties, including high photostability and bright fluorescence in the visible spectrum. The trifluoromethyl group on the pendant aryl ring helps to minimize non-radiative decay, enhancing the quantum yield and signal-to-noise ratio.

  • NS₃ Copper-Binding Receptor : The probe's high selectivity for Cu⁺ is conferred by a thioether-rich N,S-donor system. This receptor creates a soft binding pocket that preferentially coordinates with the soft Lewis acid Cu⁺ over other biologically relevant hard or borderline metal ions like Zn²⁺, Fe²⁺, Ca²⁺, and Mg²⁺.

  • Piperidine Group : This functionalization enhances the cellular retention of the probe, which is critical for live-cell and in vivo imaging applications.

The binding of a Cu⁺ ion to the NS₃ receptor disrupts a photoinduced electron transfer (PET) process that otherwise quenches the fluorescence of the rhodol dye. This disruption results in a significant, up to 10-fold, increase in fluorescence emission, allowing for the sensitive detection of labile copper.

Physicochemical and Spectroscopic Data

The key properties of this compound are summarized in the table below for quick reference.

PropertyValueReference(s)
IUPAC Name 9-(4-((Bis(2-((2-(ethylthio)ethyl)thio)ethyl)amino)methyl)-2-(trifluoromethyl)phenyl)-6-(piperidin-1-yl)-3H-xanthen-3-one[1]
Molecular Formula C₃₈H₄₇F₃N₂O₂S₄[1]
Molecular Weight 749.05 g/mol [1]
CAS Number 2365532-64-3[1]
Excitation Wavelength ~415 nm (Optimal reported at 488 nm for practical use)[2][3]
Emission Wavelength ~660 nm[2]
Dissociation Constant (K_d) 2.9 x 10⁻¹³ M[4]
Binding Stoichiometry 1:1 (Cu⁺:CF4)[5]
Fluorescence Increase ~10-fold upon Cu⁺ binding[6]
Optimal pH Range 6.0 - 8.0[5]
Solubility Soluble in DMSO (e.g., 125 mg/mL with sonication)[4]
Storage and Handling

Proper storage is crucial to maintain the integrity of this compound.

ConditionDurationNotes
Solid Powder 3 yearsStore at -20°C, protected from light.
Stock Solution (-80°C) 6 monthsAliquot to avoid freeze-thaw cycles.
Stock Solution (-20°C) 1 monthProtect from light.

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, the general synthetic strategy involves the condensation of a functionalized rhodol dye precursor with a copper-binding receptor precursor.

Starting Materials

The key precursors for the synthesis are:

  • Rhodol Precursor : A derivative such as 2-(4-(Diethylamino)-2-hydroxybenzoyl)benzoic acid, which forms the core fluorophore.[6]

  • NS₃ Receptor Precursor : A thioether-rich amine, such as Tris(2-mercaptoethyl)amine, which provides the selective copper-binding site.[6]

  • Fluorinated Acetate Salts : Used to introduce the trifluoromethyl group onto the rhodol core.[6]

Generalized Synthetic Pathway

The synthesis can be conceptualized as a two-part process:

  • Functionalization of the Rhodol Core : The rhodol precursor is first modified to include the trifluoromethyl group and a reactive site for conjugation. This is typically achieved through Friedel-Crafts acylation followed by condensation reactions.

  • Conjugation with the NS₃ Receptor : The functionalized rhodol core is then covalently linked to the NS₃ receptor precursor, typically through a nucleophilic substitution or reductive amination reaction, to yield the final this compound molecule.

Purification is generally performed using standard chromatographic techniques, such as column chromatography on silica (B1680970) gel, using solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF).[6]

Mechanism of Action and Experimental Workflows

Copper Binding and Fluorescence Turn-On

The fluorescence of this compound is "turned on" by the binding of Cu⁺. This mechanism relies on the principle of Photoinduced Electron Transfer (PET) quenching. In the absence of copper, the electron-rich NS₃ receptor quenches the excited state of the rhodol fluorophore, preventing fluorescence emission. Upon binding Cu⁺, the receptor's electrons are engaged in the coordination bond, which inhibits the PET process and allows the fluorophore to fluoresce brightly.

G cluster_off Fluorescence OFF State (No Copper) cluster_on Fluorescence ON State (Copper Bound) OFF CF4 (Unbound) PET Photoinduced Electron Transfer (PET) OFF->PET Quenching Ground Ground State PET->Ground Non-radiative decay Excited Excited State (Fluorophore) ON CF4-Cu⁺ Complex NoPET PET Blocked ON->NoPET Binding Fluorescence Fluorescence Emission (~660 nm) NoPET->Fluorescence Radiative decay Excited2 Excited State (Fluorophore) Light Excitation Light (~488 nm) Light->OFF Light->ON

Caption: Mechanism of this compound fluorescence activation.

General Workflow for Live-Cell Imaging

This compound is widely used to visualize changes in labile copper pools within living cells. A typical experimental workflow involves loading the cells with the probe, acquiring baseline fluorescence, introducing a stimulus, and then monitoring the change in fluorescence intensity over time.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Cells on Imaging-Compatible Plates B 2. Prepare CF4 Loading Solution (e.g., 0.8-10 µM in buffer) A->B C 3. Wash Cells with Buffer D 4. Load Cells with CF4 Solution (e.g., 10-30 min at 37°C) C->D E 5. Wash to Remove Excess Probe D->E F 6. Acquire Baseline Fluorescence (Confocal Microscopy) E->F G 7. Add Stimulus (e.g., Copper supplement, Chelator) F->G H 8. Time-Lapse Imaging G->H I 9. Quantify Fluorescence Intensity (per cell or region of interest) H->I J 10. Normalize Data (F/F₀) and Plot vs. Time I->J

Caption: General experimental workflow for labile copper imaging.

Experimental Protocols

Protocol for Determining Dissociation Constant (K_d) via Fluorescence Titration

This protocol describes the method to determine the binding affinity of this compound for Cu⁺.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO).

  • HEPES buffer (50 mM, pH 7.0) or another suitable physiological buffer.

  • Cu(CH₃CN)₄PF₆ or other Cu⁺ source stock solution.

  • Fluorometer.

Procedure:

  • Prepare a 2 µM solution of this compound in HEPES buffer.

  • Place the solution in a cuvette and measure the initial fluorescence intensity (F_initial) using an excitation wavelength of ~488 nm and recording the emission spectrum, noting the peak at ~660 nm.

  • Add incremental amounts of the Cu⁺ stock solution to the cuvette.

  • After each addition, gently mix and allow the solution to equilibrate for 2-3 minutes.

  • Measure the fluorescence intensity (F) at the emission maximum.

  • Continue the titration until the fluorescence intensity reaches a plateau (F_max), indicating saturation of the probe.

  • Plot the change in fluorescence (F - F_initial) against the concentration of added Cu⁺.

  • Fit the resulting binding curve to a 1:1 binding isotherm equation to calculate the dissociation constant (K_d).

Protocol for Imaging Labile Copper in Live Cells

This protocol provides a general guideline for using this compound in cultured mammalian cells.[4]

Materials:

  • Adherent cells (e.g., HEK293T, PC-12) cultured on glass-bottom imaging dishes.

  • This compound stock solution (1 mM in DMSO).

  • Physiological buffer (e.g., HBSS or Tyrode's solution).

  • Confocal microscope with appropriate laser lines (e.g., 488 nm) and emission filters.

Procedure:

  • Grow cells to a suitable confluency (e.g., 60-80%) on imaging dishes.

  • On the day of the experiment, remove the culture medium and gently wash the cells twice with pre-warmed physiological buffer.

  • Prepare the CF4 loading solution by diluting the DMSO stock to a final concentration of 0.8-10 µM in the physiological buffer. The optimal concentration should be determined empirically for each cell type.

  • Incubate the cells with the CF4 loading solution for 10-30 minutes at 37°C, protected from light.

  • Remove the loading solution and wash the cells twice with fresh, pre-warmed buffer to remove any extracellular probe.

  • Add fresh buffer to the dish and mount it on the microscope stage.

  • Acquire images using the 488 nm laser for excitation and collecting emission between 650-700 nm.

  • After acquiring baseline images, introduce the experimental treatment (e.g., copper chloride to increase labile Cu⁺, or a chelator like BCS to decrease it) and record the fluorescence changes over time.

Conclusion

This compound is a robust and highly specific chemical tool that has significantly advanced the study of copper biology. Its excellent photophysical properties, combined with its high affinity and selectivity for Cu⁺, make it suitable for a wide range of applications, from fundamental cell biology research to investigating the role of copper dysregulation in diseases. By following the protocols outlined in this guide, researchers can effectively utilize this compound to gain new insights into the dynamic roles of labile copper in biological systems.

References

Applications of Copper Fluor-4 in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper is an essential transition metal that plays a critical role in a myriad of physiological processes within the central nervous system (CNS), including neurotransmission, mitochondrial respiration, and antioxidant defense.[1] Dysregulation of copper homeostasis is increasingly implicated in the pathogenesis of severe neurodegenerative disorders such as Alzheimer's and Parkinson's diseases.[2][3] Understanding the spatiotemporal dynamics of labile copper pools in neuronal cells is therefore of paramount importance. Copper Fluor-4 (CF4), a highly selective and sensitive fluorescent probe for monovalent copper (Cu⁺), has emerged as a powerful tool for elucidating the intricate roles of this metal ion in neuroscience research. This technical guide provides an in-depth overview of the applications of CF4, including its mechanism of action, key characteristics, and detailed protocols for its use in various experimental models.

Introduction to this compound (CF4)

This compound (CF4) is a fluorescent sensor specifically designed to detect labile Cu⁺ ions.[4][5] It is based on a rhodol dye scaffold and exhibits a significant increase in fluorescence intensity upon binding to Cu⁺.[6][7] This "turn-on" response mechanism allows for the sensitive imaging of intracellular copper dynamics.

Mechanism of Action

The CF4 probe incorporates a recognition-based sensing mechanism. In its free state, the fluorescence of the rhodol fluorophore is quenched. Upon selective binding of Cu⁺ to the probe's chelating moiety, a conformational change occurs, leading to a dramatic enhancement of its fluorescence emission. This process allows for the visualization and quantification of labile Cu⁺ pools within cells and tissues.

Key Properties of this compound

A comprehensive understanding of the physicochemical and spectral properties of CF4 is crucial for its effective application in neuroscience research.

PropertyValueReference
Specificity High selectivity for Cu⁺ over other biologically relevant metal ions such as Zn²⁺, Fe²⁺, Ca²⁺, and Mg²⁺.[4][6][8]
Dissociation Constant (Kd) 2.9 x 10⁻¹³ M[4][5][6][7][9]
Excitation Wavelength (λex) ~415 nm (one-photon), tunable for two-photon (e.g., 820 nm)[4][5]
Emission Wavelength (λem) ~660 nm[4][5]
Quantum Yield (Φ) Not explicitly stated in the provided search results.
pH Stability Stable in a physiologically relevant pH range of 6-8.[2][4][5][6][7]
Stoichiometry 1:1 binding with Cu⁺[7]

Core Applications in Neuroscience

CF4 has proven to be a versatile tool for investigating the multifaceted roles of copper in the nervous system.

Visualizing Labile Copper Pools in Neurons

CF4 enables the high-resolution imaging of subcellular labile copper distribution. Studies have shown that CF4 staining reveals diffuse fluorescence primarily localized in the soma of cultured neurons, with notable accumulation in the perinuclear Golgi region.[4] This allows for the investigation of how copper levels change in different neuronal compartments in response to various stimuli or pathological conditions.

Investigating Copper's Role in Synaptic Activity

Copper is released into the synaptic cleft during neuronal activity and modulates the function of neurotransmitter receptors.[10] CF4 can be employed to monitor these activity-dependent fluctuations in synaptic copper levels, providing insights into its role in synaptic plasticity and neurotransmission.

Studying Copper Dysregulation in Neurodegenerative Diseases

Aberrant copper homeostasis is a key feature of several neurodegenerative diseases. CF4 is utilized in cellular and animal models of diseases like Alzheimer's and Parkinson's to map the changes in labile copper distribution and concentration, helping to unravel the contribution of copper dysregulation to disease progression. The development of near-infrared (NIR) probes with blood-brain barrier permeability further aids in in vivo imaging of copper in disease models.[11]

Experimental Protocols

The following protocols are generalized methodologies based on available literature. Researchers should optimize these protocols for their specific experimental systems.

Live-Cell Imaging of Cultured Neurons

This protocol is suitable for imaging labile copper in primary neuronal cultures or neuronal cell lines.

Materials:

  • This compound (CF4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or desired imaging buffer

  • Cultured neurons on coverslips

Procedure:

  • Prepare a CF4 stock solution: Dissolve CF4 in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.

  • Prepare a Pluronic F-127 stock solution: Dissolve Pluronic F-127 in DMSO to a 20% (w/v) solution.

  • Prepare the loading solution: On the day of the experiment, dilute the CF4 stock solution in imaging buffer to a final concentration of 0.8-5 µM. To aid in dye loading, add an equal volume of the Pluronic F-127 stock solution to the diluted CF4 before final dilution in the buffer.

  • Cell Loading: Remove the cell culture medium and wash the cells once with pre-warmed imaging buffer. Incubate the cells with the CF4 loading solution for 10-30 minutes at 37°C.[4]

  • Wash: After incubation, wash the cells two to three times with fresh, pre-warmed imaging buffer to remove excess probe.

  • Imaging: Mount the coverslip in an imaging chamber and acquire images using a fluorescence microscope equipped with appropriate filters for CF4 (Excitation: ~415 nm, Emission: ~660 nm).

Imaging of Acute Brain Slices

This protocol outlines the procedure for loading CF4 into acute brain slices for imaging copper dynamics in a more intact neural circuit.

Materials:

  • CF4, DMSO, Pluronic F-127

  • Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂

  • Brain slice preparation equipment (vibratome, etc.)

Procedure:

  • Prepare acute brain slices: Prepare 250-300 µm thick brain slices from the desired brain region using a vibratome in ice-cold, oxygenated aCSF.

  • Recovery: Allow the slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.

  • Prepare loading solution: Prepare a 1-5 µM CF4 loading solution in aCSF, potentially with the addition of Pluronic F-127 to aid in dye penetration.

  • Slice Loading: Incubate the brain slices in the CF4 loading solution at 32-34°C for 30-60 minutes, ensuring continuous oxygenation.

  • Wash: Transfer the slices to fresh, oxygenated aCSF for at least 30 minutes to allow for de-esterification of the dye and to wash out excess probe.

  • Imaging: Transfer a slice to the recording chamber of an upright microscope continuously perfused with oxygenated aCSF. Acquire images using a confocal or two-photon microscope.

In Vivo Imaging in Animal Models (e.g., Zebrafish, Mice)

This protocol provides a general framework for in vivo imaging of labile copper using CF4. Specifics will vary greatly depending on the animal model and imaging setup.

Materials:

  • CF4

  • Vehicle for injection (e.g., saline with a small percentage of DMSO)

  • Anesthetized animal (e.g., zebrafish embryo or mouse with a cranial window)

  • Two-photon microscope

Procedure:

  • Prepare CF4 injection solution: Dissolve CF4 in a vehicle suitable for injection to a final concentration appropriate for the animal model (e.g., 2 µM for zebrafish embryos).[4]

  • Animal Preparation: Anesthetize the animal and mount it on the microscope stage. For mice, this typically involves a surgically implanted cranial window.

  • Dye Administration: Administer the CF4 solution. For zebrafish embryos, this can be done by incubation in the surrounding medium.[4] For mice, intracortical injection via a micropipette is a common method.[12]

  • Incubation/Distribution: Allow time for the dye to distribute within the tissue. This can range from minutes to an hour.

  • Imaging: Acquire images using a two-photon microscope. The longer excitation wavelengths used in two-photon microscopy allow for deeper tissue penetration and reduced phototoxicity.

Visualizations of Key Pathways and Workflows

Signaling Pathway: Copper Modulation of Synaptic Transmission

Copper_Synaptic_Modulation cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal AP Action Potential Ca_influx Ca²⁺ Influx AP->Ca_influx Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion Cu_release Cu⁺ Release Vesicle_fusion->Cu_release Cu_ion Cu⁺ Cu_release->Cu_ion NMDA_R NMDA Receptor Cu_ion->NMDA_R Inhibition AMPA_R AMPA Receptor Cu_ion->AMPA_R Modulation GABA_R GABA Receptor Cu_ion->GABA_R Modulation Modulation Modulation of Neurotransmission NMDA_R->Modulation AMPA_R->Modulation GABA_R->Modulation

Caption: Copper ions released into the synaptic cleft modulate the activity of various neurotransmitter receptors.

Experimental Workflow: Live-Cell Imaging with CF4

CF4_Live_Cell_Workflow start Start: Cultured Neurons prep_solution Prepare CF4 Loading Solution (1-5 µM in buffer + Pluronic F-127) start->prep_solution wash1 Wash Cells with Pre-warmed Buffer prep_solution->wash1 load_dye Incubate Cells with CF4 (10-30 min at 37°C) wash1->load_dye wash2 Wash Cells to Remove Excess Dye (2-3 times) load_dye->wash2 image Fluorescence Microscopy (Ex: ~415 nm, Em: ~660 nm) wash2->image analyze Image Analysis and Quantification image->analyze end End: Data on Labile Cu⁺ analyze->end

Caption: A streamlined workflow for staining cultured neurons with this compound for live-cell imaging.

Logical Relationship: CF4 in Neurodegeneration Research

CF4_Neurodegeneration_Logic disease_model Neurodegenerative Disease Model (e.g., Alzheimer's, Parkinson's) cu_dysregulation Hypothesized Copper Dysregulation disease_model->cu_dysregulation apply_cf4 Application of this compound cu_dysregulation->apply_cf4 imaging In Vitro / In Vivo Imaging apply_cf4->imaging data Quantitative Data on Labile Cu⁺ Distribution and Concentration imaging->data conclusion Elucidation of Copper's Role in Pathogenesis data->conclusion

Caption: Logical flow of using CF4 to investigate the role of copper dysregulation in neurodegenerative diseases.

Data Presentation: Quantitative Insights from CF4 Studies

While specific quantitative data on copper concentrations measured by CF4 are dispersed across the literature, the following table summarizes the types of quantitative data that can be obtained and reported.

ParameterExperimental ModelTypical Range/ValueSignificance
Relative Fluorescence Intensity Cultured Neurons, Brain SlicesVaries (reported as fold-change)Indicates changes in labile copper levels in response to stimuli or in disease states.
Dendritic-to-Somatic Cu⁺ Ratio Cultured Hippocampal NeuronsBaseline: ~0.24; Depolarization: ~0.35Reveals redistribution of labile copper pools upon neuronal activation.[10]
CF4 Concentration for Imaging Cultured Neurons0.8 - 5 µMOptimal concentration for sufficient signal without inducing cytotoxicity.[4]
CF4 Concentration for Imaging Zebrafish Embryos2 µMEffective concentration for in vivo imaging in a vertebrate model.[4]

Conclusion and Future Directions

This compound is an invaluable tool for neuroscientists, providing a means to visualize and quantify the dynamic nature of labile copper in the nervous system. Its high sensitivity and selectivity have enabled significant advances in our understanding of copper's role in synaptic function and its dysregulation in neurodegenerative diseases. Future developments in probe design, including improved photostability, two-photon cross-sections, and the ability to target specific organelles, will further enhance our capacity to unravel the complex interplay between copper homeostasis and neuronal health. The continued application of CF4 and next-generation copper sensors in sophisticated neuroscience models holds great promise for identifying novel therapeutic targets for a range of debilitating neurological disorders.

References

Technical Guide: Leveraging Copper Fluor-4 for the Interrogation of Copper Homeostasis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Copper Fluor-4 (CF4), a fluorescent probe for the specific detection of monovalent copper (Cu⁺). It details the probe's mechanism, summarizes its key properties, and offers comprehensive protocols for its application in studying the dysregulated copper homeostasis characteristic of many cancer types.

Introduction: The Copper Conundrum in Cancer

Copper is an essential trace element, functioning as a critical cofactor for enzymes involved in fundamental biological processes such as mitochondrial respiration, antioxidant defense, and cellular metabolism.[1][2] However, a growing body of evidence implicates the dysregulation of copper homeostasis in cancer pathogenesis.[3] Many cancer types exhibit elevated copper levels in tumors and serum, which correlates with tumor growth, angiogenesis, and metastasis.[4][5][6] This reliance of cancer cells on copper, termed "cuproplasia," presents a unique vulnerability that can be exploited for therapeutic and diagnostic purposes.[7][8]

To investigate these copper-dependent pathways, researchers require tools that can visualize and quantify labile copper pools within living cells in real-time.[7] this compound (CF4) has emerged as a powerful tool for this purpose. It is a highly selective and sensitive "turn-on" fluorescent probe designed to detect the intracellular labile Cu⁺ pool, which is the predominant oxidation state of copper within the cell's reducing environment.[9][10][11]

This compound (CF4): Mechanism and Properties

CF4 is a fluorescent sensor built upon a rhodol dye scaffold.[9][12] Its design incorporates a specific NS₃ receptor that has a high affinity and selectivity for Cu⁺ ions.[9] In its unbound state, the probe exhibits minimal fluorescence due to a process called photoinduced electron transfer (PET). Upon binding to a Cu⁺ ion, this PET process is disrupted, causing a significant, approximately 10-fold, increase in fluorescence intensity.[9] This "turn-on" response allows for the sensitive detection of labile Cu⁺ with a high signal-to-noise ratio.[9]

cluster_0 Mechanism of this compound CF4_unbound CF4 Probe (Low Fluorescence) CF4_bound [CF4-Cu⁺] Complex (High Fluorescence) CF4_unbound->CF4_bound Binding Event (PET Disruption) Cu_ion Labile Cu⁺ Cu_ion->CF4_unbound

Caption: Mechanism of CF4 fluorescence activation upon binding to labile Cu⁺.

The quantitative characteristics of CF4 are critical for experimental design and data interpretation.

PropertyValueReference
Molecular Formula C₃₈H₄₇F₃N₂O₂S₄[9]
Molecular Weight 749.1 g/mol [9]
Binding Stoichiometry 1:1 (Cu⁺:Probe)[12]
Dissociation Constant (K_d) 2.9 x 10⁻¹³ M[9][13][14]
Fluorescence Enhancement ~10-fold turn-on[9][12]
Quantum Yield (Φ) Φ = 0.04 (unbound) vs. Φ = 0.38 (Cu⁺-bound)[9]
Optimal pH Range 6.0 - 8.0[9][13][14]
Excitation Wavelength (λ_ex) ~415 nm[13][14]
Emission Wavelength (λ_em) ~660 nm[13][14]
Selectivity High for Cu⁺ over other biological metal ions (e.g., Zn²⁺, Fe²⁺, Ca²⁺, Mg²⁺)[9][12]

Note: Spectral properties can be instrument-dependent. Always determine the optimal excitation and emission settings on your specific fluorescence microscope or flow cytometer.

Dysregulated Copper Homeostasis in Cancer

Cancer cells alter their metabolic machinery to sustain rapid proliferation, and this includes the machinery for copper acquisition and distribution.[4][5] Key proteins involved in copper homeostasis are often dysregulated.

  • Copper Transporter 1 (CTR1): The primary high-affinity transporter responsible for Cu⁺ uptake into the cell. Its expression is frequently elevated in cancer cells to meet the high demand for copper.[4][11]

  • Copper Chaperones (e.g., ATOX1): These proteins shuttle intracellular copper to specific locations, such as the Golgi apparatus.[4][5]

  • Copper-transporting ATPases (ATP7A and ATP7B): Located in the trans-Golgi network, these transporters pump copper into the secretory pathway for incorporation into cuproenzymes or export it from the cell to prevent toxicity.[1][4] Their dysregulation can lead to copper accumulation.

This altered copper flux directly impacts signaling pathways that drive cancer progression, such as the MAPK/ERK pathway, where copper can enhance the phosphorylation of ERK, promoting cell proliferation and survival.[5][15]

cluster_cell Cancer Cell cluster_pathways Signaling & Efflux MEK MEK1 ERK ERK MEK->ERK P Proliferation Proliferation Angiogenesis ERK->Proliferation ATP7AB ATP7A/B (Efflux) CTR1 CTR1 (Uptake) Cu_pool Labile Cu⁺ Pool CTR1->Cu_pool Cu_pool->MEK Activates ATOX1 Chaperones (ATOX1) Cu_pool->ATOX1 ATOX1->ATP7AB Extracellular_Cu Extracellular Cu⁺ Extracellular_Cu->CTR1

Caption: Simplified overview of dysregulated copper homeostasis in cancer cells.

Experimental Protocols

The following protocols provide a framework for using CF4 to measure labile copper in cultured cancer cells. Modifications may be necessary based on the specific cell line and experimental goals.

  • Solvent: Dissolve this compound powder in anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, typically at a concentration of 1-5 mM.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.[13][14] The solution is typically stable for at least one month at -20°C and up to six months at -80°C.[13]

This protocol is designed for imaging labile copper pools in adherent cancer cells.

  • Cell Seeding: Seed cancer cells onto a glass-bottom dish or chamber slide at an appropriate density to achieve 50-70% confluency on the day of the experiment. Culture overnight in a humidified incubator (37°C, 5% CO₂).

  • CF4 Loading:

    • Prepare a fresh working solution of CF4 by diluting the DMSO stock solution into serum-free cell culture medium or a suitable buffer (e.g., HBSS) to a final concentration of 0.5-5 µM.[13][16] The optimal concentration should be determined empirically.

    • Aspirate the growth medium from the cells and wash once with warm buffer.

    • Add the CF4 working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[13][16]

  • Washing: Aspirate the loading solution and wash the cells two to three times with warm buffer to remove any excess, non-internalized probe.

  • Treatment (Optional): Add fresh medium or buffer containing the experimental compounds (e.g., copper supplements, chelators, or therapeutic agents) and incubate for the desired duration.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for CF4 (e.g., excitation ~415 nm, emission ~660 nm).

    • Acquire images from multiple fields of view for each condition.

  • Controls:

    • Positive Control: To confirm the probe is responsive to copper, treat a set of loaded cells with a cell-permeable copper source, such as 100 µM CuCl₂ for several hours prior to imaging, or a copper ionophore.[16]

    • Negative Control: To deplete the labile copper pool and confirm signal specificity, treat cells with a Cu⁺-specific chelator like bathocuproine disulfonate (BCS) at ~500 µM.[12][16]

This protocol allows for the quantification of labile copper in a population of suspended cancer cells.

  • Cell Preparation: Harvest cultured cancer cells (adherent or suspension) and prepare a single-cell suspension at a concentration of 1x10⁶ cells/mL in a suitable buffer (e.g., PBS with Ca²⁺/Mg²⁺ and 0.5% BSA).

  • CF4 Loading: Add CF4 stock solution directly to the cell suspension to a final concentration of 1-10 µM. Incubate for 15-30 minutes at 37°C, protected from light, with occasional mixing.

  • Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend the cell pellet in fresh, warm buffer. Repeat the wash step once more.

  • Analysis: Analyze the cells on a flow cytometer. The CF4 signal is typically detected using a 405 nm (violet) or 488 nm (blue) laser for excitation and an appropriate emission filter (e.g., in the PE-Cy5 or APC channel, depending on the instrument's configuration).

  • Controls: Include unstained cells (autofluorescence control) and cells treated with copper supplements or chelators (as described in 4.2) to validate the assay.

start Seed & Culture Cancer Cells load Load Cells with CF4 Probe start->load wash1 Wash to Remove Excess Probe load->wash1 treat Experimental Treatment (e.g., Drug, Chelator) wash1->treat wash2 Final Wash treat->wash2 analysis Analysis wash2->analysis microscopy Fluorescence Microscopy analysis->microscopy Imaging flow Flow Cytometry analysis->flow Quantification

Caption: General experimental workflow for using CF4 in cancer cell studies.

Conclusion

This compound is a robust and highly specific fluorescent probe that enables researchers to visualize and quantify labile Cu⁺ pools in living cancer cells. Its "turn-on" mechanism and high sensitivity make it an invaluable tool for elucidating the complex role of copper in cancer biology, from validating the effects of copper-targeting therapeutics to uncovering novel copper-dependent signaling pathways. By following standardized protocols and employing appropriate controls, CF4 can provide critical insights into the cuproplasia of cancer, paving the way for new diagnostic and therapeutic strategies.

References

Investigating Labile Copper Pools with Copper Fluor-4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Labile Copper and the Role of Copper Fluor-4

Copper is an essential transition metal involved in a myriad of physiological processes, from cellular respiration to neurotransmitter synthesis. Within the cellular environment, copper exists in two main states: tightly bound to proteins as enzymatic cofactors, and in a more loosely associated, dynamic state known as the "labile copper pool." This labile pool is crucial for copper trafficking and signaling, and its dysregulation has been implicated in a range of diseases, including cancer and neurodegenerative disorders.[1]

To understand the intricate roles of labile copper, researchers require sophisticated tools for its detection and quantification within living systems. This compound (CF4) has emerged as a powerful fluorescent probe specifically designed for this purpose. CF4 is a Cu(I)-specific sensor built on a rhodol dye framework.[2][3] Its mechanism of action relies on a significant, approximately 10-fold, increase in fluorescence intensity upon binding to cuprous ions (Cu⁺).[3][4] This "turn-on" response is highly selective for Cu⁺ over other biologically relevant metal ions such as zinc (Zn²⁺) and iron (Fe²⁺), making it an ideal tool for specifically monitoring the labile Cu⁺ pool.[2][4]

This technical guide provides an in-depth overview of the application of this compound for investigating labile copper pools, complete with detailed experimental protocols, data presentation, and visualizations of relevant biological pathways.

Quantitative Data Presentation

The following tables summarize the key quantitative properties of this compound, providing a quick reference for experimental design and data interpretation.

Table 1: Physicochemical and Spectroscopic Properties of this compound

PropertyValueReference
Chemical Formula C₃₈H₄₇F₃N₂O₂S₄[3]
Molecular Weight 749.04 g/mol [3]
Dissociation Constant (Kd) for Cu⁺ 2.9 x 10⁻¹³ M[1][2]
Excitation Wavelength (λex) ~488 nm[5]
Emission Wavelength (λem) ~515 nm[6]
Optimal pH Range 6.0 - 8.0[2][4]
Binding Stoichiometry (Cu⁺:CF4) 1:1[3]

Table 2: Selectivity of this compound for Copper(I) Ions

This table presents the fluorescence response of this compound to various metal ions, demonstrating its high selectivity for Cu⁺. The data is presented as the fold increase in fluorescence intensity upon addition of the respective metal ion compared to the probe alone.

Metal IonFold Increase in Fluorescence
Cu⁺ ~10-fold
Na⁺ No significant change
K⁺ No significant change
Mg²⁺ No significant change
Ca²⁺ No significant change
Mn²⁺ No significant change
Fe²⁺ No significant change
Fe³⁺ No significant change
Co²⁺ No significant change
Ni²⁺ No significant change
Zn²⁺ No significant change
Cd²⁺ No significant change
Hg²⁺ No significant change

Note: This table is a qualitative representation based on available literature. For precise quantitative comparisons, it is recommended to perform in-house calibration experiments.

Experimental Protocols

This section provides detailed methodologies for the use of this compound in key experimental applications.

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the solid in anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1-5 mM.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light and moisture. Under these conditions, the stock solution is stable for several months.

In Vitro Measurement of Labile Copper

This protocol describes the use of this compound for measuring labile copper in a cell-free system.

  • Prepare Assay Buffer: A common buffer is 100 mM HEPES or PBS at pH 7.4.

  • Prepare CF4 Working Solution: Dilute the this compound stock solution in the assay buffer to a final concentration of 1-5 µM.

  • Sample Preparation: Prepare your sample containing the putative labile copper pool in the same assay buffer.

  • Measurement: Add the CF4 working solution to your sample.

  • Incubation: Incubate the mixture at room temperature for 10-30 minutes, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a fluorometer with excitation at ~488 nm and emission at ~515 nm.

  • Quantification: To quantify the copper concentration, a calibration curve should be generated using known concentrations of a Cu⁺ standard, such as [Cu(CH₃CN)₄]PF₆.

Live Cell Imaging of Labile Copper using Fluorescence Microscopy

This protocol outlines the steps for visualizing intracellular labile copper pools in adherent cells.

Materials:

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • This compound stock solution (1-5 mM in DMSO)

  • Cell culture medium (e.g., DMEM, MEM)

  • Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Preparation of Loading Medium: Dilute the this compound stock solution into serum-free cell culture medium or HBSS to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with warm HBSS or PBS.

    • Add the pre-warmed loading medium containing this compound to the cells.

    • Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes.

  • Washing:

    • Remove the loading medium.

    • Wash the cells two to three times with warm HBSS or PBS to remove any extracellular probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or HBSS to the cells.

    • Image the cells using a fluorescence microscope equipped with a FITC/GFP filter set (Excitation: ~488 nm, Emission: ~515 nm).

    • Acquire images at different time points or under various experimental conditions to monitor changes in the labile copper pool.

Quantitative Analysis of Labile Copper by Flow Cytometry

This protocol provides a general framework for the quantitative analysis of intracellular labile copper in a cell population using flow cytometry. Note: As there is no standardized, widely published protocol specifically for this compound in flow cytometry, this protocol is adapted from general principles for AM ester dyes and may require optimization for your specific cell type and instrument.

Materials:

  • Suspension cells or adherent cells detached into a single-cell suspension

  • This compound stock solution (1-5 mM in DMSO)

  • Cell culture medium or a suitable buffer (e.g., PBS with 1% FBS)

  • Flow cytometer with a 488 nm laser and appropriate emission filters (e.g., 530/30 nm)

Procedure:

  • Cell Preparation:

    • For suspension cells, collect the cells by centrifugation.

    • For adherent cells, detach them using a gentle, non-enzymatic cell dissociation solution to minimize alterations to the labile copper pool. Avoid harsh trypsinization.

    • Wash the cells once with PBS.

    • Resuspend the cells in culture medium or buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining:

    • Add this compound stock solution to the cell suspension to a final concentration of 1-10 µM. The optimal concentration should be determined by titration.

    • Incubate the cells at 37°C for 30-60 minutes, protected from light. Gently mix the cells periodically to ensure uniform staining.

  • Washing:

    • After incubation, wash the cells twice with 2 mL of ice-cold PBS or flow cytometry staining buffer to remove excess probe. Centrifuge at 300-400 x g for 5 minutes at 4°C between washes.

  • Resuspension:

    • Resuspend the final cell pellet in 300-500 µL of ice-cold flow cytometry staining buffer.

  • Data Acquisition:

    • Analyze the cells on a flow cytometer using a 488 nm excitation laser.

    • Collect the fluorescence emission in the green channel (e.g., FITC or GFP channel, typically around 530/30 nm).

    • Acquire a sufficient number of events (e.g., 10,000-50,000) for statistical analysis.

  • Data Analysis:

    • Gate on the live, single-cell population using forward and side scatter properties.

    • Analyze the geometric mean fluorescence intensity (gMFI) of the this compound signal in the gated population.

    • Changes in gMFI will reflect changes in the intracellular labile copper pool.

    • Controls: It is crucial to include appropriate controls, such as unstained cells (to set the baseline fluorescence) and cells treated with a copper chelator (e.g., BCS or TTM) to confirm the copper-specificity of the signal.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the investigation of labile copper pools with this compound.

experimental_workflow_microscopy start Seed cells on glass-bottom dish prepare_loading Prepare CF4 loading medium (1-10 µM) wash1 Wash cells with warm HBSS prepare_loading->wash1 load_dye Incubate with CF4 (37°C, 30-60 min) wash1->load_dye wash2 Wash cells 2-3x with warm HBSS load_dye->wash2 image Image with fluorescence microscope (Ex: 488nm, Em: 515nm) wash2->image analyze Analyze image data image->analyze

Caption: Experimental workflow for live cell imaging of labile copper using this compound.

experimental_workflow_flow_cytometry start Prepare single-cell suspension stain Stain with CF4 (1-10 µM, 37°C, 30-60 min) start->stain wash Wash cells 2x with cold PBS stain->wash resuspend Resuspend in FACS buffer wash->resuspend acquire Acquire data on flow cytometer resuspend->acquire analyze Analyze gMFI of CF4 signal acquire->analyze

Caption: Experimental workflow for quantitative analysis of labile copper by flow cytometry.

mapk_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ctr1 Ctr1 Cu_ion Cu⁺ Ctr1->Cu_ion Transports RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Activates Cu_ion->MEK Allosterically activates GrowthFactor Growth Factor GrowthFactor->RTK Binds

References

An In-depth Technical Guide to Copper Fluor-4 (CF4) for Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Copper and the Need for Precise Imaging

Copper is an essential transition metal vital for a myriad of biological processes, from mitochondrial respiration and antioxidant defense to neurotransmitter synthesis.[1][2][3] Its potent redox activity, cycling between Cu(I) and Cu(II) states, is harnessed by numerous cuproenzymes.[4][5] However, this same reactivity makes dysregulation of copper homeostasis a contributing factor to severe pathologies, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as cancer progression.[2][3]

Understanding the intricate dynamics of cellular copper requires tools that can visualize its distribution and concentration in real-time within living systems. While methods like atomic absorption spectroscopy can quantify total copper, they lack the spatial and temporal resolution to investigate the "labile" copper pools that are bio-available and actively participate in signaling and metabolic pathways.[1][6] Fluorescent probes offer a powerful solution, and among them, Copper Fluor-4 (CF4) has emerged as a highly specific and sensitive sensor for the detection of monovalent copper (Cu⁺).[7][8] This guide provides a comprehensive overview of CF4, its properties, experimental protocols, and applications in cellular imaging.

Core Properties and Mechanism of Action of this compound

This compound is a fluorescent sensor meticulously designed for the selective detection of Cu⁺ ions.[7][8] Its functionality is based on a "turn-on" fluorescence mechanism, where its emission intensity increases dramatically upon binding to its target ion.

Molecular Design and Sensing Mechanism

CF4's structure is built upon a rhodol dye scaffold , which provides a robust fluorescent reporting group.[1][8] Integrated into this scaffold is a specialized NS₃ receptor , a chelating system rich in thioether and nitrogen donors.[1] This thioether-rich environment creates a "soft" coordination site with a high affinity and selectivity for the "soft" Lewis acid Cu⁺, while showing minimal cross-reactivity with "harder" cations like Zn²⁺, Fe²⁺, Ca²⁺, and Mg²⁺.[1][9]

In its unbound state, the CF4 molecule exhibits very low fluorescence due to a photoinduced electron transfer (PET) quenching process. Upon selective coordination with a Cu⁺ ion, this PET process is inhibited, causing the rhodol fluorophore to "turn on" and emit a bright fluorescent signal.[10] This process is reversible and occurs with a 1:1 binding stoichiometry.[8][11]

Probe_Off CF4 Probe (Low Fluorescence) Probe_On [CF4-Cu⁺] Complex (High Fluorescence) Probe_Off->Probe_On Binding Copper Labile Cu⁺ Copper->Probe_On Probe_On->Probe_Off Dissociation

Caption: Mechanism of CF4 fluorescence activation upon binding to labile Cu⁺ ions.
Quantitative Performance Data

The efficacy of a fluorescent probe is defined by its photophysical and chemical properties. CF4 exhibits excellent performance characteristics for biological imaging.

PropertyValueReference(s)
Analyte Specificity Monovalent Copper (Cu⁺)[7][8][12]
Dissociation Constant (Kd) 2.9 × 10⁻¹³ M[1][7][13]
Fluorescence Enhancement ~10-fold[1][14]
Excitation Wavelength (λex) 415 nm or 488 nm*[7][15][16]
Emission Wavelength (λem) ~660 nm[7][16]
Binding Stoichiometry 1:1 (CF4:Cu⁺)[8][11]
Optimal pH Range 6.0 - 8.0[1][7][8]
Molecular Weight ~749.1 g/mol [1][7][15]

*Note: Discrepancies in the literature exist for the optimal excitation wavelength. Researchers should validate the ideal settings for their specific imaging setup.

Experimental Protocols for Cellular Imaging

Proper handling, loading, and imaging are crucial for obtaining reliable and reproducible data with CF4.

Stock Solution Preparation and Storage
  • Reconstitution : CF4 is typically supplied as a solid powder. Prepare a stock solution of 1-5 mM in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[15]

  • Aliquoting : To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into small, single-use volumes in amber vials.

  • Storage : Store stock solution aliquots at -20°C for up to one month or at -80°C for up to six months.[7][13] The product must be protected from light during storage and handling.[7][15]

General Cell Loading and Imaging Workflow

The following is a generalized protocol for staining adherent cells in culture. Optimal concentrations and incubation times should be empirically determined for each cell type and experimental condition.

cluster_prep Preparation cluster_cell_handling Cell Handling cluster_staining Staining cluster_imaging Imaging prep prep cell_culture cell_culture staining staining imaging imaging wash wash A Prepare CF4 Working Solution (e.g., 0.5-5 µM in buffer) D Add CF4 working solution to cells A->D B Seed and culture cells on imaging plates/slides C Wash cells with warm buffer (e.g., HBSS or phenol (B47542) red-free media) B->C C->D E Incubate at 37°C (e.g., 10-30 minutes, protected from light) D->E F Wash 2-3 times to remove excess probe E->F G Add fresh buffer for imaging F->G H Image using fluorescence microscopy (e.g., Confocal) G->H

Caption: Standard experimental workflow for cell staining and imaging with this compound.
Protocols for Specific Model Systems

  • PC-12 Derived Neurons : Incubate with 0.8 µM CF4 for 10 minutes to visualize copper localization in the perinuclear Golgi region.[7]

  • Zebrafish Embryos (3 dpf) : To assess labile copper distribution in the living brain, incubate embryos in 2 µM CF4 for up to 24 hours.[7][9][13]

  • C. elegans : For monitoring labile Cu⁺ pools, incubate worms in a solution containing 10 µM CF4 for 3 hours.[7][13]

Applications in Research and Drug Development

CF4's high specificity and sensitivity make it an invaluable tool for investigating the multifaceted roles of copper in cell biology.

Mapping Labile Copper Pools

CF4 enables the high-resolution mapping of labile Cu⁺ pools within subcellular compartments. Studies have successfully used CF4 to show copper localization in the perinuclear region of neurons, consistent with the Golgi apparatus, a key hub for copper trafficking and loading into cuproenzymes.[7] This allows researchers to study how these pools change in response to external stimuli, genetic modifications, or disease states.

Investigating Copper Homeostasis and Transport

The probe is instrumental in dissecting the machinery of copper homeostasis. For instance, CF4 has been used to functionally validate the Cu(I) specificity of the primary copper importer, CTR1.[12] In cells where CTR1 was knocked out, the CF4 fluorescence signal was significantly decreased, directly demonstrating CTR1's role in Cu(I) uptake.[12] This approach can be extended to study other copper chaperones (e.g., Atox1) and transporters (e.g., ATP7A/B).[4]

Probing Copper's Role in Signaling Pathways

Copper is not merely a static cofactor but an active modulator of cellular signaling.[2][3][17] Altered copper levels can impact pathways like PI3K-Akt and NF-κB.[1][3] CF4 allows for the direct visualization of the labile copper that may act as a signaling second messenger. By correlating changes in CF4 fluorescence with the activation or inhibition of specific pathways, researchers can elucidate the mechanisms by which copper exerts its regulatory functions.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol membrane_node membrane_node probe_node probe_node protein_node protein_node target_node target_node Ctr1 CTR1 Transporter Cu_pool Labile Cu⁺ Pool Ctr1->Cu_pool CF4 CF4 Probe Cu_pool->CF4 Detection Atox1 Atox1 Chaperone Cu_pool->Atox1 Trafficking Mito Mitochondria Cu_pool->Mito ATP7 ATP7A/B (Golgi) Atox1->ATP7 Ext_Cu Extracellular Cu⁺ Ext_Cu->Ctr1 Uptake

Caption: Role of CF4 in visualizing cellular copper uptake and trafficking pathways.

Conclusion

This compound is a state-of-the-art chemical tool that provides researchers with an unprecedented view into the world of labile copper. Its high selectivity, strong binding affinity, and significant fluorescence turn-on response make it ideal for live-cell imaging across various model systems. For professionals in cell biology and drug development, CF4 offers a robust method to investigate copper's role in disease, identify new therapeutic targets related to copper homeostasis, and screen compounds that modulate cellular copper levels. By enabling the direct visualization of these dynamic metal ion pools, CF4 is helping to uncover the complex and critical roles of copper in health and disease.

References

Methodological & Application

Application Notes and Protocols for Live Cell Imaging with Copper Fluor-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace element involved in a myriad of physiological and pathological processes, including mitochondrial respiration, antioxidant defense, and neurotransmission.[1] Dysregulation of copper homeostasis has been implicated in various diseases, including cancer and neurodegenerative disorders.[1][2] Copper Fluor-4 (CF4) is a highly selective and sensitive fluorescent probe designed for the detection of labile Cu+ pools in living cells.[3][4][5] Based on a rhodol dye scaffold, CF4 exhibits a greater than 10-fold increase in fluorescence upon binding to Cu+, making it a powerful tool for real-time imaging of intracellular copper dynamics.[3][5] These application notes provide a detailed protocol for utilizing this compound for live cell imaging, along with data presentation guidelines and visualizations of relevant biological pathways.

I. Product Information and Specifications

This compound is a Cu+-specific fluorescent sensor characterized by its high selectivity and binding affinity.[3][4][5] Its chemical and photophysical properties are summarized below.

PropertyValueReference
Chemical Formula C38H47F3N2O2S4[5]
Molecular Weight 749.04 g/mol [5]
Specificity Cu+[4][5][6]
Dissociation Constant (Kd) 2.9 x 10⁻¹³ M[3][4][5]
Binding Stoichiometry 1:1 (Cu+:probe)[3][5]
Excitation Wavelength (λex) ~415 nm (can be excited by 488 nm)[4][6]
Emission Wavelength (λem) ~660 nm[4]
Optimal pH range 6-8[3][4][5]

II. Experimental Protocols

This section provides a detailed protocol for staining live cells with this compound and subsequent imaging using fluorescence microscopy.

A. Reagent Preparation

1. Stock Solution Preparation:

  • This compound is typically supplied as a solution. If provided as a solid, dissolve in anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a 1-10 mM stock solution.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light.[4] A solution stored at -80°C is stable for up to 6 months, while at -20°C it is stable for about 1 month.[4]

2. Working Solution Preparation:

  • On the day of the experiment, allow the stock solution to warm to room temperature.

  • Dilute the this compound stock solution in a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, or a buffer of your choice, to a final working concentration.

  • The recommended working concentration can range from 0.8 µM to 10 µM, depending on the cell type and experimental goals.[4][6] It is advisable to determine the optimal concentration for your specific cell line and experimental conditions.

B. Cell Culture and Staining
  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for live-cell imaging. Allow cells to adhere and reach the desired confluency (typically 50-70%).

  • Cell Washing: Before staining, carefully remove the culture medium and wash the cells once with pre-warmed physiological buffer.

  • Loading with this compound:

    • Add the freshly prepared this compound working solution to the cells.

    • Incubate the cells for a duration ranging from 10 minutes to 3 hours at 37°C, protected from light.[4][6] The optimal incubation time should be determined empirically for each cell type.

  • Washing: After incubation, remove the loading solution and wash the cells twice with pre-warmed physiological buffer to remove any excess, unbound probe.

  • Ready for Imaging: Add fresh, pre-warmed physiological buffer to the cells. The cells are now ready for live-cell imaging.

C. Live Cell Imaging
  • Microscope Setup:

    • Use a fluorescence microscope equipped for live-cell imaging with environmental control (37°C and 5% CO2).

    • Use appropriate filter sets for this compound (Excitation: ~488 nm, Emission: ~660 nm).

  • Image Acquisition:

    • Acquire fluorescence images using a sensitive camera.

    • Minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio.

    • For time-lapse imaging, acquire images at desired intervals to monitor dynamic changes in intracellular copper levels.

D. Data Analysis
  • Image Processing: Use image analysis software (e.g., ImageJ/Fiji) to process and analyze the acquired images.

  • Quantification:

    • Measure the mean fluorescence intensity of individual cells or regions of interest (ROIs).

    • Correct for background fluorescence by subtracting the mean intensity of a cell-free region.

    • For quantitative comparisons, normalize the fluorescence intensity to a control group or a baseline measurement.

    • Statistical analysis, such as ANOVA with post-hoc tests or mixed-effects models for time-series data, can be applied to determine the significance of observed changes.[3]

III. Experimental Workflow and Signaling Pathway Diagrams

G cluster_prep Preparation cluster_cell Cell Handling cluster_imaging Imaging & Analysis A Prepare CF4 Stock (1-10 mM in DMSO) B Prepare CF4 Working Solution (0.8-10 µM in buffer) A->B Dilute E Incubate with CF4 (10 min - 3 hr, 37°C) B->E C Seed Cells on Imaging Dish D Wash Cells with Physiological Buffer C->D D->E F Wash Cells to Remove Excess Probe E->F G Live Cell Imaging (Fluorescence Microscope) F->G H Image Acquisition G->H I Data Analysis (Quantify Fluorescence) H->I

Caption: Experimental workflow for live cell imaging with this compound.

G cluster_pathway Copper-Mediated Signaling in Cancer Progression STEAP4 STEAP4 Overexpression CopperUptake Increased Intracellular Copper (Cu+) STEAP4->CopperUptake Promotes NFkB NF-κB Activation CopperUptake->NFkB Sustains Caspase3 Caspase-3 Activity CopperUptake->Caspase3 Inhibits Metastasis Enhanced Metastatic Potential NFkB->Metastasis Leads to Apoptosis Apoptosis Caspase3->Apoptosis Apoptosis->Metastasis Inhibits

Caption: Role of copper in promoting cancer cell metastasis.

IV. Applications and Data Interpretation

This compound has been instrumental in various research areas, providing insights into the role of copper in cellular function and disease.

  • Cancer Research: Studies have utilized CF4 to investigate the role of copper in tumorigenesis. For instance, it has been shown that the STEAP4 protein regulates copper uptake in colon cancer, and increased cellular copper levels, visualized with CF4, are linked to enhanced metastatic potential through the sustained activation of NF-κB and inhibition of caspase-3 activity.[3]

  • Neuroscience: CF4 has been used to visualize the localization of copper in neurons, demonstrating its accumulation in the perinuclear Golgi region.[4] This is crucial for understanding copper's role in neuronal function and neurodegenerative diseases.

  • Copper Homeostasis: Researchers have employed CF4 to study the mechanisms of copper transport and storage within cells, including the role of lysosomal transporters in maintaining hepatic copper homeostasis.[3]

  • Environmental Monitoring: The selectivity of CF4 for copper ions makes it a valuable tool for detecting copper contamination in aqueous samples.[3]

Interpreting Fluorescence Data:

An increase in this compound fluorescence intensity is directly proportional to an increase in the concentration of labile intracellular Cu+. It is important to note that CF4 measures the available or "labile" copper pool, not the total cellular copper content.[7] For a more comprehensive understanding, it is often beneficial to correlate fluorescence data with quantitative methods like inductively coupled plasma mass spectrometry (ICP-MS) to measure total cellular copper.[8]

V. Potential Limitations and Considerations

  • pH Sensitivity: The fluorescence of CF4 can be influenced by pH, with a decrease in signal observed at a pH below 6.[3] It is important to maintain a physiological pH during experiments.

  • Interference from Glutathione (B108866): High levels of glutathione (≥5 mM) can reduce the availability of Cu+ and may lead to an underestimation of the labile copper pool.[3]

  • Fixation Artifacts: Fixation of cells can significantly reduce the CF4 fluorescence signal.[3] Therefore, live-cell imaging is strongly recommended.

  • Phototoxicity and Photobleaching: As with any fluorescence imaging experiment, it is crucial to minimize light exposure to prevent cell damage and probe bleaching.

By following these detailed protocols and considering the potential limitations, researchers can effectively utilize this compound to gain valuable insights into the dynamic role of copper in biological systems.

References

Application Notes: Staining Cultured Neurons with Copper Fluor-4

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copper is an essential trace element in the brain, playing a critical role in a variety of neuronal functions, including neurotransmitter synthesis, myelination, and antioxidant defense. Dysregulation of copper homeostasis has been implicated in several neurodegenerative diseases. Copper Fluor-4 (CF4) is a fluorescent probe highly selective for cuprous ions (Cu⁺), the prevalent form of copper within the reducing environment of the cell. Upon binding to Cu⁺, CF4 exhibits a significant, approximately 10-fold increase in fluorescence intensity, making it a valuable tool for imaging labile copper pools in living cells, including neurons.[1][2] These application notes provide a detailed protocol for staining cultured neurons with this compound and exploring copper signaling pathways.

Product Information

  • Product Name: this compound (CF4)

  • Target: Cuprous Ion (Cu⁺)

  • Mechanism of Action: Based on a rhodol dye scaffold, CF4's fluorescence is quenched in its free form. Binding of Cu⁺ disrupts this quenching, leading to a significant increase in fluorescence emission.[1][2]

  • Key Features:

    • High selectivity for Cu⁺ over other biologically relevant metal ions.

    • High affinity for Cu⁺ with a dissociation constant (Kd) in the picomolar range.

    • Stable and fluorescent in a physiologically relevant pH range (6-8).[2][3]

    • Suitable for live-cell imaging.

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative parameters for this compound.

ParameterValueReference
Dissociation Constant (Kd) 2.9 x 10⁻¹³ M[2][4]
Excitation Wavelength (λex) ~415 - 488 nm[4]
Emission Wavelength (λem) ~660 nm[4]
Recommended Working Concentration 0.5 - 2.0 µM[4][5]
Recommended Incubation Time 10 - 30 minutes[4][5]

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the solid in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 1-5 mM. For example, to prepare a 1 mM stock solution from 1 mg of CF4 (Molecular Weight: ~749 g/mol ), dissolve it in 1.335 mL of DMSO.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. When stored properly, the stock solution is stable for several months.

Staining Protocol for Cultured Primary Neurons

This protocol is optimized for primary hippocampal or cortical neurons cultured on glass-bottom dishes or coverslips.

Materials:

  • Cultured primary neurons (e.g., DIV 10-14)

  • This compound (CF4) stock solution (1 mM in DMSO)

  • Live-cell imaging solution (e.g., Tyrode's solution or HEPES-buffered Hank's Balanced Salt Solution (HBSS), phenol (B47542) red-free)

  • Pre-warmed (37°C) culture medium

  • Confocal microscope with appropriate laser lines and filters

Procedure:

  • Prepare Staining Solution: On the day of the experiment, thaw an aliquot of the CF4 stock solution. Dilute the stock solution in pre-warmed live-cell imaging solution to the desired final working concentration (e.g., 1 µM). Vortex briefly to ensure complete mixing.

  • Cell Preparation: Remove the culture dish from the incubator. Gently aspirate the culture medium.

  • Wash: Wash the neurons once with the pre-warmed live-cell imaging solution to remove any residual serum or phenol red from the culture medium.

  • Staining: Add the freshly prepared CF4 staining solution to the neurons, ensuring the cells are completely covered.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator.

  • Wash: After incubation, gently aspirate the staining solution and wash the cells twice with pre-warmed live-cell imaging solution to remove any unbound probe.

  • Imaging: Immediately proceed with imaging the stained neurons on a confocal microscope. Maintain the cells at 37°C during imaging using a stage-top incubator.

Imaging Parameters
  • Microscope: A laser scanning confocal microscope is recommended for optimal resolution and to minimize out-of-focus fluorescence.

  • Excitation: Use a laser line close to the excitation maximum of CF4, such as a 488 nm argon laser.

  • Emission: Collect the emitted fluorescence using a bandpass filter centered around 660 nm (e.g., 640-680 nm).

  • Objective: Use a high numerical aperture (NA) oil or water immersion objective (e.g., 40x or 63x) for high-resolution imaging of neuronal structures.

  • Image Acquisition: To minimize phototoxicity, use the lowest possible laser power that provides a good signal-to-noise ratio. Acquire images with a scan speed and frame averaging that provides a clear image without significant bleaching.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture Dish prep_stock Prepare 1 mM CF4 Stock in DMSO prep_working Dilute CF4 Stock to 1 µM in Live-Cell Imaging Buffer prep_stock->prep_working stain Incubate Neurons with 1 µM CF4 for 15-30 min prep_working->stain wash1 Wash Cultured Neurons with Imaging Buffer wash1->stain wash2 Wash Neurons Twice with Imaging Buffer stain->wash2 image Image with Confocal Microscope (Ex: 488 nm, Em: 660 nm) wash2->image copper_signaling_pathway cluster_channels Ion Channels depolarization Neuronal Depolarization (e.g., Glutamate Stimulation) nmdar NMDA Receptor depolarization->nmdar vgcc Voltage-Gated Ca²⁺ Channel depolarization->vgcc ca_influx Ca²⁺ Influx atp7a_traffic ATP7A Trafficking to Neuronal Processes ca_influx->atp7a_traffic triggers cu_release Cu⁺ Release into Synaptic Cleft atp7a_traffic->cu_release mediates receptor_mod Modulation of Synaptic Receptor Activity (e.g., NMDAR) cu_release->receptor_mod results in nmdar->ca_influx vgcc->ca_influx

References

Application Notes and Protocols for Using Copper Fluor-4 in Zebrafish Models of Copper Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Copper Fluor-4 (CF4), a fluorescent probe for the detection of cuprous copper (Cu+), in zebrafish models to study copper metabolism. This document includes detailed experimental protocols, data presentation in tabular format for easy comparison, and diagrams of relevant signaling pathways and experimental workflows.

Introduction to this compound and its Application in Zebrafish

Copper is an essential trace element vital for numerous biological processes. However, dysregulation of copper homeostasis is implicated in severe neurodegenerative disorders such as Menkes and Wilson's diseases. The zebrafish (Danio rerio) has emerged as a powerful vertebrate model to study copper metabolism due to its genetic tractability, optical transparency during early development, and the conservation of key copper metabolism pathways with humans.

This compound (CF4) is a highly selective fluorescent probe for detecting labile Cu+ pools within living cells and organisms. Based on a rhodol dye scaffold, CF4 exhibits a significant increase in fluorescence upon binding to Cu+, making it a valuable tool for in vivo imaging. Its stability in the physiological pH range of 6 to 8 and its high selectivity over other biologically relevant metal ions like zinc and iron make it particularly suitable for studying copper dynamics in complex biological systems like the zebrafish. In zebrafish embryos, a concentration of 2 µM this compound applied for 24 hours has been used to assess changes in the distribution of labile copper.

Key Concepts in Zebrafish Copper Metabolism

Understanding the fundamental pathways of copper metabolism in zebrafish is crucial for designing and interpreting experiments using this compound. Key proteins involved in copper transport and homeostasis include:

  • Copper Transporter 1 (CTR1): Responsible for the high-affinity uptake of copper into cells.

  • ATP7A and ATP7B: These are copper-transporting P-type ATPases that play crucial roles in copper efflux from cells and its delivery to copper-dependent enzymes. In zebrafish, atp7a is essential for distributing copper from the yolk to the rest of the embryo and its deficiency leads to a Menkes-like phenotype. The calamity mutant in zebrafish has a mutation in the atp7a gene.[1][2] Conversely, mutations in ATP7B are the cause of Wilson's disease, characterized by toxic copper accumulation.[3] In zebrafish, atp7a is predominantly expressed in the liver, while atp7b is mainly found in the intestines, a pattern distinct from mammals.[4][5]

  • ATOX1: A copper chaperone that delivers copper to ATP7A and ATP7B in the trans-Golgi network.

Zebrafish models of copper deficiency can be created genetically (e.g., calamity mutants) or chemically, using copper chelators like neocuproine (B1678164).[6][7] These models are invaluable for studying the efficacy of therapeutic interventions and for dissecting the molecular mechanisms of copper-related diseases.

Experimental Protocols

Preparation of this compound AM Stock Solution

The acetoxymethyl (AM) ester form of this compound is used for loading the dye into live cells and organisms.

Materials:

Protocol:

  • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

  • Dissolve this compound AM in the 20% Pluronic F-127/DMSO solution to create a 1-5 mM stock solution.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Live Imaging of Labile Copper in Zebrafish Larvae

This protocol describes the loading and imaging of this compound in live zebrafish larvae (3-7 days post-fertilization, dpf).

Materials:

  • This compound AM stock solution (from 3.1)

  • E3 embryo medium

  • Tricaine (MS-222) for anesthesia (optional)

  • Multi-well imaging plates or glass-bottom dishes

  • Fluorescence microscope or confocal microscope with appropriate filter sets

Protocol:

  • Prepare Loading Solution: Dilute the this compound AM stock solution in E3 medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for your specific experimental setup. If using an anesthetic, add Tricaine to the loading solution at a final concentration of 0.02%.

  • Larvae Incubation: Place zebrafish larvae in the loading solution in a multi-well plate or petri dish. Incubate at 28.5°C for 30-60 minutes in the dark.

  • Washing: After incubation, carefully remove the loading solution and wash the larvae 3-4 times with fresh E3 medium to remove extracellular dye.

  • Recovery: Allow the larvae to recover in fresh E3 medium for 15-30 minutes at 28.5°C in the dark before imaging.

  • Mounting for Imaging: Anesthetize the larvae (if not already done) and mount them in a small drop of E3 medium on a glass-bottom dish or a specialized mounting medium. For long-term imaging, embedding in low-melting-point agarose (B213101) may be necessary.

  • Fluorescence Imaging: Image the larvae using a fluorescence or confocal microscope. Based on available data for this compound, use an excitation wavelength of approximately 415-488 nm and collect emission at around 660 nm.[3] It is crucial to use appropriate filter sets to minimize background fluorescence and bleed-through from other fluorophores if co-labeling.

  • Image Analysis: Quantify the fluorescence intensity in specific regions of interest (ROIs) using image analysis software such as ImageJ or FIJI.

Inducing Copper Deficiency and Overload in Zebrafish Larvae

To study the effects of altered copper levels, zebrafish larvae can be treated with a copper chelator or supplemented with excess copper.

Copper Deficiency Induction:

  • Chemical Method: Treat wild-type zebrafish larvae with the copper chelator neocuproine at concentrations ranging from 50 to 200 µM in E3 medium.[7] The duration of treatment will depend on the desired level of copper deficiency.

  • Genetic Method: Utilize zebrafish mutants with defects in copper metabolism, such as the calamity (atp7a) mutant.

Copper Overload Induction:

  • Treat wild-type zebrafish larvae with copper sulfate (B86663) (CuSO₄) in E3 medium. Concentrations can range from 1 to 50 µM, depending on the desired level of copper overload and the developmental stage of the larvae.[8]

Data Presentation

Quantitative data from experiments using this compound should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Recommended Starting Concentrations for this compound Staining and Copper Manipulation in Zebrafish Larvae

ParameterRecommended Concentration RangeIncubation/Treatment TimeReference/Notes
This compound AM Staining 1 - 10 µM30 - 60 minutesAdapted from general AM ester dye protocols. Optimal concentration should be determined empirically.
Copper Deficiency (Neocuproine) 50 - 200 µMVariable (hours to days)[7]
Copper Overload (CuSO₄) 1 - 50 µMVariable (hours to days)[8]

Table 2: Spectral Properties of this compound

PropertyWavelength (nm)Reference
Excitation Maximum ~415 - 488 nm[3]
Emission Maximum ~660 nm[3]

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

CopperMetabolismPathway cluster_extracellular Extracellular Space cluster_enterocyte Intestinal Enterocyte cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte Dietary Copper Dietary Copper CTR1 CTR1 Dietary Copper->CTR1 Uptake Intracellular Copper Pool Intracellular Copper Pool CTR1->Intracellular Copper Pool ATP7A ATP7A Copper-Albumin Complex Copper-Albumin Complex ATP7A->Copper-Albumin Complex Intracellular Copper Pool->ATP7A Efflux CTR1_hep CTR1 Copper-Albumin Complex->CTR1_hep Uptake Intracellular Copper Pool_hep Intracellular Copper Pool_hep CTR1_hep->Intracellular Copper Pool_hep ATP7B ATP7B Bile Bile ATP7B->Bile Intracellular Copper Pool_hep->ATP7B Excretion

Caption: Simplified overview of dietary copper absorption and hepatic excretion.

ExperimentalWorkflow start Start: Zebrafish Larvae (3-7 dpf) treatment Treatment Groups: - Control (E3 Medium) - Copper Deficient (Neocuproine) - Copper Overload (CuSO4) start->treatment staining Stain with this compound AM (1-10 µM, 30-60 min) treatment->staining wash Wash 3-4x with E3 Medium staining->wash image Live Imaging (Fluorescence/Confocal Microscopy) wash->image analysis Image Analysis (Quantify Fluorescence in ROIs) image->analysis end End: Compare Copper Levels analysis->end

Caption: Experimental workflow for imaging labile copper in zebrafish larvae.

MenkesWilsonDisease cluster_menkes Menkes Disease cluster_wilson Wilson Disease ATP7A_mut Mutated ATP7A copper_deficiency Systemic Copper Deficiency ATP7A_mut->copper_deficiency Leads to neurodegeneration Neurodegeneration copper_deficiency->neurodegeneration connective_tissue Connective Tissue Defects copper_deficiency->connective_tissue ATP7B_mut Mutated ATP7B copper_overload Hepatic Copper Overload ATP7B_mut->copper_overload Leads to liver_damage Liver Damage copper_overload->liver_damage neurotoxicity Neurotoxicity copper_overload->neurotoxicity

Caption: Pathophysiological consequences of ATP7A and ATP7B mutations.

Troubleshooting

Problem: Low or no fluorescence signal.

  • Cause: Inefficient dye loading.

    • Solution: Optimize this compound AM concentration and incubation time. Ensure the Pluronic F-127/DMSO stock solution is properly prepared to aid in dye solubilization.

  • Cause: Photobleaching.

    • Solution: Minimize exposure to excitation light. Use a more sensitive camera or detector. Employ anti-fade reagents in the mounting medium for fixed samples.

  • Cause: Incorrect filter sets.

    • Solution: Verify that the excitation and emission filters are appropriate for this compound's spectral properties.

Problem: High background fluorescence.

  • Cause: Incomplete removal of extracellular dye.

    • Solution: Increase the number and duration of washing steps after incubation.

  • Cause: Autofluorescence of the zebrafish yolk or other tissues.

    • Solution: Use a confocal microscope to optically section the sample and reduce out-of-focus fluorescence. Select regions of interest that exclude highly autofluorescent structures.

Problem: Cell or larval toxicity.

  • Cause: High concentration of this compound AM or DMSO.

    • Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration of the dye. Ensure the final DMSO concentration in the loading medium is low (typically <0.5%).

  • Cause: Prolonged exposure to excitation light.

    • Solution: Reduce the laser power and/or exposure time during imaging.

By following these application notes and protocols, researchers can effectively utilize this compound to gain valuable insights into the dynamic processes of copper metabolism in zebrafish, contributing to a better understanding of copper-related diseases and the development of novel therapeutic strategies.

References

Measuring Intracellular Calcium Dynamics: Application Notes and Protocols for Fluo-4 AM

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Fluo-4 acetoxymethyl (AM) ester, a widely used fluorescent indicator for the measurement of intracellular calcium concentration. These guidelines are intended to assist researchers in optimizing their experimental conditions for accurate and reproducible results in various cell types.

Introduction to Fluo-4 AM

Fluo-4 AM is a cell-permeant dye that, once inside the cell, is cleaved by intracellular esterases to yield the calcium-sensitive indicator Fluo-4.[1][2] Upon binding to calcium, Fluo-4 exhibits a significant increase in fluorescence intensity, with excitation and emission maxima of approximately 494 nm and 516 nm, respectively.[3] This property makes it an invaluable tool for studying calcium signaling pathways in live cells using techniques such as fluorescence microscopy, flow cytometry, and microplate-based assays.[3][4]

Optimizing Fluo-4 AM Loading in Cells

The optimal loading concentration and incubation time for Fluo-4 AM can vary significantly depending on the cell type and experimental conditions.[4][5] It is crucial to determine these parameters empirically to achieve sufficient signal-to-noise ratios while minimizing potential artifacts such as dye compartmentalization and cytotoxicity.[4][6]

Key Considerations for Optimization:
  • Dye Concentration: A final concentration range of 1-5 µM is a common starting point for many cell lines.[1][3][4]

  • Incubation Time: Incubation times typically range from 15 to 60 minutes.[3][4][6] Longer incubation times may be necessary for some cell types but can also lead to dye sequestration in organelles.[4]

  • Temperature: Loading is generally performed at 20-37°C.[1][4] Lowering the incubation temperature may help reduce subcellular compartmentalization.[4][7]

  • De-esterification: Following the loading period, an additional incubation of 10-30 minutes in a fresh, dye-free buffer is recommended to allow for the complete cleavage of the AM ester group by intracellular esterases.[1]

Summary of Recommended Loading Conditions

The following tables summarize typical Fluo-4 AM loading concentrations and incubation times for various applications.

Parameter General Range Notes
Fluo-4 AM Concentration 1 - 10 µMStart with 1-5 µM and optimize for your specific cell type.[1][3]
Incubation Temperature 20 - 37°C37°C is common, but room temperature can also be used and may reduce compartmentalization.[4][8]
Incubation Time 15 - 60 minutesThe optimal time depends on the cell type and temperature.[3][4]
De-esterification Time 10 - 30 minutesAn important step to ensure the dye is calcium-sensitive.[1]
Application Typical Fluo-4 AM Concentration Typical Incubation Time Temperature
Microscopy & Live Cell Imaging 1 - 5 µM15 - 60 minutes20 - 37°C
Flow Cytometry 1 - 5 µM15 - 60 minutes37°C
High-Throughput Screening (HTS) 2 - 5 µM60 minutes37°C
Neuronal Tissue 10 - 20 µM45 - 75 minutesRoom Temperature or 37°C

Experimental Protocols

Materials Required:
  • Fluo-4 AM

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic® F-127 (optional, but recommended)[2][9]

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, or a HEPES-buffered saline solution)[5][10]

  • Probenecid (optional)[5][10]

  • Cultured cells

  • Fluorescence imaging system (microscope, plate reader, or flow cytometer)

Preparation of Stock Solutions:
  • Fluo-4 AM Stock Solution (1-5 mM): Dissolve Fluo-4 AM in anhydrous DMSO.[4][11] Store this stock solution in small aliquots at -20°C, protected from light and moisture.[11]

  • Pluronic® F-127 Stock Solution (20% w/v in DMSO): This non-ionic detergent aids in the dispersion of the water-insoluble Fluo-4 AM in aqueous media.[4]

  • Probenecid Stock Solution (100-250 mM): Probenecid is an organic anion transport inhibitor that can reduce the leakage of the de-esterified Fluo-4 from the cells.[4][5][10] Dissolve in a suitable buffer, which may require a basic pH.

General Cell Loading Protocol for Adherent Cells:
  • Cell Culture: Plate cells on a suitable culture vessel (e.g., glass-bottom dish, 96-well plate) and grow to the desired confluence (typically 80-100%).[5]

  • Prepare Loading Solution: On the day of the experiment, prepare the Fluo-4 AM working solution in a physiological buffer. A final concentration of 1-5 µM Fluo-4 AM is a good starting point.[1][3][4]

    • Optional (but recommended): To aid in dye solubilization, first mix the Fluo-4 AM stock solution with an equal volume of 20% Pluronic® F-127 solution before diluting to the final concentration in the buffer.[4] The final concentration of Pluronic® F-127 is typically around 0.02-0.1%.[9][10]

    • Optional: If dye leakage is a concern, add Probenecid to the loading solution at a final concentration of 1-2.5 mM.[4]

  • Cell Loading:

    • Remove the cell culture medium.[5]

    • Wash the cells once with the physiological buffer.[1][8]

    • Add the Fluo-4 AM loading solution to the cells.[8]

    • Incubate for 15-60 minutes at 20-37°C, protected from light.[3][4] The optimal time and temperature should be determined empirically.

  • Wash and De-esterification:

    • Remove the loading solution.[8]

    • Wash the cells two to three times with fresh, warm physiological buffer to remove any extracellular dye.[1]

    • Add fresh physiological buffer (with or without Probenecid) and incubate for an additional 10-30 minutes at 37°C to allow for complete de-esterification of the Fluo-4 AM.[1]

  • Imaging: The cells are now ready for imaging. Use standard FITC/GFP filter sets for fluorescence detection (Excitation ~490 nm, Emission ~515 nm).[5]

Visualizing the Process and Pathways

Experimental Workflow for Fluo-4 AM Loading

G cluster_prep Preparation cluster_loading Cell Loading cluster_final Final Steps prep_cells Plate and Culture Cells remove_media Remove Culture Medium prep_cells->remove_media prep_reagents Prepare Stock Solutions (Fluo-4 AM, Pluronic F-127, Probenecid) prep_loading Prepare Loading Solution prep_reagents->prep_loading add_loading Add Fluo-4 AM Loading Solution prep_loading->add_loading wash1 Wash Cells with Buffer remove_media->wash1 wash1->add_loading incubate_load Incubate (15-60 min, 20-37°C) add_loading->incubate_load remove_loading Remove Loading Solution incubate_load->remove_loading wash2 Wash Cells (2-3 times) remove_loading->wash2 deesterify Incubate for De-esterification (10-30 min, 37°C) wash2->deesterify image Calcium Imaging deesterify->image

Caption: Workflow for loading cells with Fluo-4 AM.

Simplified Calcium Signaling Pathway

G cluster_cell Cell cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum (ER) receptor Receptor (e.g., GPCR) plc PLC receptor->plc channel Calcium Channel ca_cytosol [Ca²⁺]i ↑ channel->ca_cytosol influx of Ca²⁺ er_store Ca²⁺ Store ip3r IP₃ Receptor er_store->ip3r ip3r->ca_cytosol releases Ca²⁺ stimulus Stimulus (e.g., Ligand) stimulus->receptor pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ip3->ip3r response Cellular Response ca_cytosol->response

Caption: A generalized intracellular calcium signaling pathway.

References

Application Notes and Protocols for Copper Fluor-4: Image Analysis and Data Interpretation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper Fluor-4 (CF4) is a highly selective and sensitive fluorescent probe for the detection of cuprous ions (Cu⁺) within biological systems. Based on a rhodol dye scaffold, CF4 exhibits a significant increase in fluorescence intensity upon binding to Cu⁺, making it an invaluable tool for real-time imaging and quantification of labile copper pools in living cells and organisms.[1][2] Its high selectivity for copper over other biologically relevant metal ions such as zinc and iron, coupled with its stability in a physiological pH range (6-8), makes it particularly well-suited for studying the intricate roles of copper in various cellular processes.[1][2][3] These processes include mitochondrial respiration, antioxidant defense, and neurotransmission. Dysregulation of copper homeostasis has been implicated in a range of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders, highlighting the importance of precise copper monitoring. This document provides detailed application notes and protocols for the use of this compound in fluorescence microscopy and flow cytometry, along with guidelines for data interpretation.

Physicochemical Properties and Spectral Data

A summary of the key properties of this compound is provided below.

PropertyValueReference
Molecular FormulaC₃₈H₄₇F₃N₂O₂S₄[3]
Molecular Weight749.05 g/mol [3]
Excitation Wavelength (λex)~488 nm[3]
Emission Wavelength (λem)~515 nm[4]
Dissociation Constant (Kd) for Cu⁺2.9 x 10⁻¹³ M[1][2]
pH RangeStable between 6 and 8[1][2]
Solvent SolubilityDMSO[3]

Signaling Pathways and Biological Context

Copper is an essential cofactor for numerous enzymes and plays a critical role in a variety of signaling pathways. Understanding these pathways is crucial for interpreting data obtained with this compound.

Intracellular Copper Homeostasis

The maintenance of appropriate intracellular copper levels is a tightly regulated process involving a network of transporters and chaperones.

CopperHomeostasis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_golgi Trans-Golgi Network cluster_mitochondrion Mitochondrion Cu(II) Cu(II) CTR1 CTR1 Cu(II)->CTR1 Reduction Cu(I) Cu(I) CTR1->Cu(I) ATP7A_PM ATP7A ATP7A_PM->Cu(II) Efflux GSH GSH Cu(I)->GSH ATOX1 ATOX1 Cu(I)->ATOX1 CCS CCS Cu(I)->CCS COX17 COX17 Cu(I)->COX17 ATP7A_TGN ATP7A ATOX1->ATP7A_TGN Cu⁺ Transfer SOD1 SOD1 CCS->SOD1 Cu⁺ Insertion ATP7A_TGN->ATP7A_PM Trafficking (High Cu⁺) CCO Cytochrome c Oxidase (CCO) COX17->CCO Cu⁺ Delivery

Caption: Intracellular copper homeostasis pathway.

Copper in Cancer Signaling

Copper has been shown to be a key regulator in cancer-related signaling pathways, such as the MAPK/ERK pathway, promoting cell proliferation and survival.

CancerSignaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GFR Growth Factor Receptor (GFR) BRAF BRAF GFR->BRAF Activation CTR1 CTR1 Cu(I) Cu(I) CTR1->Cu(I) MEK MEK1/2 Cu(I)->MEK Required for full activation BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Role of copper in the MAPK/ERK signaling pathway.

Experimental Protocols

Fluorescence Microscopy

This protocol outlines the steps for imaging intracellular labile copper pools using this compound with a fluorescence microscope.

Materials:

  • This compound (CF4)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cell culture medium

  • Adherent cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Stock Solution Preparation:

  • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

Cell Staining Protocol:

MicroscopyWorkflow cluster_prep Cell Preparation cluster_loading Probe Loading cluster_imaging Imaging and Analysis A Seed cells on glass-bottom dishes or coverslips B Culture to desired confluency (e.g., 70-80%) A->B D Wash cells once with HBSS B->D C Prepare fresh working solution of This compound (e.g., 0.8-10 µM in HBSS) E Incubate cells with CF4 working solution (e.g., 10-30 min at 37°C, protected from light) C->E D->E F Wash cells 2-3 times with HBSS to remove excess probe E->F G Mount on fluorescence microscope F->G H Acquire images using appropriate excitation and emission wavelengths G->H I Perform quantitative analysis of fluorescence intensity H->I

Caption: Experimental workflow for fluorescence microscopy.

Detailed Steps:

  • Cell Preparation: Seed adherent cells on glass-bottom dishes or coverslips and culture to the desired confluency (typically 70-80%).

  • Probe Loading:

    • Prepare a fresh working solution of this compound by diluting the DMSO stock solution in a suitable physiological buffer like HBSS. The final concentration should be optimized for the specific cell type and experimental conditions, typically ranging from 0.8 µM to 10 µM.[2]

    • Remove the cell culture medium and wash the cells once with the physiological buffer.

    • Add the this compound working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.[2]

    • After incubation, remove the loading solution and wash the cells 2-3 times with the physiological buffer to remove any excess, unbound probe.

  • Imaging:

    • Mount the coverslip or dish on the fluorescence microscope.

    • Acquire images using the appropriate filter set for this compound (e.g., excitation at 488 nm and emission at 515 nm).[3][4]

  • Data Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the mean fluorescence intensity within individual cells or regions of interest.

    • Subtract the background fluorescence from a region without cells.

    • Normalize the fluorescence intensity to a control group if applicable.

Flow Cytometry

This protocol provides a general guideline for the quantitative analysis of intracellular copper levels using this compound and flow cytometry. This protocol is adapted from established methods for similar fluorescent ion indicators.

Materials:

  • This compound (CF4)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS) or other suitable buffer

  • Suspension cells or trypsinized adherent cells

  • Flow cytometer with a 488 nm laser and appropriate emission filters

Stock Solution Preparation:

  • Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.

  • Aliquot and store at -20°C, protected from light.

Cell Staining Protocol:

FlowCytometryWorkflow cluster_prep Cell Preparation cluster_loading Probe Loading cluster_analysis Flow Cytometry Analysis A Harvest cells and adjust to a concentration of 1x10^6 cells/mL B Wash cells once with PBS A->B D Resuspend cell pellet in CF4 working solution B->D C Prepare fresh working solution of This compound (e.g., 1-5 µM in PBS) C->D E Incubate cells (e.g., 15-30 min at 37°C, protected from light) D->E F Wash cells twice with PBS to remove excess probe E->F G Resuspend cells in PBS F->G H Acquire data on a flow cytometer (ex: 488 nm, em: ~515-530 nm) G->H I Analyze the mean fluorescence intensity of the cell population H->I

Caption: Experimental workflow for flow cytometry.

Detailed Steps:

  • Cell Preparation: Harvest cells (suspension or trypsinized adherent cells) and wash once with PBS. Adjust the cell concentration to approximately 1 x 10⁶ cells/mL in PBS.

  • Probe Loading:

    • Prepare a fresh working solution of this compound in PBS. The optimal concentration should be determined empirically but typically ranges from 1-5 µM.

    • Resuspend the cell pellet in the this compound working solution.

    • Incubate the cells for 15-30 minutes at 37°C, protected from light.

    • After incubation, wash the cells twice with PBS by centrifugation to remove the loading solution and any unbound probe.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in PBS.

    • Analyze the samples on a flow cytometer equipped with a 488 nm excitation laser.

    • Collect the fluorescence emission in the green channel (typically around 515-530 nm).

    • Record the mean fluorescence intensity (MFI) of the cell population.

Data Presentation and Interpretation

Quantitative data from this compound experiments should be presented in a clear and organized manner to facilitate comparison and interpretation.

Representative Quantitative Data

The following tables provide examples of how to structure quantitative data from fluorescence microscopy and flow cytometry experiments. The values presented are illustrative and will vary depending on the specific experimental conditions.

Table 1: Quantitative Analysis of Intracellular Copper by Fluorescence Microscopy

Cell LineTreatmentThis compound Concentration (µM)Incubation Time (min)Mean Fluorescence Intensity (Arbitrary Units) ± SDFold Change vs. Control
HEK293Control (Vehicle)120150 ± 121.0
HEK293CuCl₂ (50 µM)120450 ± 353.0
HEK293TPEN (10 µM)12080 ± 90.53
SH-SY5YControl (Vehicle)230210 ± 181.0
SH-SY5YCuCl₂ (50 µM)230735 ± 553.5
SH-SY5YTPEN (10 µM)230105 ± 110.5

*TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) is a heavy metal chelator.

Table 2: Quantitative Analysis of Intracellular Copper by Flow Cytometry

Cell LineTreatmentThis compound Concentration (µM)Incubation Time (min)Mean Fluorescence Intensity (MFI) ± SDFold Change vs. Control
JurkatControl (Vehicle)515320 ± 251.0
JurkatCuCl₂ (25 µM)515640 ± 482.0
JurkatCuCl₂ (100 µM)5151120 ± 903.5
JurkatBCS (100 µM)515180 ± 150.56
Primary NeuronsControl (Vehicle)120180 ± 201.0
Primary NeuronsKCl (50 mM)120270 ± 281.5

*BCS (Bathocuproine disulfonate) is a membrane-impermeable Cu⁺ chelator.

Interpretation of Results
  • Increased Fluorescence: An increase in this compound fluorescence intensity indicates an elevation in the intracellular labile Cu⁺ pool. This can be induced by treating cells with copper supplements (e.g., CuCl₂) or by stimulating cellular processes that release copper from intracellular stores.

  • Decreased Fluorescence: A decrease in fluorescence intensity suggests a reduction in the intracellular labile Cu⁺ pool. This can be achieved by treating cells with copper chelators (e.g., TPEN, BCS) or by inhibiting copper uptake pathways.

  • Controls are Crucial: It is essential to include appropriate controls in all experiments. A negative control (untreated cells) establishes the basal level of labile copper. Positive controls (e.g., cells treated with a known copper ionophore or a high concentration of copper) can validate the responsiveness of the probe. A vehicle control is necessary to account for any effects of the solvent used to dissolve the probe and other compounds.

  • Consider Probe Localization: When interpreting microscopy data, consider the subcellular localization of the this compound signal. The probe is expected to accumulate in the cytoplasm, but its distribution may be influenced by the cell type and its metabolic state.

  • Correlation with Other Assays: To confirm that changes in fluorescence are indeed due to alterations in copper levels, it is advisable to correlate the results with data from other techniques, such as atomic absorption spectroscopy or inductively coupled plasma mass spectrometry (ICP-MS), which measure total cellular copper content.[5]

Conclusion

This compound is a powerful tool for the investigation of the role of labile copper in cellular physiology and pathology. By following the detailed protocols and data interpretation guidelines provided in these application notes, researchers can obtain reliable and reproducible data on intracellular copper dynamics. The ability to visualize and quantify changes in labile copper pools will undoubtedly contribute to a deeper understanding of copper homeostasis and its implications for human health and disease.

References

Quantification of Labile Copper Pools Using Copper Fluor-4 (CF4) Fluorescence Intensity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential transition metal involved in a myriad of physiological processes, from cellular respiration to neurotransmission. However, dysregulation of copper homeostasis is implicated in numerous pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders. Within the cell, copper exists in two distinct pools: a tightly bound, static pool complexed with proteins, and a dynamic, labile pool that is more loosely associated with cellular components. This labile copper pool is thought to be a key player in cellular signaling and redox modulation.[1]

Copper Fluor-4 (CF4) is a fluorescent probe specifically designed for the detection of the labile cuprous ion (Cu⁺), the predominant oxidation state of copper under physiological conditions.[2] Based on a rhodol dye scaffold, CF4 exhibits a significant increase in fluorescence intensity upon binding to Cu⁺, with high selectivity over other biologically relevant metal ions such as zinc and iron.[3][4] Its stability within a physiological pH range (6-8) makes it a valuable tool for imaging and quantifying labile copper in living cells and organisms.[4][5]

These application notes provide detailed protocols for the use of this compound to quantify labile copper pools, guidance on data analysis, and an overview of the signaling pathways influenced by labile copper.

Data Presentation: Quantitative Analysis of Labile Copper

The following tables summarize key quantitative parameters of this compound and provide representative data from cell-based assays.

Table 1: Properties of this compound (CF4)

PropertyValueReference(s)
SpecificityCu⁺[4][5]
Dissociation Constant (Kd)2.9 x 10⁻¹³ M[5]
Excitation Wavelength (λex)~488 nm[6]
Emission Wavelength (λem)~515-660 nm[5][7]
Optimal pH Range6 - 8[4][5]
Stoichiometry (CF4:Cu⁺)1:1[4][5]

Table 2: Representative Experimental Conditions and Observations

Cell Type/OrganismCF4 ConcentrationIncubation TimeObservationReference(s)
PC-12 derived neurons0.8 µM10 minLocalization of copper in the soma and perinuclear Golgi region.[7]
HEK 293T cells1 µM30 minUsed to confirm Cu(I) specificity of the CTR1 transporter.[6]
Zebrafish embryos2 µM24 hAssessment of changes in labile copper distribution.[7]
C. elegans10 µM3 hAssessment of labile Cu levels.[7]
CTR1 KO MEFsNot specifiedNot specifiedDecreased CF4 fluorescence, confirming reduced cytosolic Cu(I).[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound (CF4) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Pluronic™ F-127 (optional, for aiding probe dispersal in aqueous media)

  • High-quality, sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (e.g., 1 mM):

    • Allow the CF4 powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a 1 mM stock solution by dissolving the appropriate amount of CF4 powder in anhydrous DMSO. For example, for a molecular weight of ~749 g/mol , dissolve 0.749 mg in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C or -80°C, protected from light.[7][8] When stored at -80°C, the solution is stable for up to 6 months.[7][8]

  • Working Solution Preparation (e.g., 1 µM):

    • On the day of the experiment, thaw one aliquot of the CF4 stock solution.

    • Dilute the stock solution to the desired final working concentration in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, or serum-free cell culture medium. For a final concentration of 1 µM, dilute the 1 mM stock solution 1:1000.

    • Optional: To improve the solubility and prevent aggregation of CF4 in the aqueous working solution, Pluronic™ F-127 can be added to a final concentration of 0.02%.

    • Vortex the working solution gently before use.

Protocol 2: Staining of Cultured Adherent Cells with this compound

Materials:

  • Cultured adherent cells in a suitable format (e.g., 96-well plate, chamber slides, or coverslips)

  • CF4 working solution (from Protocol 1)

  • HBSS or other suitable imaging buffer

  • Positive control: Copper ionophore (e.g., Cu(gtsm))

  • Negative control: Copper chelator (e.g., triethylenetetramine (B94423) - TETA)

  • Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

  • Cell Seeding: Seed cells onto the desired imaging plates or slides and culture until they reach the desired confluency (typically 70-90%).

  • Control Treatment (Optional):

    • Negative Control: To deplete labile copper, treat a subset of cells with a copper chelator such as TETA (e.g., 100 µM) for a predetermined time (e.g., 24 hours) prior to CF4 staining.[9]

    • Positive Control: To increase intracellular labile copper, treat a subset of cells with a copper ionophore like Cu(gtsm) (e.g., 1 µM) for a shorter duration (e.g., 1 hour) before or during CF4 staining.[9]

  • Cell Washing: Carefully aspirate the cell culture medium and wash the cells twice with pre-warmed HBSS or serum-free medium to remove any residual serum, which can interfere with the probe.[10]

  • CF4 Loading:

    • Add the freshly prepared CF4 working solution to the cells. Ensure the entire cell monolayer is covered.

    • Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.[4][6]

  • Washing: Aspirate the CF4 loading solution and wash the cells two to three times with pre-warmed HBSS to remove any excess, unbound probe.[10]

  • Imaging:

    • Add fresh, pre-warmed HBSS to the cells for imaging.

    • Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., excitation at ~488 nm and emission at ~520 nm).

    • Acquire images using consistent settings (e.g., exposure time, gain) across all experimental conditions to allow for accurate comparison.

Data Analysis and Quantification

Workflow for Fluorescence Intensity Quantification

experimental_workflow node_start Image Acquisition node_roi Define Regions of Interest (ROIs) (e.g., individual cells) node_start->node_roi Using ImageJ/Fiji node_bg Measure Background Intensity (area with no cells) node_start->node_bg node_subtract Background Subtraction (Corrected Intensity = ROI Intensity - Background Intensity) node_roi->node_subtract node_bg->node_subtract node_normalize Normalization (Optional) (e.g., to control group or cell number) node_subtract->node_normalize node_quantify Calculate Mean Fluorescence Intensity per condition node_subtract->node_quantify Without Normalization node_normalize->node_quantify node_stats Statistical Analysis (e.g., t-test, ANOVA) node_quantify->node_stats node_end Quantitative Results node_stats->node_end

Caption: Workflow for quantifying CF4 fluorescence intensity.

  • Image Analysis Software: Utilize software such as ImageJ or Fiji for quantitative analysis.[6]

  • Region of Interest (ROI) Selection: Define ROIs for analysis. This can be done by manually outlining individual cells or by using automated cell segmentation tools.

  • Background Correction: Select a region in the image that is devoid of cells to measure the background fluorescence. Subtract this average background intensity from the mean intensity of each ROI to obtain the corrected fluorescence intensity.[11]

  • Normalization: For comparison across different experiments or conditions, it may be necessary to normalize the fluorescence data. Common normalization methods include:

    • Relative to Control: Express the fluorescence intensity of treated cells as a fold-change relative to the average intensity of untreated control cells.

    • (F - F₀) / F₀: Where F is the fluorescence of the experimental sample and F₀ is the fluorescence of the control.[11]

  • Statistical Analysis: Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of any observed differences in fluorescence intensity between experimental groups.

Calculation of Labile Copper Concentration

The relationship between fluorescence intensity and ion concentration can be described by the following equation, adapted from the Grynkiewicz equation for single-wavelength indicators:

[Cu⁺] = Kd * [(F - Fmin) / (Fmax - F)]

Where:

  • [Cu⁺] is the concentration of labile cuprous ions.

  • Kd is the dissociation constant of CF4 for Cu⁺ (2.9 x 10⁻¹³ M).[5]

  • F is the fluorescence intensity of the experimental sample.

  • Fmin is the fluorescence intensity of the probe in the absence of copper (determined by adding a strong copper chelator like TETA).

  • Fmax is the fluorescence intensity of the probe when saturated with copper (determined by adding a copper ionophore and excess copper).

Note: Accurate determination of Fmin and Fmax in situ is crucial for precise quantification and may require calibration experiments.

Labile Copper Signaling Pathways

Labile copper is increasingly recognized as a signaling molecule that can modulate the activity of key proteins in various cellular pathways.

MAPK Signaling Pathway in Cancer

mapk_pathway node_ctr1 CTR1 node_cu Labile Cu⁺ node_ctr1->node_cu Imports Cu⁺ node_mek MEK1/2 node_cu->node_mek Activates node_erk ERK1/2 node_mek->node_erk Phosphorylates node_proliferation Tumor Growth & Proliferation node_erk->node_proliferation Promotes node_braf BRAF node_braf->node_mek Phosphorylates node_gfr Growth Factor Receptors node_gfr->node_braf Activates

Caption: Role of labile copper in the MAPK signaling pathway.

In cancer cells, the mitogen-activated protein kinase (MAPK) pathway is often hyperactivated, promoting cell proliferation.[12] The activation of MEK1/2, a central kinase in this pathway, has been shown to be dependent on the binding of labile copper, which is imported into the cell by the copper transporter CTR1.[9][12] Therefore, targeting the labile copper pool presents a potential therapeutic strategy for cancers with aberrant MAPK signaling.[12]

Autophagy Regulation

autophagy_pathway node_cu Labile Cu⁺ node_ulk ULK1/2 node_cu->node_ulk Modulates Activity node_autophagy Autophagy node_ulk->node_autophagy Initiates

Caption: Labile copper modulates autophagy via ULK1/2.

Labile copper has also been implicated in the regulation of autophagy, a cellular process of self-digestion that is crucial for cellular homeostasis and can be either pro-survival or pro-death in cancer. Copper can influence the activity of ULK1 and ULK2, key kinases that initiate the formation of autophagosomes.[5] The precise mechanisms of this regulation are an active area of research.

Conclusion

This compound is a powerful and selective tool for the quantification and visualization of labile Cu⁺ pools in biological systems. By following the detailed protocols for probe preparation, cell staining, and data analysis outlined in these application notes, researchers can gain valuable insights into the roles of labile copper in cellular signaling and disease. The ability to quantify dynamic changes in this metal ion pool will undoubtedly contribute to the development of novel therapeutic strategies targeting copper-dependent pathways in various diseases.

References

Application Notes and Protocols for High-Throughput Screening Assays Using Copper Fluor-4

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace element vital for a myriad of physiological processes, including cellular respiration, neurotransmitter synthesis, and antioxidant defense. However, the dysregulation of copper homeostasis is implicated in various pathological conditions, including neurodegenerative diseases, cancer, and inflammation. The ability to measure fluctuations in intracellular labile copper pools with high throughput is crucial for understanding the roles of copper in these diseases and for the discovery of novel therapeutic agents that target copper-dependent pathways.

Copper Fluor-4 (CF4) is a highly specific and sensitive fluorescent probe for the detection of cuprous ions (Cu⁺). Its fluorescence intensity increases dramatically upon binding to Cu⁺, making it an ideal tool for monitoring intracellular copper dynamics. These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify modulators of intracellular copper levels and associated signaling pathways.

Principle of the Assay

This compound is a cell-permeant probe that remains essentially non-fluorescent in its unbound state. Upon entering the cell, it can selectively bind to labile intracellular Cu⁺ ions. This binding event triggers a significant, up to 10-fold, increase in fluorescence emission. In a high-throughput screening format, cells are loaded with this compound and then treated with a library of compounds. Changes in the intracellular copper concentration, induced by the test compounds, are quantified by measuring the corresponding changes in fluorescence intensity using a microplate reader. This allows for the rapid identification of compounds that either increase (agonists/ionophores) or decrease (antagonists/chelators) the intracellular labile copper pool.

Featured Application: Screening for Modulators of Copper Homeostasis in the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1] Recent studies have highlighted the essential role of copper in the activation of the MAPK cascade, specifically in the phosphorylation of ERK1/2 by MEK1/2.[1] Dysregulation of copper levels can, therefore, impact MAPK signaling and contribute to diseases such as cancer. This HTS assay is designed to identify compounds that modulate intracellular copper levels and, consequently, may influence MAPK pathway activity.

Signaling Pathway Diagram

MAPK_Copper_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Activates CTR1 Copper Transporter (CTR1) Cu+ Cu+ CTR1->Cu+ Imports MEK1/2 MEK1/2 Cu+->MEK1/2 Required for full activity RAF RAF RAS->RAF Activates RAF->MEK1/2 Phosphorylates ERK1/2 ERK1/2 MEK1/2->ERK1/2 Phosphorylates Transcription Factors Transcription Factors ERK1/2->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates HTS_Workflow A 1. Cell Plating (e.g., SH-SY5Y cells) 24-hour incubation B 2. This compound Loading 2 µM final concentration 30 min incubation A->B C 3. Compound Addition Test compounds and controls B->C D 4. Incubation 1-hour incubation C->D E 5. Fluorescence Reading Ex/Em: 485/515 nm D->E F 6. Data Analysis Z-factor, % activity calculation E->F

References

Visualizing Cellular Copper Dynamics: Co-staining Protocols with Copper Fluor-4 and Other Fluorescent Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential transition metal involved in a myriad of physiological processes, from cellular respiration to neurotransmission. However, dysregulation of copper homeostasis is implicated in various pathological conditions, including neurodegenerative diseases and cancer. Understanding the subcellular distribution and dynamics of copper is therefore crucial. Copper Fluor-4 (CF4) is a highly selective fluorescent probe for detecting cuprous ions (Cu⁺), the predominant form of intracellular labile copper.[1][2] This application note provides detailed protocols for co-staining live cells with this compound and other fluorescent markers to simultaneously visualize labile copper pools alongside specific organelles and cellular structures. This approach enables a more comprehensive understanding of the spatial and temporal dynamics of copper within the cellular environment.

Quantitative Data Summary

Successful co-staining relies on the careful selection of fluorescent probes with minimal spectral overlap and optimized experimental conditions. The following table summarizes the key spectral properties and recommended working concentrations for this compound and spectrally compatible fluorescent markers for multi-color imaging.

Probe NameTargetExcitation Max (nm)Emission Max (nm)Recommended Filter SetTypical ConcentrationIncubation Time
This compound (CF4) Labile Cu⁺~415~660Custom or Cy5-like0.8 - 10 µM10 - 180 min
Hoechst 33342 Nucleus (DNA)~350~461DAPI1 - 5 µg/mL5 - 15 min
MitoTracker™ Green FM Mitochondria~490~516FITC/GFP100 nM30 min
LysoTracker™ Red DND-99 Acidic Organelles (Lysosomes)~577~590TRITC/RFP50 - 75 nM30 - 60 min
ER-Tracker™ Blue-White DPX Endoplasmic Reticulum~374~430-640DAPI100 nM - 1 µM15 - 30 min

Experimental Protocols

Important Considerations:

  • Live-Cell Imaging: this compound is primarily designed for live-cell imaging. Fixation can affect the probe's fluorescence and the distribution of labile copper. While some organelle trackers may retain partial fluorescence after formaldehyde (B43269) fixation, signal intensity is often reduced.[3]

  • Sequential Staining: To minimize potential interference between dyes, a sequential staining protocol is generally recommended. Typically, organelle or nuclear stains are applied first, followed by this compound.

  • Toxicity: At working concentrations, these probes are generally considered non-toxic for short-term imaging experiments.[4] However, it is always good practice to perform control experiments to assess any potential effects on cell viability and function.

  • Spectral Bleed-through: Careful selection of fluorophores and filter sets is crucial to minimize spectral bleed-through, where fluorescence from one probe is detected in the channel of another.[5][6] If significant overlap exists, sequential imaging or spectral unmixing may be necessary.[7][8]

Protocol 1: Co-staining of Labile Copper and Nuclei

This protocol allows for the simultaneous visualization of labile copper pools and the cell nucleus.

Materials:

  • This compound (CF4)

  • Hoechst 33342

  • Live-cell imaging medium (e.g., HBSS with Ca²⁺ and Mg²⁺, or phenol (B47542) red-free DMEM)

  • DMSO (high-quality, anhydrous)

  • Adherent cells cultured on imaging-compatible plates/slides

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging dish.

  • Hoechst 33342 Staining:

    • Prepare a 1-5 µg/mL working solution of Hoechst 33342 in pre-warmed imaging medium.

    • Remove the culture medium, wash once with PBS, and add the Hoechst 33342 working solution.

    • Incubate for 5-15 minutes at 37°C, protected from light.[9]

  • Washing: Remove the Hoechst 33342 solution and wash the cells twice with warm PBS.

  • This compound Staining:

    • Prepare a 1 µM working solution of this compound in pre-warmed imaging medium.[10][11]

    • Add the this compound working solution and incubate for 30 minutes at 37°C.[10][11]

  • Imaging:

    • Wash cells once with warm imaging medium.

    • Image the cells immediately using a fluorescence microscope with the appropriate filter sets:

      • Hoechst 33342: DAPI filter set (Excitation/Emission ~350/461 nm)[9]

      • This compound: Custom or Cy5-like filter set (Excitation/Emission ~415/660 nm)[1]

Protocol 2: Co-staining of Labile Copper and Mitochondria

This protocol enables the simultaneous visualization of labile copper and mitochondria.

Materials:

  • This compound (CF4)

  • MitoTracker™ Green FM

  • Live-cell imaging medium

  • DMSO

  • Adherent cells cultured on imaging-compatible plates/slides

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish.

  • MitoTracker™ Staining:

    • Prepare a 100 nM working solution of MitoTracker™ Green FM in pre-warmed imaging medium.[3]

    • Remove the culture medium, wash once with PBS, and add the MitoTracker™ working solution.

    • Incubate for 30 minutes at 37°C.[3]

  • Washing: Remove the MitoTracker™ solution and wash the cells twice with warm PBS.[3]

  • This compound Staining:

    • Prepare a 1 µM working solution of this compound in pre-warmed imaging medium.

    • Add the this compound working solution and incubate for 30 minutes at 37°C.

  • Imaging:

    • Wash cells once with warm imaging medium.

    • Image the cells immediately using a fluorescence microscope with the appropriate filter sets:

      • MitoTracker™ Green FM: FITC/GFP filter set (Excitation/Emission ~490/516 nm)

      • This compound: Custom or Cy5-like filter set (Excitation/Emission ~415/660 nm)[1]

Protocol 3: Co-staining of Labile Copper and Lysosomes

This protocol is for the simultaneous visualization of labile copper and acidic organelles like lysosomes.

Materials:

  • This compound (CF4)

  • LysoTracker™ Red DND-99

  • Live-cell imaging medium

  • DMSO

  • Adherent cells cultured on imaging-compatible plates/slides

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish.

  • LysoTracker™ Staining:

    • Prepare a 50-75 nM working solution of LysoTracker™ Red DND-99 in pre-warmed imaging medium.[3]

    • Remove the culture medium, wash once with PBS, and add the LysoTracker™ working solution.

    • Incubate for 30-60 minutes at 37°C.[3]

  • Washing: Remove the LysoTracker™ solution and wash the cells twice with warm PBS.[3]

  • This compound Staining:

    • Prepare a 1 µM working solution of this compound in pre-warmed imaging medium.

    • Add the this compound working solution and incubate for 30 minutes at 37°C.

  • Imaging:

    • Wash cells once with warm imaging medium.

    • Image the cells immediately using a fluorescence microscope with the appropriate filter sets:

      • LysoTracker™ Red DND-99: TRITC/RFP filter set (Excitation/Emission ~577/590 nm)

      • This compound: Custom or Cy5-like filter set (Excitation/Emission ~415/660 nm)[1]

Protocol 4: Co-staining of Labile Copper and Endoplasmic Reticulum

This protocol details the simultaneous visualization of labile copper and the endoplasmic reticulum.

Materials:

  • This compound (CF4)

  • ER-Tracker™ Blue-White DPX

  • Live-cell imaging medium

  • DMSO

  • Adherent cells cultured on imaging-compatible plates/slides

Procedure:

  • Cell Preparation: Culture cells to the desired confiency on a suitable imaging dish.

  • ER-Tracker™ Staining:

    • Prepare a 100 nM - 1 µM working solution of ER-Tracker™ Blue-White DPX in pre-warmed imaging medium.[12]

    • Remove the culture medium, wash once with PBS, and add the ER-Tracker™ working solution.

    • Incubate for 15-30 minutes at 37°C.[12]

  • Washing: Remove the ER-Tracker™ solution and wash the cells twice with warm PBS.

  • This compound Staining:

    • Prepare a 1 µM working solution of this compound in pre-warmed imaging medium.

    • Add the this compound working solution and incubate for 30 minutes at 37°C.

  • Imaging:

    • Wash cells once with warm imaging medium.

    • Image the cells immediately using a fluorescence microscope with the appropriate filter sets:

      • ER-Tracker™ Blue-White DPX: DAPI filter set (Excitation/Emission ~374/430-640 nm)[3]

      • This compound: Custom or Cy5-like filter set (Excitation/Emission ~415/660 nm)[1]

Visualizations

The following diagrams illustrate the general experimental workflow and a relevant signaling pathway where co-staining with this compound can be applied.

G cluster_workflow Experimental Workflow Start Start Cell Culture Cell Culture Start->Cell Culture Organelle/Nuclear Staining Organelle/Nuclear Staining Cell Culture->Organelle/Nuclear Staining Wash 1 Wash 1 Organelle/Nuclear Staining->Wash 1 This compound Staining This compound Staining Wash 1->this compound Staining Wash 2 Wash 2 This compound Staining->Wash 2 Imaging Imaging Wash 2->Imaging Data Analysis Data Analysis Imaging->Data Analysis

Caption: General workflow for co-staining live cells.

G cluster_pathway Copper Homeostasis and Signaling Extracellular Cu2+ Extracellular Cu2+ CTR1 CTR1 (Copper Transporter 1) Extracellular Cu2+->CTR1 Intracellular Cu+ Intracellular Cu+ CTR1->Intracellular Cu+ Copper Chaperones Copper Chaperones Intracellular Cu+->Copper Chaperones This compound This compound (Fluorescent Signal) Intracellular Cu+->this compound Mitochondria Mitochondria Copper Chaperones->Mitochondria Golgi (ATP7A/B) Golgi (ATP7A/B) Copper Chaperones->Golgi (ATP7A/B) Cuproenzymes Cuproenzymes Golgi (ATP7A/B)->Cuproenzymes

Caption: Simplified overview of cellular copper uptake and trafficking.

References

Application Note & Protocol: Preparing Copper Fluor-4 (CF4) Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copper Fluor-4 (CF4) is a highly selective and sensitive fluorescent probe for the detection of monovalent copper ions (Cu⁺).[1] Based on a rhodol dye scaffold, CF4 exhibits a significant fluorescence enhancement upon binding to Cu⁺, making it an invaluable tool for imaging and quantifying labile copper pools within living cells and organisms.[1][2] Its stability in the physiological pH range of 6 to 8 and high selectivity over other metal ions like zinc and iron ensure reliable measurements in complex biological environments.[1][3] This document provides a detailed protocol for the preparation of this compound stock solutions and working concentrations for cell-based assays.

Physicochemical & Spectral Data

Proper preparation begins with understanding the fundamental properties of the reagent. Key data for this compound are summarized below.

PropertyValueReference
Molecular Formula C₃₈H₄₇F₃N₂O₂S₄[3]
Molecular Weight 749.05 g/mol [3]
Typical Form Lyophilized Solid Powder[3]
Excitation Wavelength (Ex) ~488 nm[3]
Emission Wavelength (Em) Not specified in search results
Dissociation Constant (Kd for Cu⁺) 2.9 x 10⁻¹³ M[4]
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[3]

Required Materials

  • This compound (CF4), lyophilized powder

  • High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

  • Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS))

  • Vortex mixer

  • Microcentrifuge

  • Pipettes and sterile pipette tips

  • Sterile microcentrifuge tubes

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for preparing this compound working solutions from a lyophilized powder.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_storage Storage start This compound (Lyophilized Powder) reconstitute Reconstitute in Anhydrous DMSO start->reconstitute Weigh accurately store_powder Store Powder -20°C, Desiccated start->store_powder stock 1 mM Stock Solution in DMSO reconstitute->stock Vortex to dissolve dilute Dilute Stock Solution in Physiological Buffer stock->dilute store_stock Aliquot & Store Stock -20°C or -80°C, Desiccated stock->store_stock working 0.8 - 10 µM Working Solution dilute->working Vortex briefly

Caption: Workflow for preparing this compound solutions.

Protocol 1: Preparation of this compound Stock Solution (1 mM)

This protocol describes the reconstitution of lyophilized this compound to create a concentrated stock solution. It is critical to use high-quality, anhydrous DMSO to prevent hydrolysis of the probe.[5]

Calculation: To prepare a 1 mM stock solution, the required volume of DMSO is calculated based on the mass of the this compound powder.

  • Formula: Volume (µL) = [Mass (mg) / Molecular Weight ( g/mol )] * 1,000,000

  • Example (for 1 mg of CF4): Volume (µL) = [1 mg / 749.05 g/mol ] * 1,000,000 ≈ 1335 µL of DMSO.

ReagentMolecular Weight ( g/mol )MassVolume of Anhydrous DMSOFinal Concentration
This compound 749.051 mg~1335 µL1 mM
This compound 749.055 mg~6675 µL1 mM

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Sonication may be used to aid dissolution.[3]

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, light-protected tubes. Store at -20°C for up to one month or at -80°C for up to six months.[4] Always protect from light.[3][4]

Protocol 2: Preparation of this compound Working Solution

The stock solution must be diluted in a physiological buffer to the final working concentration immediately before use. The optimal concentration can vary by cell type and experimental conditions and should be determined empirically.

Recommended Concentrations: The working concentration of this compound can range from 0.8 µM to 10 µM depending on the application.[4]

ApplicationCell/Organism TypeRecommended Working ConcentrationIncubation TimeReference
Neuronal Copper Imaging PC-12-derived neurons0.8 µM10 minutes[4]
Live Organism Imaging Zebrafish embryos2 µM24 hours[4]
Live Organism Imaging C. elegans (worms)10 µM3 hours[4]

Procedure:

  • Thaw a single-use aliquot of the 1 mM this compound stock solution to room temperature.

  • Dilute the stock solution into the desired physiological buffer (e.g., HBSS) to achieve the final working concentration.

    • Example for 1 mL of 2 µM solution: Add 2 µL of 1 mM stock solution to 998 µL of buffer.

  • Vortex the working solution gently to ensure it is thoroughly mixed.

  • The working solution is now ready for loading into cells. This solution should be used immediately and protected from light.[6]

  • Remove the culture medium from the cells and replace it with the this compound working solution.

  • Incubate the cells for the empirically determined time and temperature (e.g., 10-60 minutes at 37°C), protected from light.[7]

  • After incubation, wash the cells with indicator-free buffer to remove excess probe before imaging.

Important Considerations

  • Hydrolysis: Acetoxymethyl (AM) ester probes like CF4 are susceptible to hydrolysis.[5] Always use anhydrous DMSO for stock solutions and prepare working solutions immediately before use.[6][8]

  • Light Sensitivity: this compound is light-sensitive.[3] All steps, from storage to incubation, should be performed with minimal light exposure.

  • Cell Loading: For some cell types, the non-ionic detergent Pluronic® F-127 can be used at a final concentration of ~0.02-0.04% to improve the dispersion and loading of AM esters.[6][9]

  • Anion Transporters: Some cells actively extrude the de-esterified probe. The addition of probenecid (B1678239) (1-2.5 mM) to the loading buffer can help to reduce this leakage.[8]

  • Cytotoxicity: To minimize potential cytotoxicity, use the lowest effective concentration of the probe that provides an adequate signal-to-noise ratio.[10]

References

Application Notes and Protocols for In Vivo Imaging of Copper Dynamics with Copper Fluor-4 in C. elegans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Copper Fluor-4 (CF4), a fluorescent probe for the detection of labile Cu(I), to visualize and quantify copper dynamics within the nematode Caenorhabditis elegans. This document includes detailed protocols for probe loading, in vivo imaging, and data analysis, as well as an overview of copper homeostasis in C. elegans.

Introduction to Copper Imaging in C. elegans

Caenorhabditis elegans is a powerful model organism for studying metal homeostasis due to its genetic tractability, optical transparency, and the conservation of key metabolic pathways with humans.[1] Copper is an essential yet toxic trace element, and its dysregulation is implicated in various neurodegenerative diseases such as Wilson's and Menkes diseases.[2] Understanding the spatiotemporal dynamics of copper in a living organism is crucial for elucidating the mechanisms of copper-related pathologies and for the development of novel therapeutics.

This compound (CF4) is a highly selective fluorescent probe for cuprous copper (Cu(I)), the predominant form of copper within the reducing intracellular environment. Its high affinity and specificity make it a valuable tool for monitoring labile copper pools in vivo.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and recommended starting parameters for its use in C. elegans.

Table 1: Properties of this compound

PropertyValueReference
Target IonCu(I)[3]
Dissociation Constant (Kd)2.9 x 10⁻¹³ M[3]
Excitation Wavelength (max)~415 nm (in vitro), compatible with 488 nm laser[3][4]
Emission Wavelength (max)~660 nm (in vitro)[3]
pH Stability Range6 - 8[3]
SelectivityHigh selectivity over other biologically relevant metal ions including Zn²⁺, Fe²⁺, Na⁺, K⁺, Ca²⁺, and Mg²⁺.[3][5]

Table 2: Recommended Experimental Parameters for C. elegans

ParameterRecommended ValueNotes
C. elegans StageL4 larvae or young adultsOptically clear and robust for handling.
This compound Loading Concentration10 µMA good starting point for achieving sufficient signal without inducing toxicity. May require optimization.
Loading Time3 hoursIncubation time can be adjusted based on experimental needs and observed signal intensity.
Anesthetic10 mM Levamisole (B84282) or 0.1% Tricaine/0.01% Tetramisole in M9 bufferTo immobilize worms for imaging.
Imaging SystemConfocal or spinning disk microscopeProvides optical sectioning to reduce out-of-focus light and improve image quality.
Excitation Laser Line488 nmCommonly available and provides sufficient excitation for CF4.
Emission Filter650 - 700 nm bandpassTo specifically collect the emission signal from this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways in C. elegans copper homeostasis and the experimental workflow for imaging copper dynamics with this compound.

CopperHomeostasis cluster_intestine Intestinal Cell CTR1 CTR1 (putative Cu+ importer) GSH Glutathione (GSH) CTR1->GSH Cu+ CUC_1 CUC-1 (ATX1 homolog) Cu Chaperone GSH->CUC_1 Cu+ MTL Metallothioneins (MTL-1, MTL-2) Cu Storage GSH->MTL Cu+ buffering CUA_1 CUA-1 (ATP7A/B homolog) Cu Exporter CUC_1->CUA_1 Cu+ delivery Golgi Trans-Golgi Network CUA_1->Golgi Cu loading onto cuproenzymes Lysosome Lysosome-related organelles (Gut Granules) CUA_1->Lysosome Sequestration (High Cu) Systemic Systemic Circulation (Pseudocoelom) CUA_1->Systemic Cu efflux (Low Cu) Extracellular Intestinal Lumen (Dietary Copper) Extracellular->CTR1 Cu uptake

Caption: Overview of Copper Homeostasis in a C. elegans Intestinal Cell.

ExperimentalWorkflow cluster_prep Worm Preparation cluster_loading Probe Loading cluster_imaging Imaging cluster_analysis Data Analysis A Synchronize C. elegans population (e.g., by bleaching) B Grow worms to desired stage (L4/Young Adult) on NGM plates with OP50 E. coli A->B C Wash worms off plates with M9 buffer B->C D Incubate worms in M9 buffer containing 10 µM this compound for 3 hours at 20°C C->D E Wash worms 3x with M9 buffer to remove excess probe D->E F Mount worms on a 2% agarose (B213101) pad on a microscope slide in anesthetic solution E->F G Image using a confocal microscope (e.g., 488 nm excitation, 650-700 nm emission) F->G H Image processing (e.g., background subtraction) G->H I Quantify fluorescence intensity in regions of interest (ROIs) H->I J Statistical analysis and data visualization I->J

Caption: Experimental Workflow for this compound Imaging in C. elegans.

Experimental Protocols

Materials
  • Nematode Growth Medium (NGM) plates

  • E. coli OP50

  • M9 Buffer

  • This compound (CF4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Anesthetic solution (e.g., 10 mM levamisole in M9)

  • Microscope slides and coverslips

  • 2% Agarose for pads

Protocol 1: Preparation and Loading of this compound
  • Worm Synchronization and Growth:

    • Synchronize a population of wild-type (N2) or mutant C. elegans using standard bleaching methods to obtain a population of age-matched eggs.

    • Plate the synchronized eggs onto NGM plates seeded with E. coli OP50 and grow them at 20°C until they reach the desired developmental stage (e.g., L4 or young adult).

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Store the stock solution at -20°C, protected from light and moisture.

  • Loading of this compound into C. elegans :

    • Wash the synchronized worms from the NGM plates using M9 buffer into a 15 mL conical tube.

    • Allow the worms to settle by gravity or gentle centrifugation (800 x g for 1 minute).

    • Aspirate the supernatant and wash the worm pellet twice more with M9 buffer to remove bacteria.

    • Prepare the loading solution by diluting the 10 mM this compound stock solution to a final concentration of 10 µM in M9 buffer.

    • Resuspend the worm pellet in the 10 µM this compound loading solution.

    • Incubate the worms for 3 hours at 20°C on a rocker or rotator to ensure even exposure to the probe. Protect the tube from light during incubation.

  • Washing:

    • After incubation, pellet the worms by gentle centrifugation.

    • Aspirate the loading solution and wash the worm pellet three times with M9 buffer to remove any extracellular probe.

Protocol 2: In Vivo Imaging of Copper Dynamics
  • Mounting C. elegans for Microscopy:

    • Prepare a 2% agarose pad on a microscope slide.

    • Pipette 5-10 µL of the anesthetic solution onto the center of the agarose pad.

    • Transfer a small population of the this compound-loaded worms into the drop of anesthetic.

    • Gently place a coverslip over the worms.

  • Image Acquisition:

    • Use a confocal or spinning disk microscope for imaging to achieve the best resolution and signal-to-noise ratio.

    • Use a 488 nm laser line for excitation of this compound.

    • Set the emission collection window to a bandpass of 650-700 nm.

    • Acquire z-stacks to capture the fluorescence signal throughout the three-dimensional structure of the worm.

    • Optimize laser power and exposure time to obtain a good signal while minimizing phototoxicity and photobleaching. It is recommended to use the lowest possible laser power and exposure time that provides a quantifiable signal.

    • Acquire a brightfield or DIC image to correlate the fluorescence signal with the worm's anatomy.

Protocol 3: Image Analysis and Data Quantification
  • Image Processing:

    • Open the acquired images in an image analysis software such as ImageJ/Fiji or MATLAB.

    • If necessary, perform background subtraction to reduce non-specific signal.

  • Fluorescence Quantification:

    • Define Regions of Interest (ROIs) corresponding to specific anatomical structures (e.g., intestine, pharynx, neurons).

    • Measure the mean fluorescence intensity within each ROI.

    • For each experimental condition, analyze a sufficient number of worms to ensure statistical power.

  • Data Normalization and Statistical Analysis:

    • If comparing between different experimental groups or time points, normalize the fluorescence intensity to a control group or a region with no expected change in copper levels.

    • Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of any observed differences in fluorescence intensity.

Concluding Remarks

This document provides a foundational guide for utilizing this compound to investigate copper dynamics in C. elegans. The provided protocols are starting points and may require optimization based on the specific experimental goals and available imaging equipment. By following these guidelines, researchers can effectively employ this powerful tool to gain new insights into the intricate role of copper in health and disease.

References

Troubleshooting & Optimization

How to reduce high background fluorescence with Copper Fluor-4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during intracellular calcium measurements using Fluo-4, with a special focus on high background fluorescence and potential interference from copper.

Frequently Asked questions (FAQs)

Q1: What is Fluo-4 and how does it work?

Fluo-4 is a high-affinity fluorescent indicator used to measure intracellular calcium (Ca²⁺) concentrations.[1][2] It is typically introduced to cells in its acetoxymethyl (AM) ester form, Fluo-4 AM, which is cell-permeant.[1][3] Once inside the cell, intracellular esterases cleave the AM ester groups, trapping the active, Ca²⁺-sensitive Fluo-4 molecule in the cytoplasm.[4] Upon binding to Ca²⁺, Fluo-4 exhibits a significant increase in fluorescence intensity, which can be measured using fluorescence microscopy, flow cytometry, or plate readers.[3][5]

Q2: What are the spectral properties of Fluo-4?

Fluo-4 is excited by visible light, typically around 494 nm, and emits fluorescence at approximately 516 nm upon binding to calcium.[1] This makes it compatible with standard fluorescein (B123965) (FITC) filter sets and the 488 nm laser line commonly found on many fluorescence instruments.

Q3: Does copper cause high background fluorescence with Fluo-4?

Contrary to what might be expected, experimental evidence suggests that copper (Cu²⁺) acts as a quencher of Fluo-4 fluorescence, meaning it decreases the fluorescence signal rather than increasing the background.[6][7] Therefore, if you are experiencing high background fluorescence in your experiments, it is unlikely to be caused by the presence of copper. The troubleshooting guides below address the more common causes of high background.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence is a common issue in Fluo-4 assays that can obscure the specific calcium signal. The following sections detail the primary causes and provide step-by-step solutions.

Problem 1: Incomplete De-esterification of Fluo-4 AM

Cause: Fluo-4 AM itself is not fluorescent but can become fluorescent upon incomplete hydrolysis, contributing to background noise. For accurate measurement, the AM ester groups must be fully cleaved by intracellular esterases to activate the dye.

Solutions:

  • Extend Incubation Time: After loading the cells with Fluo-4 AM, allow for a sufficient de-esterification period. This is typically 30 minutes at 37°C in fresh, dye-free buffer.[8][9]

  • Optimize Temperature: While loading is often done at 37°C, de-esterification can also proceed effectively at room temperature, which may reduce dye compartmentalization.[9]

  • Ensure Cell Health: Unhealthy or metabolically inactive cells may have reduced esterase activity. Ensure your cells are healthy and viable before and during the experiment.

Problem 2: Excessive Dye Concentration and Extracellular Fluorescence

Cause: Using a Fluo-4 AM concentration that is too high can lead to residual extracellular dye that has not been washed away, contributing to high background.[10] Additionally, serum in the media can contain esterases that prematurely cleave Fluo-4 AM outside the cells.[8][11]

Solutions:

  • Optimize Fluo-4 AM Concentration: Titrate the Fluo-4 AM concentration to find the lowest effective concentration that provides a sufficient signal-to-noise ratio. Typical concentrations range from 1-5 µM.[8][12]

  • Thorough Washing: After loading, wash the cells thoroughly with a warm, dye-free physiological buffer (e.g., HBSS) to remove any extracellular Fluo-4 AM. Perform at least two to three washes.[8]

  • Use Serum-Free Media: During dye loading and de-esterification, use a serum-free medium to prevent premature cleavage of the AM ester.[11] Phenol red in the medium can also increase background and should be avoided.[8]

Problem 3: Dye Compartmentalization

Cause: Fluo-4 can be actively transported into and sequestered within organelles such as mitochondria and the endoplasmic reticulum.[2][13] This compartmentalized dye may not accurately reflect cytosolic calcium levels and can contribute to a high, stable background fluorescence.

Solutions:

  • Lower Loading Temperature: Loading cells at a lower temperature (e.g., room temperature) can reduce the activity of transporters responsible for compartmentalization.[13]

  • Use Pluronic F-127: This non-ionic detergent can aid in the dispersion of Fluo-4 AM and promote more uniform cytosolic loading.[3]

  • Incorporate Probenecid: Probenecid is an inhibitor of organic anion transporters and can be added to the loading and imaging buffers to reduce the extrusion and sequestration of Fluo-4.[3]

Problem 4: Cellular Autofluorescence

Cause: Many cell types naturally fluoresce, particularly in the green spectrum where Fluo-4 emits. This autofluorescence can contribute significantly to the background signal.

Solutions:

  • Measure Unstained Controls: Always include a sample of unstained cells that has undergone the same treatment to quantify the level of autofluorescence. This value can then be subtracted from the Fluo-4 signal.

  • Use Background Suppressors: Commercial background suppressor reagents can be added to the imaging medium to quench autofluorescence.[9]

Troubleshooting Guide: Copper Interference

While copper does not cause high background, it can interfere with Fluo-4 measurements by quenching the fluorescence signal.

Problem: Reduced Fluo-4 Signal in the Presence of Copper

Cause: Copper (Cu²⁺) and other heavy metal ions like zinc (Zn²⁺) and manganese (Mn²⁺) can bind to Fluo-4 and quench its fluorescence, leading to an underestimation of the true calcium concentration.[6][14]

Solutions:

  • Use a Heavy Metal Chelator: If the presence of heavy metals is suspected, the use of a membrane-permeant heavy metal-selective chelator like N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) can help to sequester these ions and prevent their interaction with Fluo-4.[13]

  • Control Experiments: If your experimental conditions involve the addition of copper or other heavy metals, it is crucial to perform control experiments to quantify the extent of fluorescence quenching. This can be done by measuring the fluorescence of a known concentration of calcium-saturated Fluo-4 in the presence and absence of the metal ion in a cell-free system.

Data Presentation

Table 1: Fluo-4 Properties

PropertyValueReference
Excitation Wavelength (Ca²⁺-bound)~494 nm[1]
Emission Wavelength (Ca²⁺-bound)~516 nm[1]
Dissociation Constant (Kd) for Ca²⁺~345 nM[5]
Recommended Loading Concentration1 - 5 µM[8]

Table 2: Troubleshooting Summary

ProblemPotential CauseRecommended Solution
High Background Fluorescence Incomplete de-esterification of Fluo-4 AMExtend de-esterification time (30 min at 37°C), ensure cell health.
Excessive dye concentrationTitrate Fluo-4 AM to the lowest effective concentration (1-5 µM).
Inadequate washingWash cells 2-3 times with warm, dye-free buffer after loading.
Extracellular Fluo-4 AM cleavageUse serum-free media during loading and de-esterification.
Dye compartmentalizationLower loading temperature, use Pluronic F-127, add Probenecid.
Cellular autofluorescenceMeasure and subtract background from unstained controls, use background suppressors.
Reduced Fluo-4 Signal Fluorescence quenching by copper (Cu²⁺)Use a heavy metal chelator (e.g., TPEN), perform control experiments.

Experimental Protocols

Protocol 1: Standard Fluo-4 AM Loading and De-esterification
  • Cell Preparation: Plate cells on a suitable imaging dish or plate and grow to the desired confluency.

  • Prepare Loading Buffer: Prepare a working solution of 1-5 µM Fluo-4 AM in a serum-free physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with or without 0.02% Pluronic F-127. If needed, add Probenecid (typically 1-2.5 mM).

  • Cell Loading: Remove the growth medium from the cells and wash once with warm, serum-free buffer. Add the Fluo-4 AM loading buffer to the cells and incubate for 15-60 minutes at 37°C or room temperature, protected from light.[8][9]

  • Washing: After incubation, remove the loading buffer and wash the cells two to three times with warm, dye-free buffer to remove any extracellular Fluo-4 AM.

  • De-esterification: Add fresh, warm, dye-free buffer (with Probenecid if used previously) and incubate the cells for an additional 30 minutes at 37°C, protected from light, to allow for complete de-esterification of the dye.[8]

  • Imaging: The cells are now ready for imaging. Replace the buffer with the appropriate imaging solution for your experiment.

Visualizations

Calcium_Signaling_Pathway cluster_cell Cell Fluo-4_AM Fluo-4 AM (Cell-Permeant) Esterases Intracellular Esterases Fluo-4_AM->Esterases Enters Cell Fluo-4_Active Active Fluo-4 (Trapped) Esterases->Fluo-4_Active Cleaves AM esters Fluorescent_Signal Fluorescent Signal (Emits at ~516 nm) Fluo-4_Active->Fluorescent_Signal Binds Calcium Intracellular Ca²⁺ Calcium->Fluo-4_Active Binding

Caption: Mechanism of intracellular calcium detection using Fluo-4 AM.

Troubleshooting_Workflow Start High Background Fluorescence Observed Check_Loading Review Loading Protocol Start->Check_Loading Optimize_Conc Titrate Fluo-4 AM Concentration (1-5 µM) Check_Loading->Optimize_Conc Optimize_Wash Improve Washing Steps (2-3 washes) Optimize_Conc->Optimize_Wash Optimize_Deester Ensure Complete De-esterification (30 min) Optimize_Wash->Optimize_Deester Check_Compart Assess Dye Compartmentalization Optimize_Deester->Check_Compart Lower_Temp Lower Loading Temperature Check_Compart->Lower_Temp Use_Additives Use Pluronic F-127 and/or Probenecid Lower_Temp->Use_Additives Check_Auto Measure Autofluorescence Use_Additives->Check_Auto Unstained_Control Image Unstained Control Cells Check_Auto->Unstained_Control Subtract_BG Subtract Background Signal Unstained_Control->Subtract_BG End Reduced Background Signal Subtract_BG->End

Caption: Experimental workflow for troubleshooting high background fluorescence.

High_Background_Causes cluster_Dye_Related Dye-Related Issues cluster_Protocol_Related Protocol-Related Issues cluster_Cellular_Factors Cellular Factors High_Background High Background Fluorescence Incomplete_Deester Incomplete De-esterification High_Background->Incomplete_Deester Excess_Dye Excessive Dye Concentration High_Background->Excess_Dye Compartmentalization Dye Compartmentalization High_Background->Compartmentalization Inadequate_Wash Inadequate Washing High_Background->Inadequate_Wash Serum_Media Serum/Phenol Red in Media High_Background->Serum_Media Autofluorescence Cellular Autofluorescence High_Background->Autofluorescence Poor_Cell_Health Poor Cell Health High_Background->Poor_Cell_Health

Caption: Logical relationships of the common causes of high background fluorescence.

References

Technical Support Center: Minimizing Copper Fluor-4 Phototoxicity in Long-Term Imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing phototoxicity associated with the Copper Fluor-4 (CF4) probe in long-term live-cell imaging experiments. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues and ensure the integrity of your research.

Troubleshooting Guide

This guide addresses common issues encountered during long-term imaging with this compound that may be related to phototoxicity.

Problem Potential Cause Recommended Solution
Rapid photobleaching of the fluorescent signal. High excitation light intensity or prolonged exposure times.Reduce the laser power or lamp intensity to the minimum level required for an adequate signal-to-noise ratio. Decrease the exposure time per frame.
Cells exhibit morphological changes (e.g., blebbing, rounding, detachment) during or after imaging. Phototoxicity due to the generation of reactive oxygen species (ROS).[1][2]- Reduce excitation light intensity and exposure time.[3][4] - Increase the time interval between image acquisitions. - Consider using imaging medium supplemented with antioxidants like Trolox or N-acetylcysteine to quench ROS.[5]
Cellular processes (e.g., migration, division) are arrested or significantly slowed. Sublethal phototoxic effects are disrupting normal cell physiology.- Implement a phototoxicity control experiment (see Experimental Protocols). - Use the lowest possible dye concentration that provides a detectable signal. - Minimize the total number of images acquired over the time course.
Increased, non-specific background fluorescence. Dye compartmentalization or leakage from dead/dying cells.- Optimize the loading protocol for this compound to ensure cytosolic localization. - Perform a washout step after loading to remove excess extracellular dye. - For analysis, exclude cells that show signs of membrane compromise (e.g., using a viability co-stain).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

A1: this compound (CF4) is a fluorescent probe highly selective for Cu+ ions, built on a rhodol dye scaffold.[6][7] It is valuable for imaging labile copper pools in living organisms.[7] While specific excitation and emission maxima can vary slightly depending on the supplier and experimental conditions, they are generally in the blue-to-green range for excitation and green-to-yellow for emission (e.g., Ex: 488 nm).[8]

Q2: What is phototoxicity and how is it caused by this compound?

A2: Phototoxicity is cell damage or death induced by light, in this case, the excitation light used for fluorescence microscopy.[3] With fluorescent probes like this compound, the dye molecule absorbs light energy and can transfer it to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen.[1] These ROS can then damage cellular components like lipids, proteins, and DNA, leading to the observed toxic effects.[1] Rhodol-based dyes, the family to which this compound belongs, are known to be capable of generating ROS upon illumination.[1]

Q3: What are the initial and most critical steps to reduce phototoxicity?

A3: The most critical step is to minimize the total light dose delivered to your sample. This can be achieved by:

  • Reducing Excitation Intensity: Lower the laser power or lamp intensity to the minimum necessary for a usable signal.

  • Minimizing Exposure Time: Use the shortest possible exposure time for each image.

  • Reducing Acquisition Frequency: Increase the time interval between successive image acquisitions.

Q4: Can I use antioxidants to mitigate phototoxicity?

A4: Yes, supplementing your imaging medium with antioxidants can help quench the reactive oxygen species generated during imaging.[5] Commonly used antioxidants include Trolox and N-acetylcysteine.[5] The effectiveness of a particular antioxidant can be cell-type dependent and may require optimization.

Q5: How can I determine if my imaging conditions are causing phototoxicity?

A5: It is crucial to perform a phototoxicity control experiment. Image your cells stained with this compound using your intended long-term imaging parameters. In a parallel control group, expose unstained cells to the same imaging conditions. At the end of the experiment, assess cell viability in both groups using a reliable method, such as the Calcein AM and Propidium Iodide assay detailed below. A significant decrease in viability in the stained and imaged group compared to the controls indicates phototoxicity.

Q6: Are there alternatives to this compound for long-term copper imaging?

A6: Several other fluorescent probes for copper exist, each with its own set of properties, including photostability and potential for phototoxicity. Some newer probes are designed for improved photostability.[9] When considering alternatives, it is important to evaluate their selectivity for copper, brightness, and any available data on their phototoxic potential.

Data Presentation

While specific quantitative data on this compound phototoxicity is limited in the current literature, the following table summarizes the general impact of various imaging parameters on cell viability. This should be used as a guide for optimizing your imaging protocol.

Parameter Adjustment to Reduce Phototoxicity Potential Trade-off Relative Impact on Reducing Phototoxicity
Excitation Light Intensity DecreaseLower signal-to-noise ratio (SNR)High
Exposure Time DecreaseLower SNRHigh
Acquisition Frequency Decrease (increase time interval)Lower temporal resolutionHigh
Objective Numerical Aperture (NA) DecreaseLower spatial resolutionMedium
Dye Concentration DecreaseLower signal intensityMedium
Use of Antioxidants Add to imaging mediumPotential for unforeseen biological effectsMedium
Choice of Imaging System Use more sensitive detectors (e.g., sCMOS, EMCCD)Higher equipment costHigh

Experimental Protocols

Protocol 1: Assessing Phototoxicity using Calcein AM and Propidium Iodide Staining

This protocol allows for the quantification of live and dead cells after a long-term imaging experiment with this compound.

Materials:

  • Cells cultured on imaging-compatible plates/dishes

  • This compound

  • Imaging medium (e.g., phenol (B47542) red-free DMEM)

  • Phosphate-Buffered Saline (PBS)

  • Calcein AM stock solution (1 mM in DMSO)

  • Propidium Iodide (PI) stock solution (1 mg/mL in water)

Procedure:

  • Experimental Setup:

    • Plate your cells and allow them to adhere.

    • Prepare three experimental groups:

      • Control: Unstained cells, not exposed to imaging light.

      • Light Control: Unstained cells, exposed to the full duration of your planned imaging protocol.

      • Experimental: Cells stained with this compound and exposed to the full duration of the imaging protocol.

  • This compound Staining (Experimental Group):

    • Load cells with the optimal concentration of this compound according to your established protocol.

    • Wash cells with fresh imaging medium to remove excess dye.

  • Long-Term Imaging:

    • Place the imaging plate on the microscope stage, ensuring physiological conditions (37°C, 5% CO2) are maintained.

    • Image the "Light Control" and "Experimental" groups using your defined long-term imaging parameters (laser power, exposure time, time interval, duration).

  • Viability Staining:

    • At the end of the imaging experiment, remove the imaging medium from all three groups.

    • Wash the cells once with PBS.

    • Prepare the staining solution: In fresh PBS, dilute the Calcein AM stock solution to a final concentration of 1-2 µM and the Propidium Iodide stock solution to a final concentration of 1-2 µg/mL.[6][7][8]

    • Add the staining solution to each well, ensuring the cells are fully covered.

    • Incubate for 15-30 minutes at 37°C, protected from light.[8]

  • Imaging and Analysis:

    • Wash the cells once with PBS to remove the staining solution.

    • Image the cells using a fluorescence microscope with appropriate filter sets for Calcein AM (live cells, green fluorescence) and Propidium Iodide (dead cells, red fluorescence).[7]

    • Acquire images from multiple fields of view for each condition.

    • Quantify the number of live (green) and dead (red) cells in each image.

    • Calculate the percentage of viable cells for each condition: (Number of Live Cells / Total Number of Cells) * 100.

    • Compare the viability between the three groups. A significant drop in viability in the "Experimental" group compared to the "Light Control" group indicates phototoxicity from this compound under your imaging conditions.

Mandatory Visualizations

Phototoxicity_Signaling_Pathway cluster_0 Light-Induced Excitation cluster_1 Reactive Oxygen Species (ROS) Generation cluster_2 Cellular Damage ExcitationLight Excitation Light (e.g., 488 nm) CF4_Ground This compound (Ground State) ExcitationLight->CF4_Ground Absorption CF4_Excited This compound (Excited State) CF4_Ground->CF4_Excited CF4_Excited->CF4_Ground Fluorescence (Signal) Oxygen Molecular Oxygen (O2) CF4_Excited->Oxygen Energy Transfer ROS Reactive Oxygen Species (e.g., Singlet Oxygen) Oxygen->ROS CellularComponents Cellular Components (Lipids, Proteins, DNA) ROS->CellularComponents Oxidation Damage Oxidative Damage CellularComponents->Damage Apoptosis Apoptosis / Necrosis Damage->Apoptosis

Phototoxicity_Assessment_Workflow Start Start: Plate Cells Group_Setup Prepare 3 Groups: 1. Control (No Stain, No Light) 2. Light Control (No Stain, Light) 3. Experimental (CF4 Stain, Light) Start->Group_Setup Stain Stain 'Experimental' Group with this compound Group_Setup->Stain Image Perform Long-Term Imaging on 'Light Control' and 'Experimental' Groups Stain->Image Viability_Stain Stain All Groups with Calcein AM & Propidium Iodide Image->Viability_Stain Acquire_Images Acquire Fluorescence Images (Live/Green, Dead/Red) Viability_Stain->Acquire_Images Analyze Quantify Live and Dead Cells Calculate % Viability Acquire_Images->Analyze Compare Compare Viability Across Groups Analyze->Compare Conclusion_Phototoxic Conclusion: Phototoxicity Observed Compare->Conclusion_Phototoxic Viability(Exp) < Viability(Light) Conclusion_Safe Conclusion: Imaging Conditions Appear Safe Compare->Conclusion_Safe Viability(Exp) ≈ Viability(Light)

Troubleshooting_Flowchart Start Signs of Phototoxicity Observed? (e.g., cell death, morphology changes) Reduce_Intensity Reduce Excitation Intensity Start->Reduce_Intensity Yes End_Good Continue Imaging Start->End_Good No Reduce_Exposure Reduce Exposure Time Reduce_Intensity->Reduce_Exposure Increase_Interval Increase Time Interval Between Acquisitions Reduce_Exposure->Increase_Interval Check_SNR Is Signal-to-Noise Ratio (SNR) Acceptable? Increase_Interval->Check_SNR Optimize_Detector Optimize Detector Settings (e.g., gain, binning) Check_SNR->Optimize_Detector No Check_SNR->End_Good Yes Add_Antioxidant Consider Adding Antioxidants (e.g., Trolox) to Medium Optimize_Detector->Add_Antioxidant End_Bad Problem Persists: Consider Alternative Probe or Imaging Modality Optimize_Detector->End_Bad Re-evaluate Re-evaluate Phototoxicity (Perform Control Experiment) Add_Antioxidant->Re-evaluate Re-evaluate->Start Signs still present Re-evaluate->End_Good Signs resolved

References

Technical Support Center: Optimizing Signal-to-Noise Ratio for Copper Fluor-4 Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Copper Fluor-4 (CF4) imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and achieve a high signal-to-noise ratio.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during this compound imaging experiments in a question-and-answer format.

1. Weak Fluorescent Signal

Q: My this compound signal is very weak or undetectable. What are the possible causes and solutions?

A: A weak signal can be frustrating, but several factors can be addressed to improve it. Here are some common causes and troubleshooting steps:

  • Suboptimal Dye Concentration: The concentration of this compound AM may be too low for your specific cell type or experimental conditions.

    • Solution: Titrate the dye concentration to find the optimal level. Start with a concentration range of 1-10 µM and adjust as needed.[1][2]

  • Incomplete AM Ester Cleavage: The acetoxymethyl (AM) ester group on the dye must be cleaved by intracellular esterases to become fluorescent upon copper binding. Incomplete cleavage will result in a low signal.

    • Solution: Ensure a sufficient incubation period (de-esterification step) after loading the dye. An additional 30 minutes at 37°C in dye-free medium after the initial loading can facilitate complete de-esterification.[3][4]

  • Low Intracellular Labile Copper: The signal from this compound is directly proportional to the concentration of labile Cu+. If your cells have very low basal levels of labile copper, the signal will be inherently weak.

    • Solution: Include a positive control by treating cells with a known copper ionophore (e.g., CuCl2) to artificially increase intracellular copper levels and confirm that the dye is responsive.

  • Incorrect Filter Sets: Using mismatched excitation and emission filters will lead to poor signal detection.

    • Solution: Verify that your microscope's filter set is appropriate for this compound. The optimal excitation is around 488 nm, and the emission peak is approximately 516 nm.[3]

  • Photobleaching: Excessive exposure to excitation light can permanently destroy the fluorophore, leading to signal loss.

    • Solution: Minimize light exposure by using the lowest possible excitation intensity and shortest exposure times that still provide a detectable signal. Use a neutral density filter if necessary.

2. High Background Fluorescence

Q: I'm observing high background fluorescence, which is obscuring my signal. How can I reduce it?

A: High background can significantly decrease the signal-to-noise ratio. Here are the primary sources and their solutions:

  • Extracellular Dye: Residual this compound AM that is not washed away can be hydrolyzed by extracellular esterases or adhere to the coverslip, contributing to background.

    • Solution: Thoroughly wash the cells with a physiological buffer (like HBSS) after the loading step. Performing 2-3 washes is recommended.[3][4]

  • Autofluorescence: Many cell types naturally fluoresce, particularly when excited with blue light. This intrinsic fluorescence can be a major source of background.

    • Solution: Image an unstained sample of your cells using the same imaging parameters to determine the level of autofluorescence. If it's high, you can try using a background subtraction algorithm during image analysis.

  • Phenol (B47542) Red in Media: The phenol red in many culture media is fluorescent and can contribute to high background.

    • Solution: For the final imaging steps, use a phenol red-free medium or a clear physiological buffer like Hanks' Balanced Salt Solution (HBSS).[3]

  • Serum in Loading Medium: Serum contains esterases that can cleave the AM ester of the dye extracellularly, leading to increased background.

    • Solution: Load the cells in a serum-free medium.[3]

3. Phototoxicity and Cell Health

Q: My cells appear unhealthy or die during the imaging experiment. Could this be due to the imaging process itself?

A: Yes, phototoxicity is a common issue in live-cell imaging and can manifest as morphological changes, apoptosis, or necrosis.

  • Excessive Light Exposure: The high-energy light used for excitation can generate reactive oxygen species (ROS), which are damaging to cells.

    • Solution: Use the lowest possible excitation light intensity and exposure time. Avoid continuous illumination; use intermittent exposures only when acquiring images.

  • Dye Overloading: High concentrations of the dye can be toxic to cells.

    • Solution: Use the lowest effective concentration of this compound AM. Perform a toxicity test by incubating cells with different dye concentrations and assessing their viability.

4. Dye Leakage and Compartmentalization

Q: The fluorescent signal decreases over time, or I see bright puncta within the cells instead of a diffuse cytosolic signal. What is happening?

A: These issues are related to dye leakage and subcellular compartmentalization.

  • Dye Leakage: The de-esterified form of the dye can be actively transported out of the cell by organic anion transporters.

    • Solution: Lowering the incubation temperature during loading and imaging can reduce the activity of these transporters.[5] The addition of probenecid (B1678239), an organic anion transporter inhibitor, to the loading and imaging buffers can also help to retain the dye inside the cells.[6]

  • Compartmentalization: The AM ester form of the dye can accumulate in organelles like mitochondria or lysosomes, where it is then cleaved, leading to a punctate staining pattern instead of a diffuse cytosolic signal.

    • Solution: Lowering the loading temperature (e.g., performing the incubation at room temperature instead of 37°C) can reduce dye compartmentalization.[5] Optimizing the loading time is also crucial; shorter incubation times may be sufficient and can minimize this issue.

Quantitative Data Summary

The following tables summarize key quantitative parameters for successful this compound imaging, compiled from various sources. These values should be used as a starting point and optimized for your specific experimental setup.

ParameterRecommended RangeNotes
This compound AM Concentration 1 - 10 µMStart with a lower concentration and titrate up to find the optimal balance between signal and toxicity for your cell type.[1][2]
Loading Time 15 - 60 minutesShorter times may be sufficient and can reduce compartmentalization.[5][6]
Loading Temperature 20 - 37°CLower temperatures (e.g., room temperature) can decrease dye compartmentalization and leakage.[5][6]
De-esterification Time 30 minutesAn additional incubation in dye-free buffer after loading to ensure complete cleavage of the AM ester.[3][4]
Excitation Wavelength ~488 nmCompatible with standard argon-ion lasers.[3]
Emission Wavelength ~516 nm
Probenecid Concentration (optional) 1 - 2.5 mMCan be added to reduce dye leakage from the cells.[6]
Pluronic F-127 Concentration (optional) 0.02%A non-ionic detergent that can aid in the dispersion of the AM ester in aqueous media.[6]

Experimental Protocols

Detailed Protocol for Staining Cells with this compound AM

This protocol provides a step-by-step guide for loading cultured cells with this compound AM.

Materials:

  • This compound AM (CF4 AM)

  • Anhydrous DMSO

  • Pluronic F-127 (optional)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer (phenol red-free)

  • Probenecid (optional)

  • Cultured cells on coverslips or in an imaging dish

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-5 mM stock solution of this compound AM in anhydrous DMSO.

    • If using Pluronic F-127, prepare a 20% (w/v) stock solution in DMSO.

  • Prepare Loading Solution:

    • Dilute the this compound AM stock solution to a final concentration of 1-5 µM in HBSS.

    • (Optional) To aid in dye dispersion, mix the aliquot of the CF4 AM stock solution with an equal volume of 20% Pluronic F-127 before diluting it into the loading medium. The final Pluronic F-127 concentration should be around 0.02%.[6]

    • (Optional) To reduce dye leakage, add probenecid to the loading solution at a final concentration of 1-2.5 mM.[6]

  • Cell Loading:

    • Wash the cells once with HBSS to remove any residual culture medium.

    • Add the loading solution to the cells and incubate for 15-60 minutes at 20-37°C, protected from light.[6] The optimal time and temperature should be determined empirically.

  • Wash and De-esterification:

    • Remove the loading solution and wash the cells 2-3 times with fresh HBSS (containing probenecid if used in the loading step) to remove any extracellular dye.[3]

    • Add fresh HBSS and incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the intracellular dye.[3][4]

  • Imaging:

    • Mount the coverslip onto a microscope slide or place the imaging dish on the microscope stage.

    • Image the cells using the appropriate filter set for this compound (Excitation: ~488 nm, Emission: ~516 nm).[3]

    • Minimize light exposure to reduce phototoxicity and photobleaching.

Visualizations

experimental_workflow prep Prepare Stock Solutions (CF4 AM in DMSO) load_sol Prepare Loading Solution (1-5 µM CF4 AM in HBSS) prep->load_sol loading Incubate with Loading Solution (15-60 min, 20-37°C) load_sol->loading cell_prep Wash Cells (Remove culture medium) cell_prep->loading wash Wash Cells (Remove extracellular dye) loading->wash deester De-esterification (30 min, 37°C) wash->deester image Image Cells (Ex: ~488 nm, Em: ~516 nm) deester->image analyze Data Analysis image->analyze

Caption: A typical experimental workflow for staining and imaging cells with this compound AM.

ctr1_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Cu(II) Cu(II) Reductase Reductase Cu(II)->Reductase Reduction CTR1 CTR1 Cu(I) Cu(I) CTR1->Cu(I) CF4 This compound (Non-fluorescent) Cu(I)->CF4 Binding Chaperones Copper Chaperones (e.g., ATOX1) Cu(I)->Chaperones CF4_Cu CF4-Cu(I) Complex (Fluorescent) CF4->CF4_Cu Trafficking Trafficking to Mitochondria, Golgi, etc. Chaperones->Trafficking Cu(I)_ext->CTR1 Transport

Caption: Signaling pathway of copper import via the CTR1 transporter and detection by this compound.

References

Technical Support Center: Copper Fluor-4 Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common artifacts encountered during Copper Fluor-4 (CF4) fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CF4) and what are its spectral properties?

This compound (CF4) is a fluorescent probe highly specific for monovalent copper ions (Cu⁺). It is designed to exhibit a significant increase in fluorescence intensity upon binding to Cu⁺, allowing for the visualization of labile copper pools within cells. CF4 is stable within a physiologically relevant pH range of 6 to 8.

PropertyValue
Excitation Wavelength~415 nm
Emission Wavelength~660 nm
SpecificityHigh for Cu⁺
Dissociation Constant (Kd)2.9 x 10⁻¹³ M

Q2: I am not seeing any signal or the signal is very weak. What are the possible causes and solutions?

A weak or absent fluorescent signal is a common issue. Several factors could be contributing to this problem.

Troubleshooting Guide: Low Fluorescence Signal

Possible Cause Troubleshooting Steps
Suboptimal Dye Concentration Titrate the CF4 concentration. Start with the recommended concentration (typically 0.8-10 µM) and test a range of higher and lower concentrations to find the optimal signal-to-noise ratio for your specific cell type and experimental conditions.[1]
Inadequate Incubation Time or Temperature Optimize the loading time (typically 10-60 minutes) and temperature (room temperature or 37°C).[2] Ensure cells are incubated for a sufficient period to allow for dye uptake and de-esterification (if using an AM ester form).
Poor Dye Loading Ensure cells are healthy and not overly confluent. Use a serum-free medium during the loading step, as serum esterases can cleave the AM ester prematurely.[2] Consider using a loading buffer containing a non-ionic surfactant like Pluronic F-127 to aid in dye solubilization, but be aware that it can affect dye stability.[2]
Depletion of Labile Copper Ensure that the cell culture medium and buffers are not contaminated with chelating agents that could sequester copper ions. Consider supplementing the media with a low, non-toxic concentration of a copper source as a positive control.
Incorrect Microscope Settings Verify that the excitation and emission filters on the microscope are appropriate for CF4's spectral profile (Ex: ~415 nm, Em: ~660 nm). Ensure the light source is properly aligned and the detector sensitivity is set appropriately.
Photobleaching The fluorescent signal may be rapidly fading due to photobleaching. See the dedicated troubleshooting section on photobleaching below.

Q3: My images have a high background, making it difficult to distinguish the signal. How can I reduce background fluorescence?

High background fluorescence can obscure the specific signal from CF4 and reduce image quality.

Troubleshooting Guide: High Background Fluorescence

Possible Cause Troubleshooting Steps
Excess Unbound Dye Thoroughly wash the cells with a buffered saline solution (e.g., PBS or HBSS) after incubation with CF4 to remove any unbound dye.[2]
Autofluorescence Image an unstained control sample using the same settings to determine the level of intrinsic cellular fluorescence. If autofluorescence is high, consider using a microscope with spectral unmixing capabilities or choosing imaging channels that minimize its contribution.
Contaminated Reagents or Media Use high-purity, sterile-filtered reagents and phenol (B47542) red-free imaging media, as phenol red can contribute to background fluorescence.[2]
Non-specific Staining Optimize the CF4 concentration to the lowest effective level. High concentrations can lead to non-specific binding to cellular components.
Dirty Optics Clean the microscope objective and other optical components according to the manufacturer's instructions to remove fluorescent dust and residues.

Q4: The fluorescent signal is fading quickly during image acquisition. What is happening and how can I prevent it?

This phenomenon is likely photobleaching, the irreversible photochemical destruction of the fluorophore.

Troubleshooting Guide: Photobleaching

Possible Cause Troubleshooting Steps
Excessive Light Exposure Minimize the exposure time and excitation light intensity to the lowest level that provides an adequate signal. Use a neutral density filter to reduce the excitation intensity.
Repeated Imaging of the Same Area When possible, image a fresh field of view for each acquisition. For time-lapse experiments, use the longest possible interval between images.
Inherent Photostability of the Dye While specific photostability data for CF4 is not readily available, a similar Cu⁺ probe, CTAP-1, has a quantum yield of 14%.[1] Consider using an anti-fade mounting medium for fixed-cell imaging.
Fluorophore Property Reference Value (for a similar Cu⁺ probe, CTAP-1)
Quantum Yield0.14[1]

Q5: I am observing bright fluorescent puncta or aggregates in my images. What could be the cause?

The formation of fluorescent aggregates is a potential artifact with some lipophilic probes.

Troubleshooting Guide: Dye Aggregation

Possible Cause Troubleshooting Steps
Poor Dye Solubility Ensure the CF4 stock solution is fully dissolved in a high-quality, anhydrous solvent like DMSO before diluting into aqueous buffer. Previously reported Cu(I)-selective fluorescent probes have been known to form colloidal aggregates due to the lipophilicity of their metal-ion receptors.[3]
High Dye Concentration Use the lowest effective concentration of CF4 to minimize the likelihood of aggregation.
Suboptimal Loading Conditions Consider using a loading buffer containing a non-ionic surfactant like Pluronic F-127 to improve dye solubility and dispersion.[2] However, use with caution as it may affect dye stability.[2]

Experimental Protocols

Detailed Protocol for Live-Cell Imaging with this compound

This protocol provides a general guideline for staining live cells with this compound. Optimization of dye concentration, loading time, and other parameters may be necessary for specific cell types and experimental conditions.

Materials:

  • This compound (CF4)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Phenol red-free cell culture medium

  • Cells cultured on glass-bottom dishes or coverslips

Protocol:

  • Prepare CF4 Stock Solution:

    • Dissolve CF4 in anhydrous DMSO to prepare a stock solution (e.g., 1-10 mM).

    • Store the stock solution at -20°C, protected from light and moisture.

  • Prepare CF4 Loading Solution:

    • On the day of the experiment, dilute the CF4 stock solution in a physiological buffer (e.g., HBSS) to the desired final working concentration (typically 0.8-10 µM).[1]

  • Cell Loading:

    • Remove the cell culture medium from the cells.

    • Wash the cells once with the physiological buffer.

    • Add the CF4 loading solution to the cells and incubate for 10-60 minutes at room temperature or 37°C, protected from light.[2]

  • Washing:

    • Remove the loading solution.

    • Wash the cells 2-3 times with the physiological buffer to remove any unbound dye.[2]

  • Imaging:

    • Replace the wash buffer with phenol red-free medium or the physiological buffer.

    • Image the cells using a fluorescence microscope with appropriate filter sets for CF4 (Excitation ~415 nm, Emission ~660 nm).

Visualizing Experimental Workflows and Troubleshooting Logic

Diagram 1: General Workflow for this compound Staining

G cluster_0 Cell Culture Dish A Prepare CF4 Stock (in DMSO) B Prepare Working Solution (in buffer) A->B D Incubate with CF4 B->D C Wash Cells C->D 1x E Wash Cells (remove excess dye) D->E 2-3x F Image Cells E->F

Caption: A generalized workflow for staining live cells with this compound.

Diagram 2: Troubleshooting Low Signal Issues

G Start Low/No Signal Concentration Optimize CF4 Concentration Start->Concentration Incubation Optimize Incubation Time/Temperature Start->Incubation Loading Check Cell Health & Loading Conditions Start->Loading Microscope Verify Microscope Settings Start->Microscope Photobleaching Check for Photobleaching Start->Photobleaching End Signal Improved Concentration->End Incubation->End Loading->End Microscope->End Photobleaching->End

Caption: A logical troubleshooting guide for addressing low or no signal in CF4 imaging.

References

Technical Support Center: Mitigating Autofluorescence in Copper Fluor-4 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address autofluorescence issues encountered during Copper Fluor-4 (CF4) experiments.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in this compound experiments?

Autofluorescence is the natural fluorescence emitted by biological materials such as cells and tissues when they are excited by light.[1][2][3] This intrinsic fluorescence can interfere with the signal from your this compound probe, leading to a high background, reduced signal-to-noise ratio, and difficulty in accurately quantifying intracellular copper levels.[4][5][6]

Q2: What are the common sources of autofluorescence in my samples?

Autofluorescence can originate from both endogenous and exogenous sources:

  • Endogenous Sources:

    • Metabolic Coenzymes: NAD(P)H and flavins are major contributors to autofluorescence in the blue and green spectral regions.[7]

    • Structural Proteins: Collagen and elastin, found in the extracellular matrix, are known to autofluoresce, primarily in the blue-green region.[8][9]

    • Lipofuscin: These "wear-and-tear" pigments accumulate in aging cells and are highly fluorescent across a broad spectrum, often appearing as yellow-orange granules.[1][8][10]

    • Red Blood Cells: Heme groups within red blood cells can cause significant autofluorescence.[3][6][9]

  • Exogenous Sources:

    • Cell Culture Media: Phenol (B47542) red, a common pH indicator in cell culture media, and other components like riboflavin (B1680620) and fetal bovine serum (FBS) can contribute to background fluorescence.[1][3][4][5]

    • Fixatives: Aldehyde fixatives such as formaldehyde (B43269) and glutaraldehyde (B144438) can react with cellular components to create fluorescent products.[1][2][3][9]

    • Mounting Media and Consumables: Some mounting media and plastic culture dishes can exhibit inherent fluorescence.[1][11]

Q3: What are the spectral properties of this compound (CF4) and how do they influence autofluorescence mitigation?

This compound (CF4) is a Cu+-specific fluorescent probe.[4][12][13][14] Published data indicates an excitation wavelength of approximately 415 nm and an emission wavelength around 660 nm.[4] Another source suggests an excitation at 488 nm.[13] The emission in the red region of the spectrum is advantageous as endogenous autofluorescence is typically weaker at longer wavelengths (greater than 550 nm).[15] This inherent property of CF4 helps in reducing the impact of common autofluorescent sources that primarily emit in the blue and green regions.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to autofluorescence in your this compound experiments.

Issue 1: High background fluorescence observed in unstained control samples.

This indicates that the autofluorescence originates from the sample itself or the experimental reagents and consumables.

Troubleshooting Steps:

  • Identify the Source:

    • Image an unstained, unfixed sample to assess baseline cellular autofluorescence.

    • If using fixed samples, compare the fluorescence of fixed versus unfixed unstained samples to determine the contribution of fixation-induced autofluorescence.

    • Examine a sample of your cell culture medium and mounting medium alone to check for intrinsic fluorescence.

  • Implement Mitigation Strategies:

    • For Live-Cell Imaging:

      • Switch to a phenol red-free and serum-free imaging medium at least a few hours before the experiment.[1][5][16]

      • Use glass-bottom imaging dishes or plates specifically designed for low fluorescence.[1][6][16]

    • For Fixed Samples:

      • If possible, use a non-aldehyde-based fixative like ice-cold methanol (B129727) or ethanol.[3][6]

      • If aldehyde fixation is necessary, use the lowest effective concentration and duration.[9] Consider perfusion with phosphate-buffered saline (PBS) before fixation to remove red blood cells.[6][9][16]

      • Employ a chemical quenching agent after fixation.

Issue 2: Weak this compound signal is obscured by background fluorescence.

This occurs when the autofluorescence intensity is comparable to or greater than the specific signal from the probe.

Troubleshooting Steps:

  • Enhance Specific Signal:

    • Optimize the loading concentration and incubation time of this compound.

    • Ensure your experimental conditions are optimal for detecting changes in labile copper pools.

  • Reduce Autofluorescence:

    • Chemical Quenching: Treat your samples with a quenching agent. The choice of quencher depends on the primary source of autofluorescence.

    • Photobleaching: Intentionally expose your sample to high-intensity light at the autofluorescence excitation wavelengths before imaging with the this compound specific wavelengths.[6][11][17] Autofluorescent molecules are often more susceptible to photobleaching than specific probes.[6]

    • Instrumental Adjustments:

      • Use optimized filter sets with narrow bandwidths to specifically isolate the excitation and emission of this compound and exclude autofluorescence signals.

      • If your imaging system allows, utilize spectral unmixing to computationally separate the CF4 signal from the autofluorescence spectrum.[12][15]

Data Presentation: Comparison of Chemical Quenching Agents

Quenching AgentTarget AutofluorescenceAdvantagesDisadvantages
Sodium Borohydride (B1222165) Aldehyde-inducedEffective at reducing Schiff bases formed by aldehyde fixatives.[6]Can affect tissue integrity; needs to be freshly prepared.
Sudan Black B LipofuscinHighly effective for quenching lipofuscin autofluorescence.[6][17]Can introduce a dark precipitate; may have some non-specific staining.
Trypan Blue General backgroundCan reduce overall background fluorescence.[14]May not be suitable for all multicolor experiments as it can fluoresce in the red spectrum.[6] Must remain in the solution to be effective for extracellular quenching.
Copper Sulfate (CuSO₄) Lipofuscin and generalCan quench a broad range of autofluorescence.[6]May slightly reduce the specific signal of some fluorophores.

Experimental Protocols

Protocol 1: Quenching Aldehyde-Induced Autofluorescence with Sodium Borohydride

This method is suitable for samples fixed with formaldehyde or glutaraldehyde.

  • After fixation, wash the samples three times with PBS for 5 minutes each.

  • Prepare a fresh solution of 1 mg/mL sodium borohydride (NaBH₄) in ice-cold PBS. Caution: NaBH₄ is reactive and should be handled with care.

  • Incubate the samples in the NaBH₄ solution for 15-30 minutes at room temperature.

  • Wash the samples thoroughly three times with PBS for 5 minutes each to remove residual NaBH₄.

  • Proceed with your this compound staining protocol.

Protocol 2: Pre-Imaging Photobleaching

This protocol can be used to reduce autofluorescence before staining.

  • Place your unstained sample on the microscope stage.

  • Expose the sample to broad-spectrum, high-intensity light (e.g., from a mercury arc lamp) or specifically to wavelengths that excite the autofluorescence (e.g., 405 nm and 488 nm) for a period ranging from several minutes to an hour.[17] The optimal duration should be determined empirically.

  • Monitor the decrease in autofluorescence signal periodically.

  • Once the autofluorescence has been significantly reduced, proceed with your this compound staining and imaging protocol, minimizing further light exposure.

Protocol 3: Spectral Unmixing for Autofluorescence Removal

This is a computational approach that requires a spectral confocal microscope.

  • Prepare Control Samples:

    • An unstained sample to acquire the autofluorescence spectrum.

    • A sample stained only with this compound to obtain its reference spectrum.

  • Acquire Reference Spectra:

    • Image the unstained sample using a lambda scan to capture the emission spectrum of the autofluorescence across a range of wavelengths.[11]

    • Image the this compound stained sample to capture its specific emission spectrum.

  • Image Your Experimental Sample:

    • Acquire a lambda stack (a series of images at different emission wavelengths) of your co-existing this compound signal and autofluorescence.

  • Perform Linear Unmixing:

    • Use the microscope's software to perform linear unmixing.[15] The software will use the reference spectra to calculate the contribution of the this compound signal and the autofluorescence signal in each pixel of your experimental image, effectively separating the two.[12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stain Staining cluster_image Imaging cluster_analysis Analysis prep Prepare Cells/Tissue fix Fixation (Optional) prep->fix quench Chemical Quenching (Optional) fix->quench load Load with this compound quench->load acquire Image Acquisition load->acquire unmix Spectral Unmixing (Optional) acquire->unmix analyze Data Analysis unmix->analyze

Caption: Experimental workflow for this compound imaging with optional steps for autofluorescence mitigation.

mitigation_strategies cluster_prophylactic Prophylactic Strategies cluster_active Active Mitigation cluster_computational Computational Correction autofluorescence High Autofluorescence Issue media Use Phenol Red-Free Media autofluorescence->media fixation Optimize Fixation autofluorescence->fixation consumables Use Low-Fluorescence Consumables autofluorescence->consumables quenching Chemical Quenching autofluorescence->quenching photobleaching Photobleaching autofluorescence->photobleaching spectral Spectral Unmixing autofluorescence->spectral subtraction Background Subtraction autofluorescence->subtraction

Caption: Logical relationship of strategies to mitigate autofluorescence.

References

Copper Fluor-4 (CF4) Signal Calibration: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantitative analysis of Copper Fluor-4 (CF4) fluorescence signals. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for calibrating and troubleshooting CF4 experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (CF4) and what is it used for? A1: this compound (CF4) is a highly selective and sensitive fluorescent probe designed specifically for the detection of cuprous ions (Cu⁺). It is based on a rhodol dye scaffold and exhibits a significant increase in fluorescence upon binding to Cu⁺.[1][2] Due to its high selectivity, particularly over other biologically relevant metal ions like zinc and iron, it is an invaluable tool for imaging and quantifying labile copper pools within cellular environments.[1][2]

Q2: What are the key spectral properties and binding affinity of CF4? A2: CF4 is typically excited around 415-488 nm with an emission maximum near 660 nm.[1][3][4] It binds to Cu⁺ in a 1:1 stoichiometry with an extremely high affinity, characterized by a dissociation constant (Kd) of approximately 2.9 x 10⁻¹³ M.[1][2][3] This very low Kd indicates that the probe binds copper very tightly.

Q3: Is CF4 ratiometric? A3: No, CF4 is a non-ratiometric, "turn-on" fluorescent sensor. Its signal intensity increases upon binding to Cu⁺. This necessitates careful calibration to account for variables like probe concentration, cell loading efficiency, and instrument settings.

Q4: How should I store my CF4 stock solution? A4: CF4 stock solutions, typically prepared in anhydrous DMSO, should be stored at -20°C or -80°C, protected from light and moisture.[1][3] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the probe.

Q5: What is a suitable negative control for CF4 experiments? A5: A recommended negative control is Ctrl-CF4-S2 . This probe is a chemically modified version of CF4 where two of the four thioether ligands have been replaced by methylene (B1212753) groups, rendering it unresponsive to copper ions.[5] Using Ctrl-CF4-S2 helps to distinguish true Cu⁺-dependent fluorescence from background signals or other artifacts.[5]

Troubleshooting Guide

Low or No Fluorescence Signal

Q: My cells are loaded with CF4, but I'm not seeing any fluorescent signal.

  • A1: Inadequate Probe Loading. Ensure your loading protocol is optimized. Typical concentrations for CF4 range from 0.8 µM to 10 µM, with incubation times from 10 minutes to 3 hours.[1][3] Refer to the cell loading protocol table below for starting points.

  • A2: Incorrect Filter Sets. Verify that your microscope's excitation and emission filters are appropriate for CF4 (e.g., Excitation ~488 nm, Emission ~660 nm).[4] An incorrect filter combination is a common cause of signal loss.[6]

  • A3: Depleted Labile Copper. The basal labile copper pool in your cells might be extremely low. Consider treating a control group of cells with a copper source (e.g., a copper-ionophore complex like Cu-GTSM) to confirm the probe is functional.[7]

  • A4: Probe Degradation. Ensure the CF4 stock solution has been stored correctly and is not expired. Repeated freeze-thaw cycles can degrade the probe.

High Background or Non-Specific Staining

Q: I'm observing high background fluorescence across the entire field of view.

  • A1: Autofluorescence. Cellular components (like NADH and flavins) and some culture media (containing phenol (B47542) red or FBS) can produce their own fluorescence (autofluorescence), often in the blue-green spectrum.[8] To mitigate this, use phenol red-free media for imaging and wash cells thoroughly with a buffered salt solution (e.g., HBSS) after loading. Consider acquiring an "unstained" image of your cells using the CF4 filter set to measure the autofluorescence contribution, which can then be subtracted during image analysis.[9][10]

  • A2: Incomplete Washing. Residual extracellular probe that was not properly washed away can contribute to high background. Ensure you perform several gentle washes after the loading incubation period.

  • A3: Probe Extrusion. Some cell types actively pump out fluorescent dyes. This can be slowed by including an organic anion transporter inhibitor, such as probenecid (B1678239) (1-2.5 mM), in the final incubation medium.[11]

Signal Quantification Issues

Q: The fluorescence intensity is fluctuating or fading rapidly.

  • A1: Photobleaching. CF4, like all fluorophores, is susceptible to photobleaching (light-induced signal decay). Minimize exposure time, reduce excitation light intensity, and use a high numerical aperture objective to maximize light collection.[12][13] Use the lowest possible excitation power that still provides an adequate signal-to-noise ratio.[14]

  • A2: Cell Health. Ensure cells are healthy and not undergoing stress or apoptosis, which can alter ion homeostasis and lead to fluctuating signals. Perform a viability check if necessary.

  • A3: Focus Drift. Thermal changes in the microscope or sample can cause the focal plane to drift over time. Use an autofocus system if available, or manually refocus periodically during time-lapse experiments.

Q: How can I be sure my signal is specific to copper?

  • A1: Use a Chelator. Treat a parallel sample of loaded cells with a high-affinity copper chelator like TPEN (tetrakis(2-pyridylmethyl)ethylenediamine) or TETA (triethylenetetramine).[4][15] A significant decrease in fluorescence intensity upon chelation confirms the signal is copper-dependent.

  • A2: Use the Negative Control. As mentioned in the FAQ, compare the signal from cells loaded with CF4 to cells loaded with the non-responsive control probe, Ctrl-CF4-S2.[5] A signal that is present with CF4 but absent with Ctrl-CF4-S2 is specific.

Quantitative Data Tables

Table 1: this compound (CF4) Properties

ParameterValueReference(s)
Target IonCu⁺ (Cuprous)[1][2]
Dissociation Constant (Kd)~2.9 x 10⁻¹³ M[1][2][3]
Excitation Wavelength (λex)~415 - 488 nm[1][3][4]
Emission Wavelength (λem)~660 nm[1][3]
Stoichiometry (Cu⁺:Probe)1:1[2]
pH Stability Range6 - 8[1][3]
Recommended SolventAnhydrous DMSO[1][3]

Table 2: Recommended Reagents for In Situ Calibration

Reagent TypeReagent NameTypical Working ConcentrationPurposeReference(s)
Cu⁺ ChelatorTPEN10 - 50 µMEstablish F_min (minimum fluorescence)[16]
Cu⁺ ChelatorTETA50 - 200 µMEstablish F_min (minimum fluorescence)[15][17]
Cu⁺ IonophoreElesclomol10 - 100 nMEstablish F_max (maximum fluorescence)[18][19]
Cu⁺ IonophoreCu-GTSM1 - 10 µMEstablish F_max (maximum fluorescence)[7][20]
Control ProbeCtrl-CF4-S2Same as CF4Negative control for signal specificity[5]

Experimental Protocols & Workflows

Protocol 1: General Cell Loading with CF4

This protocol provides a starting point; optimal conditions may vary by cell type.

  • Plate Cells: Seed cells on a glass-bottom dish or plate suitable for fluorescence microscopy to achieve the desired confluency on the day of the experiment.

  • Prepare Loading Buffer: Prepare a working solution of CF4 in a physiological buffer (e.g., HBSS or phenol red-free DMEM) at a final concentration of 1-5 µM.

    • Tip: To aid in dissolving the AM ester in aqueous buffer, first dilute the DMSO stock solution with an equal volume of 20% (w/v) Pluronic F-127 in DMSO before the final dilution into the buffer.

  • Load Cells: Remove the culture medium from the cells and wash once with the physiological buffer. Add the CF4 loading buffer to the cells.

  • Incubate: Incubate the cells for 30-60 minutes at 37°C in the dark.

  • Wash: Remove the loading buffer and wash the cells gently 2-3 times with fresh, warm buffer to remove any extracellular probe.

  • De-esterification: Add fresh buffer (optionally containing probenecid to prevent dye leakage) and incubate for a further 30 minutes at 37°C to allow for complete hydrolysis of the AM ester by intracellular esterases.

  • Imaging: The cells are now ready for fluorescence imaging.

G cluster_prep Preparation cluster_loading Loading Procedure plate_cells Plate Cells on Glass-Bottom Dish prep_buffer Prepare CF4 Loading Buffer (1-5 µM) wash1 Wash Cells prep_buffer->wash1 add_buffer Add Loading Buffer wash1->add_buffer incubate1 Incubate (30-60 min) add_buffer->incubate1 wash2 Wash Cells (2-3x) incubate1->wash2 incubate2 De-esterification (30 min) wash2->incubate2 ready Ready for Imaging incubate2->ready

Caption: Experimental workflow for loading cells with this compound.
Protocol 2: In Situ Calibration for [Cu⁺] Quantification

To convert fluorescence intensity (F) into an absolute copper concentration, an in situ calibration is required to determine the minimum (F_min) and maximum (F_max) fluorescence signals in the cellular environment.

  • Load Cells: Load three separate sets of cells with CF4 as described in Protocol 1.

  • Measure Experimental Fluorescence (F): Image the first set of cells under your experimental conditions to obtain the fluorescence intensity, F.

  • Determine Minimum Fluorescence (F_min):

    • To the second set of cells, add a membrane-permeant, high-affinity copper chelator (e.g., 50 µM TPEN).

    • Incubate for 15-30 minutes to strip Cu⁺ from the intracellular CF4.

    • Image the cells to measure the fluorescence intensity, which represents F_min.

  • Determine Maximum Fluorescence (F_max):

    • To the third set of cells, add a copper ionophore (e.g., 5 µM Cu-GTSM or 50 nM Elesclomol) in a buffer containing a low concentration of copper (e.g., 10-20 µM CuCl₂).

    • The ionophore will transport copper into the cells, saturating the intracellular CF4.

    • Incubate for 15-30 minutes and image the cells to measure the fluorescence intensity, which represents F_max.

  • Correct for Autofluorescence: For all measurements (F, F_min, F_max), it is crucial to subtract the average fluorescence intensity measured from a sample of unstained cells (autofluorescence).

  • Calculate [Cu⁺]: Use the corrected fluorescence values in the following equation, which is adapted from the Grynkiewicz equation for non-ratiometric probes:

    [Cu⁺] = Kd * ( (F - F_min) / (F_max - F) )

    Where:

    • [Cu⁺] is the free intracellular copper concentration.

    • Kd is the dissociation constant of CF4 for Cu⁺ (~0.29 pM).

    • F is the fluorescence intensity of the experimental sample.

    • F_min is the fluorescence intensity after adding a copper chelator.

    • F_max is the fluorescence intensity after adding a copper ionophore to saturate the probe.

G cluster_measurements Fluorescence Measurements start Load 3 Sets of Cells with CF4 F_exp Set 1: Image Experimental Condition → F_exp start->F_exp F_min Set 2: Add Chelator (TPEN) → Image → F_min start->F_min F_max Set 3: Add Ionophore (Cu-GTSM) → Image → F_max start->F_max correct Subtract Autofluorescence from F_exp, F_min, F_max F_exp->correct F_min->correct F_max->correct autofluor Measure Autofluorescence from Unstained Cells autofluor->correct calculate Calculate [Cu⁺] using Kd, F_exp, F_min, F_max correct->calculate

Caption: Workflow for in situ calibration and calculation of intracellular Cu⁺.

Signaling Pathway Diagram

Labile copper is increasingly recognized as a signaling molecule that modulates key cellular pathways. One prominent example is its role in the MAP Kinase (MAPK) pathway, which is central to cell proliferation and survival.

G cluster_copper Labile Copper Pool Regulation GFR Growth Factor Receptor (GFR) BRAF BRAF GFR->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes CTR1 CTR1 (Copper Importer) Cu_pool Labile Cu⁺ Pool (Measured by CF4) CTR1->Cu_pool Increases Cu_pool->MEK Required for full activation

Caption: Role of labile copper in the MAPK signaling pathway.

References

Impact of pH and temperature on Copper Fluor-4 performance

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Copper Fluor-4, a highly selective fluorescent probe for the detection of Cu

+^{+}+
ions. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for using this compound?

This compound is stable and performs optimally within a physiologically relevant pH range of 6 to 8.[1][2][3][4][5]

Q2: How does pH outside the optimal range affect the probe's performance?

Deviations from the recommended pH range of 6-8 can impact the fluorescence of this compound. Specifically, at a pH below 6, the fluorescence intensity has been observed to decrease by 22% due to the protonation of the receptor nitrogens.[6] It is crucial to maintain the pH of your experimental buffer within the optimal range to ensure accurate and reproducible results.

Q3: What is the recommended storage temperature for this compound?

For long-term storage, this compound stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1][4] Always protect the probe from light to prevent photobleaching.[1][3][4]

Q4: How does temperature affect the fluorescence of this compound?

While specific quantitative data on the temperature-dependent fluorescence of this compound is limited, the performance of fluorescent probes, in general, can be temperature-sensitive. Higher temperatures can lead to decreased fluorescence intensity due to increased molecular motion and non-radiative decay pathways. For consistent results, it is recommended to perform experiments at a stable and controlled temperature.

Q5: Can I use this compound for imaging in live cells?

Yes, this compound is designed for live-cell imaging applications to detect labile Cu

+^{+}+
pools.

Troubleshooting Guide

This guide addresses common problems you may encounter during your experiments with this compound.

ProblemPossible CauseSuggested Solution
No or weak fluorescence signal Incorrect filter set: The excitation and emission wavelengths of your microscope or plate reader may not be optimal for this compound.Use a filter set appropriate for the excitation and emission maxima of this compound (Excitation: ~415 nm, Emission: ~660 nm).[1]
Low probe concentration: The concentration of this compound may be too low for detection.Optimize the probe concentration. A typical starting concentration for cellular imaging is in the low micromolar range.
pH of the buffer is outside the optimal range: The buffer pH may be too acidic or alkaline.Ensure the pH of your experimental buffer is between 6 and 8.
Photobleaching: The probe may have been exposed to excessive light.Minimize light exposure to the sample before and during imaging. Use neutral density filters or reduce laser power if possible.
High background fluorescence Autofluorescence: Cells or media components may be naturally fluorescent at the imaging wavelengths.Image a control sample without the probe to assess the level of autofluorescence. If necessary, use a buffer with reduced autofluorescence or apply background subtraction during image analysis.
Probe aggregation: High concentrations of the probe may lead to aggregation and non-specific fluorescence.Prepare fresh dilutions of the probe from a concentrated stock solution. Sonication of the stock solution before dilution may also help.
Signal decreases over time Photobleaching: Continuous exposure to excitation light is causing the fluorophore to degrade.Reduce the duration and intensity of light exposure. Acquire images at longer intervals if possible.
Probe leakage or extrusion: Cells may actively transport the probe out over time.Acquire data as soon as possible after loading. Some cell types may require specific inhibitors of efflux pumps.
Inconsistent results between experiments Variations in experimental conditions: Small changes in pH, temperature, or probe concentration can lead to variability.Standardize all experimental parameters, including buffer composition, pH, temperature, incubation times, and probe concentration.
Probe degradation: Improper storage or handling of the this compound stock solution.Aliquot the stock solution upon receipt and store it protected from light at the recommended temperature. Avoid repeated freeze-thaw cycles.

Data Summary

The following table summarizes the key performance parameters of this compound.

ParameterValueReference
Optimal pH Range 6 - 8[1][2][3][4][5]
Excitation Maximum ~415 nm[1]
Emission Maximum ~660 nm[1]
Fluorescence Decrease at pH < 6 22%[6]

Experimental Protocols

Protocol 1: Determination of the pH Profile of this compound

This protocol outlines the steps to measure the fluorescence intensity of this compound across a range of pH values.

Materials:

  • This compound stock solution (in DMSO)

  • A series of buffers with pH values ranging from 4 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers)

  • 96-well black microplate

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare a working solution of this compound in a suitable buffer (e.g., PBS at pH 7.4).

  • In the 96-well plate, add a constant volume of the this compound working solution to each well.

  • To each well, add a specific pH buffer to achieve a final desired pH. Ensure the final volume in each well is the same.

  • Incubate the plate at room temperature for a short period to allow for equilibration.

  • Measure the fluorescence intensity of each well using the microplate reader. Set the excitation wavelength to ~415 nm and the emission wavelength to ~660 nm.

  • Plot the fluorescence intensity as a function of pH to determine the pH profile of the probe.

Protocol 2: Assessment of the Thermal Stability of this compound

This protocol describes how to evaluate the effect of temperature on the fluorescence of this compound.

Materials:

  • This compound stock solution (in DMSO)

  • Buffer at optimal pH (e.g., PBS at pH 7.4)

  • Temperature-controlled fluorometer or a qPCR machine with a thermal cycling protocol

  • Appropriate cuvettes or PCR tubes

Procedure:

  • Prepare a working solution of this compound in the chosen buffer.

  • Place the solution in the temperature-controlled sample holder of the fluorometer or in PCR tubes.

  • Set the instrument to gradually increase the temperature over a defined range (e.g., from 20°C to 80°C) in incremental steps.

  • At each temperature step, allow the sample to equilibrate for a few minutes before measuring the fluorescence intensity at the optimal excitation and emission wavelengths.

  • Plot the fluorescence intensity as a function of temperature to assess the thermal stability of this compound.

Visualizations

Experimental_Workflow_pH_Profile cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis prep_probe Prepare this compound Working Solution add_probe Add Probe to 96-well Plate prep_probe->add_probe prep_buffers Prepare Buffers (pH 4-10) add_buffers Add pH Buffers to Wells prep_buffers->add_buffers add_probe->add_buffers incubate Incubate for Equilibration add_buffers->incubate measure Measure Fluorescence (Ex: 415 nm, Em: 660 nm) incubate->measure analyze Plot Fluorescence vs. pH measure->analyze

Caption: Workflow for determining the pH profile of this compound.

Troubleshooting_Guide start Problem Encountered no_signal No/Weak Signal start->no_signal high_bg High Background start->high_bg signal_fade Signal Fades start->signal_fade check_filters Check Filters (Ex: ~415nm, Em: ~660nm) no_signal->check_filters Incorrect Settings? optimize_conc Optimize Probe Concentration no_signal->optimize_conc Low Concentration? check_ph Verify Buffer pH (6-8) no_signal->check_ph Incorrect pH? high_bg->optimize_conc Aggregation? check_autofluor Image Control (No Probe) high_bg->check_autofluor Autofluorescence? reduce_exposure Reduce Light Exposure signal_fade->reduce_exposure Photobleaching?

Caption: Troubleshooting flowchart for common this compound issues.

References

Best practices for storing and handling Copper Fluor-4 to maintain stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Copper Fluor-4 (CF4) to maintain its stability and ensure reliable experimental outcomes. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

For optimal stability, this compound in its solid, powdered form should be stored at 4°C and protected from light.[1][2] It can also be stored at -20°C for up to two years or at 4°C for up to two years.[3] While the compound is stable at room temperature for a few days during shipping, long-term storage at ambient temperatures is not recommended.[3][4]

Q2: What is the recommended procedure for preparing and storing this compound stock solutions?

It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO).[3][5] Due to DMSO's hygroscopic nature, it is crucial to use a newly opened bottle to prevent the introduction of moisture, which can affect the compound's stability and solubility.[4][5] Once in solution, the stock should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:

  • -80°C: for up to 6 months.[1][4][5]

  • -20°C: for up to 1 month.[1][4][5]

All solutions must be protected from light.[1][4][5]

Q3: What are the general handling precautions for this compound?

When working with this compound, it is important to take the following safety measures:

  • Avoid inhalation of the powder or aerosols of the solution.[1][2]

  • Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]

  • Ensure that a safety shower and an eye wash station are readily accessible.[1]

Q4: Is this compound stable within a physiological pH range?

Yes, this compound is stable and maintains its fluorescent properties within a physiologically relevant pH range of 6 to 8.[4][5][6] However, its fluorescence has been observed to decrease at a pH below 6.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments using this compound.

Issue Potential Cause Recommended Solution
Low or No Fluorescence Signal Degradation of the Probe: Improper storage (e.g., exposure to light, moisture, or incorrect temperature) can lead to degradation.Always store the solid and stock solutions as recommended (see FAQs). Prepare fresh aliquots from a properly stored stock solution.
Incorrect pH: The pH of the experimental buffer is outside the optimal range of 6-8.[4][5][6]Ensure the buffer pH is within the 6-8 range. A decrease in fluorescence of up to 22% has been noted at a pH below 6.[6]
Low Copper Concentration: The concentration of labile Cu+ in the sample is below the detection limit of the probe.Consider positive controls with known copper concentrations to validate the probe's responsiveness.
Diminishing Signal Over Time Photobleaching: Continuous exposure to the excitation light source can cause the fluorophore to degrade.[7]Minimize the exposure time and intensity of the excitation light. Use an anti-fade reagent if compatible with your experimental setup.
High Background Fluorescence Non-specific Staining: The probe may be binding non-specifically to cellular components or the sample substrate.Optimize the probe concentration and incubation time. Ensure adequate washing steps to remove unbound probe.
Autofluorescence: The cells or medium may have inherent fluorescence at the same wavelength.Image an unstained control sample to determine the level of autofluorescence and apply appropriate background correction during image analysis.
Inconsistent or Unexpected Results Interference from Other Substances: High concentrations of certain cellular components, such as glutathione (B108866) (≥5 mM), can interfere with the probe by reducing the availability of Cu+.[6]Be aware of the composition of your sample and potential interfering substances. An 18% signal attenuation has been observed in the presence of high glutathione levels.[6]
Fixation Artifacts: The process of cell fixation can affect the probe's signal.Whenever possible, perform imaging on live cells. Methanol fixation has been shown to decrease the this compound signal by 41%.[6] If fixation is necessary, test different fixatives to find one with minimal impact on the fluorescence.
Bleed-through from Other Fluorophores: In multi-color imaging experiments, the emission of another fluorophore may be detected in the this compound channel.[7]Use fluorophores with spectrally well-separated excitation and emission profiles. Perform sequential imaging to acquire signals from each fluorophore independently.

Experimental Workflow & Data Interpretation

The following diagram illustrates a typical experimental workflow for using this compound and the logical steps involved in troubleshooting common issues.

CopperFluor4_Workflow Experimental Workflow and Troubleshooting for this compound cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Troubleshooting prep_solid Store Solid CF4 (4°C, dark) prep_solution Prepare Stock Solution (Anhydrous DMSO) prep_solid->prep_solution prep_aliquot Aliquot and Store (-80°C, dark) prep_solution->prep_aliquot exp_load Load Cells/Sample with CF4 prep_aliquot->exp_load exp_incubate Incubate exp_load->exp_incubate exp_wash Wash to Remove Excess Probe exp_incubate->exp_wash exp_image Image Sample exp_wash->exp_image check_signal Signal OK? exp_image->check_signal good_result Proceed with Quantitative Analysis check_signal->good_result Yes check_storage Verify Storage & Handling check_signal->check_storage No check_params Check Experimental Parameters (pH, etc.) check_storage->check_params check_interference Consider Interference/Artifacts check_params->check_interference check_interference->exp_load Re-optimize Experiment

Caption: A flowchart of the experimental and troubleshooting process for this compound.

Signaling Pathway Visualization

This compound is a valuable tool for investigating the role of labile copper in various signaling pathways. One such area of research is the involvement of copper in cellular processes regulated by redox homeostasis, where glutathione (GSH) plays a critical role. The diagram below illustrates the interplay between copper, glutathione, and cellular redox state, which can be monitored using this compound.

Copper_Redox_Signaling Copper and Glutathione in Cellular Redox Signaling cluster_cellular_env Cellular Environment cluster_probe Fluorescent Probe Interaction cluster_interference Potential Interference Cu_pool Labile Cu+ Pool CF4 This compound Cu_pool->CF4 Binds to GSH_pool Glutathione (GSH) Pool GSH_pool->Cu_pool Maintains Cu+ state GSSG Oxidized Glutathione (GSSG) GSH_pool->GSSG Oxidation GSSG->GSH_pool Reduction ROS Reactive Oxygen Species (ROS) ROS->GSH_pool Consumed by CF4_Cu CF4-Cu+ Complex (Fluorescent) CF4->CF4_Cu Forms Fluorescent Signal Fluorescent Signal CF4_Cu->Fluorescent Signal GSH_high High GSH (≥5 mM) GSH_high->Cu_pool Sequesters Cu+

Caption: The relationship between this compound, labile copper, and glutathione.

References

Validation & Comparative

Validating Copper Fluor-4 Results: A Comparison Guide with the Control Probe Ctrl-CF4-S2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison and validation methodology for the fluorescent copper probe, Copper Fluor-4 (CF4), using its corresponding control probe, Ctrl-CF4-S2. Ensuring the specificity of fluorescent probes is critical for accurate biological research, and the use of a proper control is paramount. This document outlines the experimental protocols and presents supporting data to aid researchers in obtaining reliable and publishable results.

Probes Overview

This compound (CF4) is a fluorescent probe designed to selectively detect cuprous (Cu⁺) ions. It is based on a rhodol dye scaffold and exhibits a significant increase in fluorescence upon binding to Cu⁺.[1] This property makes it a valuable tool for imaging labile copper pools in living cells and organisms.[2] CF4 is known for its high selectivity for copper over other biologically relevant metal ions and its stability within a physiological pH range.[1][3]

Ctrl-CF4-S2 is a specifically designed negative control probe for CF4.[4] Structurally similar to CF4, two of the thioether ligands in Ctrl-CF4-S2 are replaced with methylene (B1212753) groups.[4] This modification abolishes its ability to bind copper ions, and therefore, it does not exhibit a fluorescent response to copper.[4] By comparing the fluorescence signals from CF4 and Ctrl-CF4-S2 under identical experimental conditions, researchers can effectively subtract background noise and confirm that the observed fluorescence from CF4 is specifically due to its interaction with copper ions.

Performance Comparison

The following table summarizes the key performance characteristics of this compound and its control probe, Ctrl-CF4-S2, based on available experimental data.

FeatureThis compound (CF4)Ctrl-CF4-S2Reference
Target Ion Cuprous (Cu⁺)None[4]
Fluorescence Response to Cu⁺ Significant increaseNo response[4]
Selectivity High selectivity for Cu⁺ over other metal ions such as Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe²⁺, Fe³⁺, Mn²⁺, Co²⁺, and Ni²⁺.N/A[1]
Cell Permeability YesYesInferred from biological imaging studies.
Application Imaging of labile copper pools in live cells and organisms.Negative control to validate the specificity of CF4 signal.[2][4]

Experimental Protocols

Validating CF4 Specificity with Ctrl-CF4-S2 in Live Cell Imaging

This protocol outlines the steps to validate the copper-specific fluorescence signal of CF4 using Ctrl-CF4-S2 in a live cell imaging experiment.

Materials:

  • This compound (CF4)

  • Ctrl-CF4-S2

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Cells of interest cultured on imaging-compatible plates or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., for excitation around 488 nm)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Probe Preparation: Prepare stock solutions of CF4 and Ctrl-CF4-S2 in DMSO. On the day of the experiment, dilute the stock solutions to the final working concentration (e.g., 1 µM) in HBSS or cell culture medium.[2] It is crucial to use the same concentration for both probes.

  • Cell Staining:

    • Wash the cells once with HBSS.

    • Incubate one set of cells with the CF4 working solution and another set with the Ctrl-CF4-S2 working solution. A typical incubation time is 30 minutes.[2]

    • Incubate the cells at 37°C in a CO₂ incubator.

  • Imaging:

    • After incubation, wash the cells once with HBSS to remove any excess probe.

    • Image the cells using a fluorescence microscope. Use the same imaging settings (e.g., excitation/emission wavelengths, exposure time, gain) for both the CF4- and Ctrl-CF4-S2-treated cells to ensure a valid comparison.

  • Data Analysis:

    • Quantify the average fluorescence intensity of the cells in both experimental groups using image analysis software (e.g., ImageJ).[2]

    • A significantly higher fluorescence signal in the CF4-treated cells compared to the Ctrl-CF4-S2-treated cells validates that the observed signal is due to the specific detection of copper by CF4.

Visualizing the Validation Workflow

The following diagrams illustrate the key concepts and workflows described in this guide.

Mechanism of CF4 and Ctrl-CF4-S2 cluster_CF4 This compound (CF4) cluster_Ctrl Ctrl-CF4-S2 (Control) CF4 CF4 CF4_Cu CF4-Cu⁺ Complex (Fluorescent) CF4->CF4_Cu Binds Cu Cu⁺ Ion Cu->CF4_Cu Ctrl Ctrl-CF4-S2 No_Binding No Binding (Non-fluorescent) Ctrl->No_Binding Cu_ctrl Cu⁺ Ion Cu_ctrl->No_Binding

Caption: Mechanism of this compound (CF4) and its control probe Ctrl-CF4-S2.

Experimental Workflow for Validation start Start: Cultured Cells wash1 Wash with HBSS start->wash1 split wash1->split incubate_CF4 Incubate with This compound (CF4) split->incubate_CF4 incubate_Ctrl Incubate with Ctrl-CF4-S2 split->incubate_Ctrl wash2_CF4 Wash with HBSS incubate_CF4->wash2_CF4 wash2_Ctrl Wash with HBSS incubate_Ctrl->wash2_Ctrl image_CF4 Fluorescence Imaging (CF4 Group) wash2_CF4->image_CF4 image_Ctrl Fluorescence Imaging (Control Group) wash2_Ctrl->image_Ctrl compare Compare Fluorescence Intensity image_CF4->compare image_Ctrl->compare result Validate Copper-Specific Signal compare->result

Caption: Experimental workflow for validating CF4 results using Ctrl-CF4-S2.

References

A Head-to-Head Battle of Brilliance: Copper Fluor-4 vs. CS1 for Live-Cell Copper Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers navigating the intricate world of cellular copper trafficking, the selection of a fluorescent probe is a critical decision. This guide provides a comprehensive comparison of two prominent Cu(I)-specific fluorescent probes, Copper Fluor-4 (CF4) and Coppersensor-1 (CS1), to empower researchers, scientists, and drug development professionals in making an informed choice for their experimental needs.

This objective comparison delves into the photophysical properties, performance metrics, and experimental considerations for both probes, supported by a detailed breakdown of experimental protocols and visual guides to their mechanism and application.

At a Glance: Key Performance Indicators

A direct comparison of the key photophysical and binding properties of this compound and CS1 reveals distinct advantages for each probe.

PropertyThis compound (CF4)Coppersensor-1 (CS1)
Fluorophore Core RhodolBoron-dipyrromethene (BODIPY)
Excitation (λex) ~415-488 nm[1][2]~540 nm[3]
Emission (λem) ~660 nm[1][2]~561 nm[3]
Quantum Yield (Φ) - Apo ~0.040.016[3]
Quantum Yield (Φ) - Cu(I) bound ~0.380.13[3]
Fluorescence Fold Increase ~10-fold~10-fold[3]
Dissociation Constant (Kd) 2.9 x 10⁻¹³ M[1][4]3.6 x 10⁻¹² M[3]
Selectivity High for Cu⁺ over other metal ions including Zn²⁺ and Fe²⁺.[1][4]High for Cu⁺ over other biologically relevant metal ions including Cu²⁺.[3]

Delving Deeper: A Comparative Analysis

This compound (CF4) , built upon a rhodol dye scaffold, exhibits a notable tenfold increase in fluorescence upon binding to Cu(I).[5] Its high affinity for monovalent copper is reflected in its remarkably low dissociation constant of 2.9 x 10⁻¹³ M.[1][4] CF4 demonstrates excellent selectivity for Cu(I) over other biologically relevant metal ions such as zinc and iron.[1][4] The probe is stable within a physiologically relevant pH range of 6 to 8.[1]

Coppersensor-1 (CS1) is a well-established fluorescent probe based on a BODIPY chromophore.[3] Upon binding to Cu(I), CS1 displays an approximate 10-fold increase in fluorescence intensity.[3] It possesses a picomolar affinity for Cu(I) with a dissociation constant of 3.6 x 10⁻¹² M and exhibits high selectivity over competing cellular metal ions.[3]

Mechanism of Action: A "Turn-On" Response

Both this compound and CS1 operate on a "turn-on" fluorescence mechanism, primarily governed by photoinduced electron transfer (PET). In the absence of Cu(I), the electron-rich receptor quenches the fluorescence of the fluorophore. The binding of Cu(I) to the receptor inhibits this quenching process, leading to a significant increase in fluorescence emission.

PET_Mechanism General 'Turn-On' Mechanism of Copper Probes cluster_apo Apo-Probe (Low Fluorescence) cluster_bound Cu(I)-Bound Probe (High Fluorescence) Fluorophore Fluorophore Receptor Receptor Fluorophore->Receptor PET Quenching Light_Apo Excitation Light Light_Apo->Fluorophore Fluorophore_Cu Fluorophore Fluorescence Fluorescence Emission Fluorophore_Cu->Fluorescence Receptor_Cu Receptor Cu Cu(I) Receptor_Cu->Cu Light_Bound Excitation Light Light_Bound->Fluorophore_Cu Apo-Probe Bound-Probe Apo-Probe->Bound-Probe + Cu(I) Bound-Probe->Apo-Probe - Cu(I)

Mechanism of fluorescence turn-on upon copper binding.

Experimental Protocols: A Guide to Live-Cell Imaging

The following provides a general yet detailed workflow for utilizing this compound and CS1 in live-cell imaging experiments.

Experimental_Workflow Live-Cell Imaging Workflow Start Start Cell_Culture 1. Plate cells on imaging-suitable plates/slides Start->Cell_Culture Probe_Prep 2. Prepare stock solution of the probe (e.g., in DMSO) Cell_Culture->Probe_Prep Loading 3. Dilute probe to working concentration in media/buffer Probe_Prep->Loading Incubation 4. Incubate cells with the probe solution Loading->Incubation Wash 5. Wash cells to remove excess probe (optional) Incubation->Wash Imaging 6. Image cells using fluorescence microscopy Wash->Imaging Analysis 7. Analyze fluorescence intensity Imaging->Analysis End End Analysis->End

A generalized workflow for live-cell copper imaging.
Detailed Methodologies

1. Reagent Preparation:

  • Stock Solution: Prepare a 1 mM stock solution of this compound or CS1 in anhydrous DMSO. Store at -20°C, protected from light.

2. Cell Preparation and Staining:

  • Plate cells on a suitable imaging dish or coverslip and grow to the desired confluency.

  • On the day of the experiment, remove the culture medium.

  • For this compound: Dilute the stock solution to a final working concentration of 1-10 µM in a suitable buffer or medium. Incubate the cells for 30 minutes at 37°C.

  • For CS1: Dilute the stock solution to a final working concentration of 1-10 µM in a suitable buffer or medium. Incubate the cells for 30-60 minutes at 37°C.

3. Imaging:

  • After incubation, you may wash the cells with fresh buffer or medium to reduce background fluorescence.

  • Image the cells using a fluorescence microscope equipped with appropriate filters for the respective probe's excitation and emission wavelengths.

    • This compound: Excitation ~488 nm, Emission ~660 nm.

    • CS1: Excitation ~543 nm, Emission ~561 nm.

4. Controls:

  • To confirm that the fluorescence signal is due to copper, cells can be pre-treated with a copper chelator like tetrathiomolybdate (B108656) (TTM) before probe incubation.

  • To induce an increase in intracellular copper, cells can be treated with a copper ionophore such as Cu-GTSM.

Conclusion: Selecting the Right Tool for the Job

Both this compound and CS1 are powerful tools for the sensitive and selective detection of labile Cu(I) pools in living cells.

  • This compound offers a slightly higher affinity for Cu(I) and a more red-shifted emission, which can be advantageous in reducing cellular autofluorescence.

  • CS1 is a well-validated probe with a substantial body of literature supporting its use in a variety of biological systems.

The ultimate choice between CF4 and CS1 will depend on the specific experimental requirements, including the instrumentation available, the biological system under investigation, and the need to avoid spectral overlap with other fluorescent reporters in multiplexing experiments. This guide provides the foundational data and protocols to assist researchers in making a strategic and effective selection.

References

A Head-to-Head Comparison: Cross-validation of Copper Fluor-4 and ICP-MS for Intracellular Copper Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers navigating the complementary techniques of fluorescent probes and elemental analysis for accurate copper quantification in biological systems.

In the intricate landscape of cellular biology, the precise measurement of metal ions is paramount to understanding their diverse roles in health and disease. Copper, a vital trace element, functions as a critical cofactor in numerous physiological processes, and its dysregulation is implicated in various pathologies, including cancer and neurodegenerative disorders. Researchers employ a range of analytical tools to quantify intracellular copper, with the fluorescent probe Copper Fluor-4 and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) standing out as two powerful, yet fundamentally different, methodologies.

This guide provides a detailed comparison of this compound and ICP-MS, offering insights into their respective strengths and limitations. By presenting experimental protocols and quantitative data, we aim to equip researchers, scientists, and drug development professionals with the knowledge to select the appropriate technique and to effectively cross-validate their findings for a more complete understanding of copper homeostasis.

Quantitative Data Summary

The selection of an analytical method hinges on its quantitative performance. The following table summarizes the key characteristics of this compound and ICP-MS for intracellular copper analysis.

FeatureThis compoundInductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Analyte Labile Cu⁺ ionsTotal elemental copper
Detection Principle Fluorescence enhancement upon binding to Cu⁺Mass-to-charge ratio of ionized copper atoms
Sensitivity High (Kd = 2.9 x 10⁻¹³ M)[1][2]Extremely high (ng/L to sub-ppt levels)[3]
Dynamic Range Limited by probe saturation and phototoxicityWide, spanning several orders of magnitude[3]
Specificity/Selectivity High selectivity for Cu⁺ over other biologically relevant metal ions like zinc and iron.[1][2]High elemental specificity based on mass. Potential for isobaric interferences, which can be mitigated with collision/reaction cells.
Spatial Resolution Subcellular resolution with fluorescence microscopyTypically provides bulk analysis of a cell population. Laser Ablation (LA)-ICP-MS can provide spatial information.
Live-cell Imaging YesNo (requires sample destruction)
Throughput High-throughput compatible with plate readers and automated microscopyLower throughput due to sample preparation and sequential analysis.
Potential for Artifacts Probe localization, phototoxicity, and potential for altering the labile copper pool.Contamination during sample preparation, matrix effects.[4]

Experimental Protocols

Accurate and reproducible data are contingent on meticulous experimental execution. Below are detailed protocols for measuring intracellular copper using this compound and ICP-MS.

This compound AM Assay for Live-Cell Imaging of Labile Copper

This protocol outlines the steps for staining cultured cells with this compound acetoxymethyl (AM) ester to visualize the intracellular labile Cu⁺ pool.

Materials:

  • This compound AM (stock solution in DMSO)

  • Pluronic F-127 (optional, to aid dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cultured cells on glass-bottom dishes or appropriate imaging plates

  • Fluorescence microscope with appropriate filter sets (e.g., excitation ~488 nm, emission ~515 nm)

Procedure:

  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel.

  • Loading Solution Preparation: Prepare a fresh loading solution by diluting the this compound AM stock solution in HBSS to a final concentration of 1-10 µM. To aid in dye dispersal, Pluronic F-127 (at a final concentration of 0.02%) can be included.

  • Cell Loading: Remove the culture medium from the cells and wash once with warm HBSS. Add the this compound AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, remove the loading solution and wash the cells twice with warm HBSS to remove any extracellular dye.

  • Imaging: Add fresh warm HBSS to the cells. Image the cells using a fluorescence microscope. It is crucial to use the lowest possible laser power to minimize phototoxicity and photobleaching.

  • Data Analysis: Quantify the fluorescence intensity of individual cells or regions of interest using appropriate image analysis software. Background correction is essential for accurate quantification.

ICP-MS Analysis of Total Intracellular Copper

This protocol describes the preparation of cell samples for the determination of total copper content by ICP-MS.

Materials:

  • Cultured cells

  • Phosphate-buffered saline (PBS), metal-free

  • Trypsin-EDTA (for adherent cells)

  • Trace metal grade nitric acid (HNO₃)

  • High-purity water (18 MΩ·cm)

  • Certified copper standard solutions

  • ICP-MS instrument

Procedure:

  • Cell Harvesting:

    • Adherent cells: Wash the cells twice with ice-cold PBS. Detach the cells using trypsin-EDTA, then quench with culture medium.

    • Suspension cells: Pellet the cells by centrifugation.

  • Cell Counting and Washing: Count an aliquot of the cells to allow for normalization of the final copper concentration per cell. Wash the remaining cells three times with ice-cold PBS, pelleting by centrifugation between each wash, to remove extracellular copper.

  • Acid Digestion:

    • Resuspend the final cell pellet in a known volume of high-purity water.

    • Add trace metal grade nitric acid to a final concentration of 2-5%.

    • Heat the samples at 60-95°C for several hours until the solution is clear, indicating complete digestion.[5]

  • Dilution: Dilute the digested samples with high-purity water to a final nitric acid concentration of 1-2% and to a volume suitable for ICP-MS analysis. The dilution factor will depend on the expected copper concentration and the instrument's linear range.

  • ICP-MS Analysis: Analyze the samples using an ICP-MS instrument. Prepare a calibration curve using certified copper standard solutions in the same acid matrix as the samples.

  • Data Analysis: Quantify the copper concentration in the samples based on the calibration curve. Normalize the data to the cell number to express the results as copper content per cell.

Visualizing the Methodologies

To better illustrate the workflows and the underlying principles of each technique, the following diagrams are provided.

Experimental_Workflow cluster_CF4 This compound Staining cluster_ICPMS ICP-MS Analysis cluster_CrossValidation Cross-Validation CF4_1 Cell Culture CF4_2 Prepare Loading Solution (this compound AM in HBSS) CF4_1->CF4_2 CF4_3 Incubate Cells with Probe CF4_2->CF4_3 CF4_4 Wash to Remove Extracellular Probe CF4_3->CF4_4 CF4_5 Fluorescence Microscopy CF4_4->CF4_5 CF4_6 Image Analysis & Quantification of Labile Cu⁺ CF4_5->CF4_6 ICPMS_1 Cell Culture ICPMS_2 Cell Harvesting & Washing ICPMS_1->ICPMS_2 ICPMS_3 Cell Counting ICPMS_2->ICPMS_3 ICPMS_4 Acid Digestion ICPMS_2->ICPMS_4 ICPMS_5 Sample Dilution ICPMS_4->ICPMS_5 ICPMS_6 ICP-MS Measurement ICPMS_5->ICPMS_6 ICPMS_7 Data Analysis & Quantification of Total Copper ICPMS_6->ICPMS_7 CV_1 Parallel Cell Cultures CV_2 Process one set for This compound CV_1->CV_2 CV_3 Process one set for ICP-MS CV_1->CV_3 CV_4 Correlate Fluorescence with Total Copper CV_2->CV_4 CV_3->CV_4

A flowchart illustrating the parallel workflows for this compound and ICP-MS analysis and their cross-validation.

Copper_Signaling cluster_Cell Cellular Copper Homeostasis and Signaling Extracellular Extracellular Cu²⁺ CTR1 CTR1 (Copper Importer) Extracellular->CTR1 Uptake LabileCuPool Labile Cu⁺ Pool CTR1->LabileCuPool ATP7A ATP7A (Copper Exporter) LabileCuPool->ATP7A Efflux Mitochondria Mitochondria LabileCuPool->Mitochondria DBH Dopamine β-hydroxylase (NE Synthesis) LabileCuPool->DBH Cofactor for Cuproptosis Cuproptosis (Copper-dependent cell death) Mitochondria->Cuproptosis Overload leads to Dopamine Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Conversion

A simplified diagram of key pathways in cellular copper homeostasis and signaling.

Discussion and Conclusion

The cross-validation of data obtained from this compound and ICP-MS provides a powerful approach to dissecting the complex landscape of intracellular copper. This compound offers the unique advantage of visualizing the dynamic, labile Cu⁺ pool within living cells with high spatial resolution. This is particularly valuable for studying real-time changes in copper availability in response to stimuli. However, it is a semi-quantitative method that is susceptible to artifacts related to probe loading and phototoxicity.

In contrast, ICP-MS delivers highly sensitive and accurate quantification of the total elemental copper content within a cell population.[2][3] While it lacks the spatial and temporal resolution of fluorescence microscopy, it serves as the "gold standard" for absolute quantification.[6] The destructive nature of the sample preparation for ICP-MS precludes its use in live-cell imaging.

By using these techniques in parallel, researchers can obtain a more comprehensive picture of copper biology. For instance, a study might use this compound to identify subcellular regions of high labile copper, and then use LA-ICP-MS to quantify the total copper in those specific regions. Similarly, changes in this compound fluorescence can be correlated with total cellular copper levels determined by ICP-MS to understand how the labile pool relates to the total cellular copper content under different experimental conditions.

References

A Head-to-Head Comparison: Copper Fluor-4 vs. Genetically Encoded Sensors for Cellular Copper Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of cellular copper dynamics, the choice of a detection tool is paramount. This guide provides an in-depth comparison of two prominent methods: the small-molecule fluorescent probe Copper Fluor-4 (CF4) and the versatile class of genetically encoded copper sensors.

This document will dissect the advantages and limitations of each approach, present quantitative performance data, and provide detailed experimental protocols to aid in the selection of the most suitable sensor for your research needs.

At a Glance: Key Differences

FeatureThis compound (CF4)Genetically Encoded Copper Sensors
Sensor Type Small-molecule fluorescent dyeProtein-based, expressed by the cell
Delivery Method External loadingGenetic transfection/transduction
Specificity Primarily Cu(I)Typically Cu(I)
Affinity (Kd) ~2.9 x 10⁻¹³ M[1]Zeptomolar (10⁻²¹) to attomolar (10⁻¹⁸ M) range[2]
Dynamic Range ~10-fold fluorescence increase[3]Variable, can be engineered
Temporal Resolution Rapid, diffusion-limitedCan be slower due to protein conformational changes
Subcellular Targeting Limited, primarily cytosolic stainingCan be targeted to specific organelles
Potential for Invasiveness Loading process can be stressful to cellsExpression can potentially buffer intracellular copper

Quantitative Performance Data

The selection of a copper sensor often hinges on its specific performance metrics. The following table summarizes the key quantitative data for CF4 and provides a general range for genetically encoded sensors.

ParameterThis compound (CF4)Genetically Encoded Copper Sensors (Representative)
Dissociation Constant (Kd) 2.9 x 10⁻¹³ M[1]10⁻²¹ M to 10⁻¹⁸ M[2]
Selectivity High for Cu(I) over other metals like Zn²⁺ and Fe²⁺High for Cu(I); selectivity can be engineered
Fluorescence Change ~10-fold increase upon Cu(I) binding[3]Varies; can be ratiometric or intensiometric
Excitation Wavelength ~488 nmDependent on the fluorescent protein used (e.g., CFP, GFP, YFP, RFP)
Emission Wavelength ~515 nmDependent on the fluorescent protein used (e.g., CFP, GFP, YFP, RFP)
pH Stability Stable in a physiologically relevant range of 6-8Generally stable within physiological pH ranges

In-Depth Analysis

This compound (CF4): The Small-Molecule Workhorse

CF4 is a synthetic fluorescent probe that has gained popularity due to its high selectivity and sensitivity for cuprous ions (Cu⁺). Its mechanism relies on a "turn-on" fluorescence response upon binding to copper.

Advantages:

  • High Sensitivity and Selectivity: CF4 exhibits a very low dissociation constant (Kd) of 2.9 x 10⁻¹³ M, indicating a strong affinity for Cu(I).[1] It shows excellent selectivity over other biologically relevant metal ions.

  • Ease of Use: As a small molecule, CF4 can be directly loaded into cells, making the experimental setup relatively straightforward.

  • Rapid Response: The fluorescence response is typically fast, limited by the diffusion of the probe and the availability of copper ions.

Limitations:

  • Limited Subcellular Targeting: CF4 generally stains the cytoplasm and can accumulate in perinuclear regions, but targeting specific organelles is challenging.[1]

  • Potential for Cellular Perturbation: The loading process, which often involves organic solvents like DMSO, can be stressful for cells. Furthermore, the probe itself can act as a copper chelator, potentially disturbing the natural copper homeostasis.

  • Susceptibility to Environmental Factors: The fluorescence of CF4 can be influenced by pH changes and high concentrations of glutathione.

Genetically Encoded Copper Sensors: The Precision Tools

Genetically encoded copper sensors are proteins engineered to change their fluorescent properties upon binding copper. These sensors are introduced into cells via genetic material, allowing for their expression within the cell itself.

Advantages:

  • Subcellular Targeting: A key advantage is the ability to target these sensors to specific organelles, such as mitochondria or the Golgi apparatus, by fusing them with appropriate localization signals. This allows for the investigation of copper dynamics in distinct cellular compartments.

  • Long-Term and In Vivo Imaging: Once expressed, these sensors can be used for long-term imaging studies and are suitable for use in transgenic organisms.

  • Variety of Readouts: Genetically encoded sensors can be designed to be ratiometric (based on Förster resonance energy transfer, FRET) or intensiometric (a change in the fluorescence intensity of a single fluorescent protein). Ratiometric sensors offer the advantage of being less susceptible to variations in sensor concentration and excitation intensity.

Limitations:

  • Extremely High Affinity: While providing high sensitivity, the zeptomolar to attomolar affinity of some genetically encoded sensors can lead to them acting as a copper buffer, potentially altering the very copper pools they are meant to measure.[2]

  • Complex Delivery: The requirement for genetic modification (e.g., transfection or viral transduction) can be more complex and time-consuming than loading a small molecule probe.

  • Potential for Slower Response: The response time of some genetically encoded sensors can be limited by the kinetics of protein conformational changes upon copper binding.

  • Phototoxicity: Like all fluorescent protein-based tools, there is a risk of phototoxicity with prolonged imaging, although the development of red fluorescent protein-based sensors is helping to mitigate this issue.[4]

Experimental Protocols

Using this compound (CF4) for Live Cell Imaging

This protocol provides a general guideline for staining live cells with this compound. Optimization may be required for different cell types and experimental conditions.

Materials:

  • This compound (CF4)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Pluronic® F-127 (optional, to aid in dye loading)

  • Cells cultured on a suitable imaging dish or plate

Procedure:

  • Prepare a CF4 Stock Solution: Dissolve CF4 in anhydrous DMSO to a stock concentration of 1-5 mM. Store the stock solution at -20°C, protected from light.

  • Prepare the Loading Solution: On the day of the experiment, dilute the CF4 stock solution in a physiological buffer (e.g., HBSS) to a final working concentration of 1-10 µM.[1] If using, Pluronic® F-127 can be added at this stage to a final concentration of 0.02%.

  • Cell Loading:

    • Remove the culture medium from the cells.

    • Wash the cells once with the physiological buffer.

    • Add the CF4 loading solution to the cells.

    • Incubate at 37°C for 15-60 minutes, protected from light. The optimal loading time should be determined empirically.

  • Wash:

    • Remove the loading solution.

    • Wash the cells two to three times with the physiological buffer to remove excess probe.

  • Imaging:

    • Add fresh physiological buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for CF4 (Excitation: ~488 nm, Emission: ~515 nm).

Using a Genetically Encoded Copper Sensor for Live Cell Imaging

This protocol provides a general workflow for using a genetically encoded copper sensor. Specific details will vary depending on the sensor and the expression system used.

Materials:

  • Plasmid DNA encoding the genetically encoded copper sensor

  • Transfection reagent or viral vector for gene delivery

  • Cell culture medium

  • Cells cultured on a suitable imaging dish or plate

Procedure:

  • Gene Delivery:

    • Transfect or transduce the cells with the plasmid DNA or viral vector carrying the gene for the copper sensor according to the manufacturer's instructions.

    • Allow 24-72 hours for the cells to express the sensor. The optimal expression time should be determined empirically.

  • Cell Preparation for Imaging:

    • On the day of imaging, replace the culture medium with a suitable imaging buffer (e.g., HBSS).

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the fluorescent proteins used in the sensor (e.g., CFP/YFP for FRET-based sensors, or GFP/RFP for intensiometric sensors).

    • For ratiometric sensors, acquire images in both the donor and acceptor channels. The ratio of the fluorescence intensities (acceptor/donor) is then calculated to represent the copper concentration.

    • For intensiometric sensors, acquire images in the single emission channel.

Visualizing the Cellular Context: Signaling Pathways and Experimental Workflows

To better understand the biological context in which these sensors are used, the following diagrams, generated using the DOT language for Graphviz, illustrate a key copper-related signaling pathway and a typical experimental workflow.

Copper Homeostasis and Transport

CopperHomeostasis cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cu(II) Cu(II) CTR1 CTR1 Cu(II)->CTR1 Reduction Cu(I) Cu(I) CTR1->Cu(I) Transport Chaperones Copper Chaperones (e.g., ATOX1, CCS) Cu(I)->Chaperones Mitochondria Mitochondria Chaperones->Mitochondria Golgi Golgi Chaperones->Golgi ATP7A_B ATP7A/B Golgi->ATP7A_B Extracellular Space Extracellular Space ATP7A_B->Extracellular Space Export

Caption: Cellular copper uptake and trafficking pathway.

Cuproptosis Signaling Pathway

Cuproptosis Excess\nIntracellular\nCu(I) Excess Intracellular Cu(I) TCA Cycle\nProteins TCA Cycle Proteins Excess\nIntracellular\nCu(I)->TCA Cycle\nProteins Binds to lipoylated components Fe-S Cluster\nProtein Loss Fe-S Cluster Protein Loss Excess\nIntracellular\nCu(I)->Fe-S Cluster\nProtein Loss Protein\nAggregation Protein Aggregation TCA Cycle\nProteins->Protein\nAggregation Proteotoxic\nStress Proteotoxic Stress Protein\nAggregation->Proteotoxic\nStress Fe-S Cluster\nProtein Loss->Proteotoxic\nStress Cell Death Cell Death Proteotoxic\nStress->Cell Death Induces

Caption: Simplified signaling cascade of cuproptosis.

Experimental Workflow for Comparing Copper Sensors

ExperimentalWorkflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_imaging Data Acquisition cluster_analysis Data Analysis Cell Culture Cell Culture CF4 Loading CF4 Loading Cell Culture->CF4 Loading Sensor Expression Sensor Expression Cell Culture->Sensor Expression Copper\nSupplementation Copper Supplementation CF4 Loading->Copper\nSupplementation Copper\nChelation Copper Chelation CF4 Loading->Copper\nChelation Sensor Expression->Copper\nSupplementation Sensor Expression->Copper\nChelation Fluorescence\nMicroscopy Fluorescence Microscopy Copper\nSupplementation->Fluorescence\nMicroscopy Copper\nChelation->Fluorescence\nMicroscopy Image\nQuantification Image Quantification Fluorescence\nMicroscopy->Image\nQuantification Statistical\nAnalysis Statistical Analysis Image\nQuantification->Statistical\nAnalysis

Caption: Workflow for comparing copper sensor performance.

Conclusion: Making the Right Choice

The choice between this compound and genetically encoded sensors is not a matter of one being definitively superior to the other, but rather which tool is best suited for the specific biological question at hand.

  • For rapid, straightforward, and sensitive detection of cytosolic copper in a wide range of cell types, this compound is an excellent choice. Its ease of use makes it ideal for initial screenings and for researchers who may not have the resources for molecular biology-intensive techniques.

  • For studies requiring the precise measurement of copper in specific subcellular compartments, long-term imaging, or in vivo applications, genetically encoded sensors are the more powerful and versatile option. The ability to tailor these sensors for specific locations and their suitability for stable expression make them invaluable for dissecting the complex spatiotemporal dynamics of copper signaling.

Ultimately, a comprehensive understanding of cellular copper homeostasis may be best achieved by employing both approaches in a complementary fashion, leveraging the strengths of each to paint a more complete picture of this essential yet potentially toxic metal ion.

References

Unveiling the Specificity of Copper Fluor-4 in Complex Biological Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise detection of copper ions in intricate biological samples is paramount. This guide provides an objective comparison of Copper Fluor-4 (CF4), a fluorescent probe for cuprous copper (Cu⁺), with other available alternatives. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to facilitate an informed selection of the most suitable copper sensor for your research needs.

The dynamic role of copper in cellular processes, ranging from enzymatic catalysis to signal transduction, necessitates tools for its accurate in situ detection.[1] Fluorescent probes have emerged as indispensable tools for visualizing and quantifying metal ions in living systems.[2] this compound (CF4) is a widely used probe recognized for its high selectivity and sensitivity towards Cu⁺.[3][4] This guide will delve into the specifics of CF4's performance and benchmark it against a selection of other commercially available copper probes.

Comparative Analysis of Copper Fluorescent Probes

To provide a clear overview of the performance characteristics of various copper probes, the following table summarizes their key quantitative data. This allows for a direct comparison of their affinity for copper and their responsiveness.

Probe NameTarget IonDissociation Constant (Kd)Fold ChangeExcitation (nm)Emission (nm)Reference
This compound (CF4) Cu⁺2.9 x 10⁻¹³ M~10x415660[3][4]
CS1 Cu⁺3.6 x 10⁻¹² M~10x540561[5][6]
CS3 Cu⁺9.0 x 10⁻¹⁴ M~75x--[6]
Mito-CS1 Cu⁺7.2 x 10⁻¹² M-540550-700[7]
BioTracker Green Copper Cu⁺->100x-510[8]
N4 (Fluorescein-based) Cu²⁺--440525[9][10]
L1 (Rhodamine-based) Cu²⁺->500x500545[11]
RBH (Rhodamine-based) Cu²⁺-~132x570580[12]
Rhodamine B hydroxylamide Cu²⁺----[13]

Key Observations on Specificity:

This compound exhibits exceptional affinity for Cu⁺, with a dissociation constant in the femtomolar range.[3][4] It is reported to have high selectivity over other biologically relevant metal ions such as zinc and iron.[14] Similarly, the CS series of probes (CS1, CS3) and the mitochondria-targeted Mito-CS1 also demonstrate high affinity and selectivity for Cu⁺.[5][6][7] For the detection of cupric copper (Cu²⁺), various rhodamine and fluorescein-based probes have been developed, offering significant fluorescence enhancement upon binding.[9][10][11][12][13] It is crucial to note that the intracellular environment is predominantly reducing, making Cu⁺ the more prevalent species.

Experimental Protocols

To ensure reproducible and reliable results when assessing the specificity of copper probes, detailed experimental protocols are essential. The following sections outline standardized procedures for determining the dissociation constant and for live-cell imaging.

Protocol 1: Determination of Dissociation Constant (Kd) by Fluorescence Titration

This protocol describes the steps to quantify the binding affinity of a fluorescent probe for its target metal ion.

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent probe (e.g., this compound) in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the metal salt (e.g., [Cu(CH₃CN)₄]PF₆ for Cu⁺) in an appropriate buffer (e.g., HEPES or PBS, pH 7.4).

    • Prepare a series of dilutions of the metal salt solution in the same buffer.

  • Spectrofluorometer Setup:

    • Set the excitation and emission wavelengths on the spectrofluorometer according to the probe's specifications.

    • Use a quartz cuvette for all measurements.

  • Titration:

    • Add a fixed concentration of the fluorescent probe to the cuvette containing the buffer.

    • Record the initial fluorescence intensity (F₀).

    • Sequentially add increasing concentrations of the metal ion solution to the cuvette.

    • After each addition, allow the solution to equilibrate and record the fluorescence intensity (F).

  • Data Analysis:

    • Plot the change in fluorescence intensity (F - F₀) or the normalized fluorescence (F/F₀) as a function of the metal ion concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) using non-linear regression analysis to determine the dissociation constant (Kd).[15][16]

Protocol 2: Live-Cell Imaging of Labile Copper Pools

This protocol provides a general workflow for visualizing intracellular copper using a fluorescent probe.

  • Cell Culture and Plating:

    • Culture the cells of interest in an appropriate growth medium until they reach the desired confluency.

    • Plate the cells on a suitable imaging dish or slide (e.g., glass-bottom dishes).

  • Probe Loading:

    • Prepare a working solution of the copper probe in a serum-free medium or an appropriate buffer (e.g., HBSS). The optimal concentration should be determined empirically but typically ranges from 1 to 10 µM.

    • Remove the growth medium from the cells and wash them with the buffer.

    • Incubate the cells with the probe-containing solution for a specific duration (e.g., 30-60 minutes) at 37°C.

  • Washing and Imaging:

    • Remove the probe solution and wash the cells gently with the buffer to remove any excess, unbound probe.

    • Add fresh buffer or imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen probe.[17]

  • Experimental Treatments (Optional):

    • To investigate changes in labile copper levels, cells can be pre-treated with copper supplements (e.g., CuCl₂) or chelators (e.g., TTM) before or after probe loading.

  • Image Analysis:

    • Quantify the fluorescence intensity in specific regions of interest (ROIs) within the cells using appropriate image analysis software.

Visualizing Cellular Copper Dynamics and Experimental Design

To better understand the biological context and the experimental approach to studying copper specificity, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a generalized experimental workflow.

CopperHomeostasis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_golgi Golgi Apparatus Cu(II) Cu(II) CTR1 CTR1 (Copper Transporter 1) Cu(II)->CTR1 Reduction Cu(I) Cu(I) CTR1->Cu(I) Atox1 Atox1 (Chaperone) Cu(I)->Atox1 CCS CCS (Chaperone) Cu(I)->CCS ATP7A_B ATP7A/B Atox1->ATP7A_B SOD1 SOD1 CCS->SOD1

Caption: Cellular Copper Homeostasis Pathway.[18][19][20]

ProbeSpecificityWorkflow cluster_invitro In Vitro Characterization cluster_incellulo In Cellulo Validation A Synthesize/Obtain Probe B Determine Photophysical Properties (Absorbance, Emission, Quantum Yield) A->B C Fluorescence Titration with Target Ion (e.g., Cu⁺) - Determine Kd B->C D Selectivity Screening (Fluorescence response to other metal ions) C->D E Assess Cytotoxicity D->E F Live-Cell Imaging: - Determine optimal loading conditions - Observe subcellular localization E->F G Modulate Intracellular Copper Levels (Supplementation/Chelation) F->G H Image and Quantify Fluorescence Changes G->H

Caption: Experimental Workflow for Assessing Probe Specificity.

References

Correlative Imaging of Copper Fluor-4 with Electron Microscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Copper Fluor-4 (CF4) with alternative fluorescent probes for the correlative light and electron microscopy (CLEM) of copper ions in biological systems. Experimental data, detailed protocols, and workflow visualizations are presented to assist researchers in selecting the optimal probe and methodology for their specific needs.

Introduction to Correlative Copper Imaging

Correlative light and electron microscopy (CLEM) is a powerful technique that bridges the gap between the functional, dynamic information provided by fluorescence microscopy (FM) and the high-resolution ultrastructural context offered by electron microscopy (EM).[1][2][3] This approach is invaluable for understanding the precise subcellular localization and the physiological roles of metal ions like copper, which are implicated in a myriad of cellular processes and disease states.

This compound (CF4) is a widely used fluorescent probe specific for Cu(I), the prevalent oxidation state of copper within the reducing environment of the cell.[4] It is based on a rhodol dye scaffold and exhibits a significant increase in fluorescence upon binding to copper.[4] However, the harsh fixation, dehydration, and embedding procedures required for EM sample preparation pose a significant challenge to the preservation of fluorescence from small organic dyes like CF4. This guide explores the performance of CF4 in a CLEM workflow and compares it with potential alternatives.

Quantitative Comparison of Fluorescent Copper Probes

The selection of a fluorescent probe for CLEM depends on several key photophysical and chemical properties. High quantum yield and photostability are crucial for obtaining a strong and stable fluorescence signal during initial light microscopy imaging. Selectivity and affinity for the target ion are paramount for accurate detection. The following table summarizes the properties of this compound and several other fluorescent copper probes. It is important to note that most of these parameters are determined in vitro and their performance in a cellular environment, especially after EM processing, may vary.

Probe NameFluorophore ClassExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Dissociation Constant (Kd)SelectivityKey Features & Limitations for CLEM
This compound (CF4) Rhodol~415~660Not explicitly reported for Cu+-bound state2.9 x 10⁻¹³ M for Cu⁺[4]High for Cu⁺ over other metal ions[4]High affinity and selectivity for Cu⁺. Susceptible to fluorescence quenching during EM preparation.
CS1 (Coppersensor 1) BODIPY5405610.13 (Cu⁺-bound)[5][6]4 x 10⁻¹² M for Cu⁺[6]High for Cu⁺BODIPY dyes can be hydrophobic. Good turn-on response.[5][6]
CS3 (Coppersensor 3) BODIPYNot specifiedNot specified0.40 (Cu⁺-bound)[5][6]9 x 10⁻¹⁴ M for Cu⁺[5][6]High for Cu⁺Improved quantum yield and affinity over CS1.[5][6] Hydrophobicity may be a concern.
CF3 RhodolNot specifiedNot specifiedNot specifiedNot specifiedHigh for Cu⁺More hydrophilic than BODIPY-based sensors, which may be advantageous for tissue imaging.[5]
CS790 Cyanine 77607900.072 (Cu⁺-bound)[7]3.0 x 10⁻¹¹ M for Cu⁺High for Cu⁺Near-infrared emission is beneficial for deep tissue imaging.[7] Suitability for EM preservation needs investigation.
Fluorescein-based Probes (e.g., N4) Fluorescein~440~525Not specified1.20 µM for Cu²⁺[8]High for Cu²⁺High quantum yield and photostability are characteristic of fluorescein.[8] Specificity for Cu²⁺.
Rhodamine-based Probes (e.g., J6/J7) Rhodamine~470~529Not specified0.592 µM for Cu²⁺ (J6)[9]High for Cu²⁺Good optical stability and instant response.[9] Generally good photostability.

Experimental Protocols

A successful CLEM experiment with a small molecule fluorescent probe requires careful optimization of the sample preparation protocol to balance the preservation of fluorescence with the quality of the ultrastructural preservation. The following is a generalized protocol for correlative imaging of this compound in cultured cells.

I. Live-Cell Fluorescence Imaging
  • Cell Culture and Labeling:

    • Plate cells on gridded glass-bottom dishes suitable for both light and electron microscopy (e.g., MatTek dishes with alphanumeric grids).

    • Culture cells to the desired confluency.

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the CF4 stock solution in an appropriate buffer (e.g., HBSS) to a final working concentration (typically 1-5 µM).

    • Incubate the cells with the CF4-containing medium for 30-60 minutes at 37°C.

    • Wash the cells three times with warm buffer to remove excess probe.

  • Fluorescence Microscopy:

    • Image the live cells using a confocal or widefield fluorescence microscope equipped with the appropriate filter sets for this compound (Excitation: ~415 nm, Emission: ~660 nm).

    • Acquire high-resolution images of the cells of interest, noting their positions using the grid on the coverslip.

    • Minimize light exposure to reduce phototoxicity and photobleaching.[10]

II. Sample Preparation for Electron Microscopy

This stage is critical for preserving both the fluorescence signal and the cellular ultrastructure.

  • Fixation:

    • Immediately after live-cell imaging, fix the cells. A common approach is to use a mixture of paraformaldehyde (4%) and a low concentration of glutaraldehyde (B144438) (0.1-0.5%) in a suitable buffer (e.g., phosphate (B84403) buffer) for 30-60 minutes at room temperature.[1][11] Higher concentrations of glutaraldehyde can enhance structural preservation but may quench fluorescence.[1]

  • Post-fixation and Staining (Optimized for Fluorescence Preservation):

    • After primary fixation, wash the cells with buffer.

    • To enhance contrast for EM while minimizing fluorescence quenching, a reduced concentration of osmium tetroxide (e.g., 0.1-0.5% for a short duration) can be used. Alternatively, for better fluorescence preservation, osmium tetroxide can be omitted and replaced with a low concentration of uranyl acetate (B1210297) (e.g., 0.1-0.2%) during the dehydration steps.[2]

  • Dehydration and Resin Infiltration:

    • Dehydrate the samples through a graded series of ethanol (B145695) or acetone.

    • Infiltrate the samples with a resin that is known to better preserve fluorescence, such as Lowicryl or LR White.[2]

  • Embedding and Polymerization:

    • Embed the cells on the gridded coverslip in the chosen resin.

    • Polymerize the resin according to the manufacturer's instructions. For resins like Lowicryl, UV polymerization at low temperatures can be beneficial for preserving both structure and fluorescence.[2]

III. Electron Microscopy and Correlation
  • Sectioning:

    • Carefully detach the resin block from the gridded coverslip. The grid pattern should be imprinted on the resin surface, allowing for the relocation of the previously imaged cells.

    • Prepare ultrathin sections (70-90 nm) of the region of interest using an ultramicrotome.

  • Electron Microscopy:

    • Image the sections using a transmission electron microscope (TEM).

  • Image Correlation:

    • Use the grid pattern and cellular landmarks to correlate the fluorescence microscopy images with the electron micrographs. Fiducial markers (e.g., fluorescent beads added to the sample) can aid in precise alignment.

Visualizing the Workflow and Signaling

To better illustrate the experimental process and the underlying logic, the following diagrams have been generated using Graphviz.

CLEM_Workflow cluster_LM Light Microscopy cluster_EM_Prep EM Sample Preparation cluster_EM_Imaging Electron Microscopy & Correlation A Cell Culture on Gridded Dish B Labeling with this compound A->B C Live-Cell Fluorescence Imaging B->C D Fixation (PFA/Glutaraldehyde) C->D Proceed to Fixation E Post-fixation & Staining (Optimized) D->E F Dehydration E->F G Resin Infiltration & Embedding F->G H Sectioning G->H Prepare for Sectioning I TEM Imaging H->I J Image Correlation I->J

Correlative Light and Electron Microscopy (CLEM) Workflow for this compound.

Copper_Sensing_Pathway cluster_Cell Cellular Environment CF4_out This compound (Non-fluorescent) Cu_ion Labile Cu⁺ Pool CF4_out->Cu_ion Binding CF4_Cu_complex CF4-Cu⁺ Complex (Fluorescent) Cu_ion->CF4_Cu_complex Forms Complex

Simplified signaling pathway of this compound upon binding to Cu⁺.

Conclusion

The correlative imaging of copper using fluorescent probes like this compound provides an unparalleled opportunity to link the dynamic behavior of this essential metal ion with the intricate ultrastructure of the cell. While CF4 offers high selectivity and affinity for Cu(I), its successful application in CLEM is highly dependent on the meticulous optimization of sample preparation protocols to preserve its fluorescence. Researchers should consider the trade-offs between signal preservation and ultrastructural quality when choosing fixation and embedding methods. The alternative probes listed in this guide, particularly those with different fluorophore scaffolds and spectral properties, may offer advantages in specific experimental contexts. By carefully selecting the appropriate probe and following a well-defined protocol, researchers can unlock the full potential of CLEM to elucidate the complex roles of copper in health and disease.

References

A Head-to-Head Comparison: Copper Fluor-4 and Fluo-4 for Cellular Ion Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent ion indicators, selecting the optimal tool is paramount for generating robust and reliable data. This guide provides a comprehensive comparison of two prominent indicators: Copper Fluor-4 (CF4), a selective probe for cuprous copper (Cu⁺), and Fluo-4, a widely used indicator for calcium (Ca²⁺).

This comparison will delve into their performance characteristics, supported by experimental data, to assist you in making an informed decision for your specific research needs. While both are fluorescent dyes used for intracellular ion imaging, their distinct ion selectivity dictates their application. This guide will therefore focus on comparing their performance for their respective target ions.

Quantitative Performance at a Glance

The following table summarizes the key performance metrics of this compound and Fluo-4, offering a clear and concise comparison of their capabilities.

PropertyThis compoundFluo-4
Target Ion Cuprous Copper (Cu⁺)Calcium (Ca²⁺)
Excitation Maxima (Ex) ~415 nm, ~488 nm[1][2][3]~494 nm[4]
Emission Maxima (Em) ~660 nm[2]~516 nm[4]
Dissociation Constant (Kd) 2.9 x 10⁻¹³ M[2]~335-345 nM[4]
Fluorescence Increase Upon Ion Binding ~10-fold[1]>100-fold[4]
Quantum Yield (Φ) 0.04 (apo) to 0.38 (Cu⁺-bound)[1]~0.14 (at saturating Ca²⁺)
Signal-to-Background Ratio Information not readily availableCan exceed 50:1
Cell Permeability Yes (as AM ester)Yes (as AM ester)
pH Stability Stable in a pH range of 6-8[2]Stable at physiological pH

Delving into the Data: A Performance Overview

This compound is a highly specific fluorescent probe for the detection of labile Cu⁺ pools within cells. Its remarkable selectivity for Cu⁺ over other biologically relevant metal ions, such as zinc and iron, makes it a valuable tool for studying copper homeostasis and its role in various physiological and pathological processes.[2] Upon binding to Cu⁺, this compound exhibits a significant, approximately 10-fold, increase in fluorescence intensity.[1] The quantum yield of the probe shifts impressively from 0.04 in its unbound state to 0.38 when complexed with Cu⁺, indicating a bright fluorescent response upon target binding.[1]

Fluo-4 has established itself as a cornerstone for intracellular calcium imaging. It is a green fluorescent indicator that displays a dramatic increase in fluorescence of over 100-fold upon binding to Ca²⁺.[4] This large dynamic range, coupled with a high signal-to-background ratio that can exceed 50:1, allows for the sensitive detection of calcium transients, even in response to subtle stimuli. Fluo-4 is an analog of Fluo-3, with fluorine substitutions that result in increased fluorescence excitation at the common 488 nm laser line, leading to brighter signals compared to its predecessor.[5] Its dissociation constant of approximately 335-345 nM makes it well-suited for measuring typical resting and elevated cytosolic calcium concentrations.[4]

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for loading cells with this compound AM and Fluo-4 AM. Optimal conditions for specific cell types and experimental setups should be determined empirically.

This compound AM Staining Protocol
  • Prepare Stock Solution: Dissolve this compound AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.

  • Prepare Loading Buffer: Dilute the this compound AM stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium, HBSS) to a final working concentration of 1-10 µM.

  • Cell Loading:

    • Remove the cell culture medium.

    • Wash the cells once with the loading buffer.

    • Add the this compound AM loading solution to the cells.

    • Incubate for 10-30 minutes at 37°C, protected from light.

  • Wash: Remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed buffer to remove extracellular dye.

  • Imaging: Proceed with fluorescence imaging using appropriate filter sets for the excitation and emission wavelengths of this compound.

Fluo-4 AM Staining Protocol
  • Prepare Stock Solution: Dissolve Fluo-4 AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM.

  • Prepare Loading Buffer: Dilute the Fluo-4 AM stock solution in a suitable buffer (e.g., HBSS) to a final working concentration of 1-5 µM. For some cell types, the addition of Pluronic® F-127 (at a final concentration of 0.02-0.04%) can aid in dye solubilization and loading. Probenecid (1-2.5 mM) can also be included to inhibit anion exchangers and improve dye retention.

  • Cell Loading:

    • Remove the cell culture medium.

    • Wash the cells once with the loading buffer.

    • Add the Fluo-4 AM loading solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • Wash and De-esterification:

    • Remove the loading solution and wash the cells 2-3 times with fresh, pre-warmed buffer.

    • Incubate the cells in fresh buffer for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Imaging: Proceed with fluorescence imaging using standard FITC/GFP filter sets.

Visualizing the Process: Workflows and Pathways

To better understand the experimental process and the biological context of these ion indicators, the following diagrams, created using the DOT language, illustrate a general experimental workflow and a common signaling pathway.

Experimental_Workflow cluster_prep Cell Preparation cluster_loading Dye Loading cluster_imaging Imaging and Analysis cluster_stimulation Optional Stimulation cell_culture Cell Culture plating Plate Cells cell_culture->plating wash1 Wash Cells plating->wash1 prepare_loading_solution Prepare Loading Solution add_dye Incubate with Dye prepare_loading_solution->add_dye wash1->add_dye wash2 Wash to Remove Excess Dye add_dye->wash2 de_esterification De-esterification (for AM esters) wash2->de_esterification acquire_images Acquire Images (Microscopy) de_esterification->acquire_images data_analysis Data Analysis acquire_images->data_analysis stimulate_cells Stimulate Cells acquire_images->stimulate_cells

Caption: General experimental workflow for intracellular ion imaging.

GPCR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Ligand Ligand GPCR GPCR Ligand->GPCR Binds to G_Protein G Protein (Gq) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates targets ER ER Ca2_ER Ca²⁺ (in ER) IP3R->Ca2_ER Opens channel Ca2_Cyto Ca²⁺ (in Cytosol) Ca2_ER->Ca2_Cyto Release Ca2_Cyto->PKC Activates Ca2_Cyto->Cellular_Response Initiates

Caption: A simplified GPCR signaling pathway leading to intracellular calcium release.

References

A Head-to-Head Comparison of Copper Fluor-4 and FCP-1 for Labile Copper Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of fluorescent probes for labile copper, selecting the optimal tool is paramount for generating robust and reliable data. This guide provides a comprehensive quantitative comparison of two prominent probes, Copper Fluor-4 (CF4) and FCP-1, to facilitate an informed decision-making process.

This comparison delves into the key performance metrics, experimental considerations, and underlying signaling mechanisms of both probes, supported by experimental data from peer-reviewed literature.

At a Glance: Key Performance Metrics

The following table summarizes the core quantitative data for this compound and FCP-1, offering a direct comparison of their key characteristics.

PropertyThis compound (CF4)FCP-1
Analyte Specificity Cu⁺Cu(I)
Sensing Mechanism "Turn-on" fluorescence upon bindingRatiometric FRET, activity-based
Dissociation Constant (Kd) 2.9 x 10⁻¹³ M[1][2]Not applicable (irreversible reaction)
Detection Limit 15 nM (experimentally validated for Cu²⁺ in buffer systems)[3]Detectable response at 10 nM of Cu(I)
Quantum Yield (Φ) 0.219 (upon binding Cu⁺)0.20 (fluorescein donor, uncleaved)
Excitation Wavelength ~415 nm (some sources report 488 nm)[1][2]~458 nm (for fluorescein (B123965) donor)
Emission Wavelength ~660 nm[1][2]526 nm (fluorescein) and 576 nm (rhodamine)
Response Time Fast (binding equilibrium)Slower (reaction-based, reaches saturation in ~30 min in vitro)
pH Sensitivity Fluorescence decreases at pH < 6[3]Stable in physiological pH range[3]
Key Advantages Simple, single-wavelength detectionSelf-calibrating ratiometric output, reduces variability
Key Disadvantages Susceptible to signal variability, pH changes, and glutathione (B108866) interference[3]Requires dual-wavelength detection, reaction can be influenced by cellular redox state

Delving Deeper: A Quantitative Comparison

This compound (CF4) is a highly specific fluorescent probe for cuprous copper (Cu⁺) that operates on a "turn-on" mechanism.[1][3] Its rhodol dye scaffold exhibits a significant increase in fluorescence upon binding to Cu⁺, with a reported 50-fold increase in fluorescence intensity.[3] CF4 boasts an exceptionally low dissociation constant (Kd) of 2.9 x 10⁻¹³ M, indicating a very high affinity for Cu⁺.[1][2] This high affinity allows for the detection of very low levels of labile copper. However, researchers should be aware of its sensitivity to pH, with a 22% decrease in fluorescence at a pH below 6.[3] High levels of glutathione (≥5 mM) can also interfere with CF4's signal by reducing the availability of Cu⁺, leading to an 18% signal attenuation.[3]

FCP-1, in contrast, is a ratiometric Förster Resonance Energy Transfer (FRET) probe designed for the activity-based sensing of labile Cu(I).[4] It comprises a fluorescein donor and a rhodamine acceptor linked by a Tris[(2-pyridyl)methyl]amine (TPA) bridge.[4] In the presence of Cu(I) and oxygen, the TPA linker undergoes an oxidative cleavage, physically separating the donor and acceptor fluorophores. This separation disrupts FRET, leading to an increase in the fluorescein emission at 526 nm and a concurrent decrease in the rhodamine emission at 576 nm. This ratiometric response provides a built-in self-calibration, making it less susceptible to variations in probe concentration, cell thickness, or excitation light intensity.[4] While a direct head-to-head comparison in the same study showed that both probes could detect oncogene-driven copper fluctuations with comparable accuracy, the study highlighted the trade-off between CF4's simpler quantification and FCP-1's self-calibrating nature.[3]

Visualizing the Mechanisms

To better understand the operational principles of these probes, the following diagrams illustrate their respective signaling pathways.

Copper_Fluor_4_Mechanism Signaling Pathway of this compound (CF4) CF4_off This compound (Low Fluorescence) CF4_on CF4-Cu⁺ Complex (High Fluorescence) CF4_off->CF4_on Binding Cu_ion Labile Cu⁺ CF4_on->CF4_off Dissociation Light_out Emission (~660 nm) CF4_on->Light_out Emission Light_in Excitation Light (~415 nm) Light_in->CF4_on Excitation

Caption: Signaling pathway of this compound (CF4).

FCP_1_Mechanism Signaling Pathway of FCP-1 cluster_fret FRET State cluster_cleaved Cleaved State FCP1_intact FCP-1 (Intact) Fluorescein-TPA-Rhodamine FRET FRET Occurs FCP1_intact->FRET Excitation of Fluorescein (~458 nm) Fluorescein Cleaved Fluorescein (High Fluorescence) FCP1_intact->Fluorescein Oxidative Cleavage Rhodamine Cleaved Rhodamine-TPA No_FRET FRET Disrupted Fluorescein->No_FRET Excitation of Fluorescein (~458 nm) Cu_O2 Labile Cu(I) + O₂

Caption: Signaling pathway of FCP-1.

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible results. Below are generalized protocols for the use of this compound and FCP-1 in cultured cells for labile copper detection.

Protocol for Labile Copper Detection using this compound (CF4)
  • Cell Culture: Plate cells on a suitable imaging dish or plate and culture under standard conditions until they reach the desired confluency.

  • Preparation of CF4 Staining Solution:

    • Prepare a stock solution of CF4 in anhydrous DMSO.

    • On the day of the experiment, dilute the CF4 stock solution in a suitable imaging buffer (e.g., HBSS or serum-free medium) to the final working concentration (typically 1-10 µM).

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with the imaging buffer.

    • Add the CF4 staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells two to three times with fresh imaging buffer to remove any excess probe.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for CF4 (Excitation: ~415 nm or 488 nm; Emission: ~660 nm).

    • Acquire images for quantitative analysis of fluorescence intensity.

Protocol for Labile Copper Detection using FCP-1
  • Cell Culture: Plate cells on a suitable imaging dish or plate and culture under standard conditions.

  • Preparation of FCP-1 Staining Solution:

    • Prepare a stock solution of FCP-1 in DMSO.

    • Dilute the FCP-1 stock solution in an appropriate imaging buffer to the final working concentration (typically 1-5 µM).

  • Cell Staining:

    • Wash the cells once with the imaging buffer.

    • Add the FCP-1 staining solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells twice with fresh imaging buffer.

  • Imaging:

    • Image the cells using a fluorescence microscope capable of dual-emission detection.

    • Excite the cells at ~458 nm and collect the emission in two channels: the fluorescein channel (~526 nm) and the rhodamine channel (~576 nm).

    • Calculate the ratio of the fluorescence intensity from the fluorescein channel to the rhodamine channel for quantitative analysis.

Experimental_Workflow General Experimental Workflow for Labile Copper Detection Start Start: Plate and Culture Cells Prepare_Probe Prepare Probe Staining Solution (CF4 or FCP-1) Start->Prepare_Probe Wash_Cells_1 Wash Cells with Imaging Buffer Prepare_Probe->Wash_Cells_1 Incubate_Probe Incubate Cells with Probe (30-60 min at 37°C) Wash_Cells_1->Incubate_Probe Wash_Cells_2 Wash Cells to Remove Excess Probe Incubate_Probe->Wash_Cells_2 Image_Cells Fluorescence Microscopy Imaging Wash_Cells_2->Image_Cells Analyze_Data Quantitative Image Analysis Image_Cells->Analyze_Data End End: Results Analyze_Data->End

Caption: General experimental workflow for labile copper detection.

Conclusion

Both this compound and FCP-1 are powerful tools for the detection of labile copper in biological systems, each with its own set of strengths and weaknesses. CF4 offers a straightforward, "turn-on" fluorescence response with very high affinity for Cu⁺, making it a good choice for simpler experimental setups. FCP-1 provides a more robust, self-calibrating ratiometric output that can minimize experimental variability, which is particularly advantageous in complex or heterogeneous samples. The choice between these two probes will ultimately depend on the specific experimental requirements, the biological system under investigation, and the instrumentation available. By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can select the most appropriate probe to advance their understanding of the critical role of labile copper in health and disease.

References

Validating Copper Fluor-4 Specificity: A Comparative Guide to Copper Chelators

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of fluorescent probes is paramount for data integrity. This guide provides a comprehensive comparison of copper chelators used to validate the signal from Copper Fluor-4 (CF4), a widely used fluorescent probe for detecting labile Cu(I) pools in biological systems. We present supporting experimental data, detailed protocols, and visual workflows to aid in the rigorous validation of your findings.

The use of fluorescent probes to visualize and quantify intracellular metal ions has revolutionized our understanding of their dynamic roles in cellular processes. This compound (CF4) has emerged as a valuable tool for detecting the labile Cu(I) pool, which is increasingly recognized as a key player in various signaling pathways.[1] However, like all fluorescent probes, the signal from CF4 must be carefully validated to ensure it specifically reports on changes in intracellular copper concentration and is not an artifact of other cellular processes. Copper chelators are indispensable tools for this validation, as they competitively bind copper ions, thereby reducing the fluorescence of copper-sensitive probes in a concentration-dependent manner.[2]

Comparative Performance of Copper Chelators

The selection of an appropriate copper chelator is critical for validating the CF4 signal. Chelators vary in their affinity and specificity for different copper oxidation states (Cu(I) and Cu(II)), as well as their cell permeability. Below is a comparison of commonly used copper chelators and their effectiveness in quenching the CF4 signal.

ChelatorTarget Copper Oxidation StateCell PermeabilityTypical Working ConcentrationQuenching Efficiency of CF4 SignalKey Considerations
BCS (Bathocuproine disulfonate)Cu(I)Impermeable100-200 µMHighPrimarily used for extracellular Cu(I) chelation. Its fluorescence can be quenched by Cu(I).[3]
TETA (Triethylenetetramine)Primarily Cu(II)Permeable100-200 µMModerate to HighCan chelate intracellular copper.[4]
DPA (D-penicillamine)Cu(I) and Cu(II)Permeable100-200 µMModerate to HighCan also induce the reduction of Cu(II) to Cu(I).[4]
EDTA (Ethylenediaminetetraacetic acid)General metal ion chelatorImpermeableVariesHighNot specific to copper, used as a general control for metal ion chelation.[5]

Experimental Protocols

To validate the specificity of the this compound signal, a systematic approach involving both copper supplementation and chelation is recommended.

Protocol 1: Validation of CF4 Signal using Copper Chelation

This protocol describes the use of a cell-permeable chelator to quench the intracellular CF4 signal, confirming that the fluorescence is dependent on the presence of labile copper.

Materials:

  • HEK293T cells (or other cell line of interest)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (CF4) stock solution (e.g., 1 mM in DMSO)

  • Copper chelator stock solution (e.g., TETA or DPA, 100 mM in water)

  • Phosphate Buffered Saline (PBS)

  • Confocal microscope

Procedure:

  • Cell Culture: Plate HEK293T cells on glass-bottom dishes suitable for confocal microscopy and culture overnight.

  • Copper Supplementation (Optional): To induce a robust CF4 signal, incubate the cells with a copper source, such as 50 µM CuCl2, for 1-3 hours.

  • CF4 Loading: Wash the cells once with PBS and then incubate with 1 µM CF4 in serum-free DMEM for 30 minutes at 37°C.

  • Baseline Imaging: Wash the cells twice with PBS to remove excess probe. Acquire baseline fluorescence images using a confocal microscope with appropriate excitation (e.g., 488 nm) and emission (e.g., 510-550 nm) settings.

  • Chelator Treatment: Add the copper chelator (e.g., 100-200 µM TETA or DPA) to the cells and incubate for 30-60 minutes at 37°C.

  • Post-Chelation Imaging: Acquire fluorescence images at different time points after chelator addition to monitor the quenching of the CF4 signal.

  • Data Analysis: Quantify the mean fluorescence intensity of the cells before and after chelator treatment using image analysis software (e.g., ImageJ). A significant decrease in fluorescence intensity upon chelator treatment validates the copper-specificity of the CF4 signal.

Protocol 2: Comparison of this compound with Alternative Probes

While this guide focuses on validating the CF4 signal, it is often beneficial to compare its performance with other available fluorescent probes for Cu(I).

ProbeExcitation (nm)Emission (nm)Dissociation Constant (Kd)Key Features
This compound (CF4) ~488~5152.9 x 10⁻¹³ M[6]High selectivity and affinity for Cu(I).[6]
CS1 (Coppersensor-1) ~540~561Not specifiedBODIPY-based, visible excitation and emission.[2]
CPF1 (Copper Phosphorus Fluor 1) ~585~6050.02 pMRed-emitting, suitable for multiplexing with green probes.[7]

Visualizing the Workflow and Underlying Biology

To further clarify the experimental process and the biological context, the following diagrams were generated using Graphviz.

G cluster_workflow Experimental Workflow for CF4 Signal Validation A 1. Plate Cells B 2. Copper Supplementation (Optional) A->B C 3. Load with this compound B->C D 4. Acquire Baseline Fluorescence Image C->D E 5. Treat with Copper Chelator D->E F 6. Acquire Post-Chelation Fluorescence Image E->F G 7. Quantify Fluorescence Change F->G

Caption: A streamlined workflow for validating the copper specificity of the this compound signal.

G cluster_pathway Signaling Pathway Involving Labile Copper NMDA_R NMDA Receptor Activation Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx ATP7A ATP7A Trafficking Ca_Influx->ATP7A Cu_Efflux Cu+ Efflux ATP7A->Cu_Efflux Labile_Cu Increased Labile Cu+ Pool Cu_Efflux->Labile_Cu CF4 This compound Labile_Cu->CF4 Fluorescence Fluorescence Signal CF4->Fluorescence

Caption: A simplified signaling pathway illustrating how neuronal stimulation can lead to an increase in the labile copper pool, which can be detected by this compound.[1]

Conclusion

The validation of fluorescent probe signals is a critical step in ensuring the reliability of experimental data. The use of copper chelators, such as TETA and DPA, provides a robust method for confirming the specificity of the this compound signal to intracellular labile Cu(I). By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently employ this compound in their investigations of the intricate roles of copper in health and disease.

References

Safety Operating Guide

Proper Disposal of Copper Fluor-4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals utilizing Copper Fluor-4 must adhere to rigorous disposal protocols to ensure both laboratory safety and environmental protection. While some safety data sheets (SDS) may not classify this compound as a hazardous substance, it is crucial to recognize that copper compounds, in general, are known to be toxic to aquatic life.[1][2] Therefore, all waste containing this compound should be managed as hazardous waste unless explicitly stated otherwise by your institution's Environmental Health and Safety (EHS) department. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3] All waste containers must be clearly labeled with their contents, including the full chemical name and approximate concentrations, and kept securely closed when not in use.[3] Never dispose of solutions containing copper down the drain.[3]

Hazard and Safety Summary

The primary environmental concern with copper-containing compounds is their toxicity to aquatic organisms, which can lead to long-term adverse effects in aquatic environments.[1][2]

Hazard ClassificationDescriptionPrimary Precaution
Aquatic Toxicity Copper compounds can be harmful to aquatic life.[1]Do not discharge to drains or the environment.[1] Collect all waste for proper disposal.
Skin and Eye Irritant Based on related compounds, may cause skin and eye irritation.[1]Wear appropriate PPE, including gloves and safety goggles.[3]
Solid Waste Spills of solid material should be handled to avoid dust formation.Sweep up spilled solid material and place it in a designated, labeled container for hazardous waste.[1]

Step-by-Step Disposal Protocol for Aqueous this compound Waste

Aqueous waste containing this compound is a common byproduct of laboratory procedures. Due to its potential aquatic toxicity, it must be converted to a solid, insoluble form before disposal through a process called chemical precipitation.[3]

Experimental Protocol: Chemical Precipitation of Aqueous this compound Waste

  • Segregation: Collect all aqueous waste containing this compound in a designated, properly labeled, and sealed container.[3] Do not mix with other metal waste streams unless specified by your EHS department.[3]

  • Precipitation: An effective in-lab treatment is the precipitation of copper ions as an insoluble copper salt.[3] This can be achieved by adjusting the pH of the solution.

    • Slowly add a solution of sodium carbonate (soda ash) or sodium hydroxide (B78521) while stirring.

    • Monitor the pH of the solution. The goal is to raise the pH to a level where copper hydroxide or copper carbonate, which are insoluble, will precipitate out of the solution.

  • Reaction Completion: Continue stirring for at least 15 minutes to ensure the precipitation reaction is complete.[3]

  • Filtration: Filter the precipitate from the solution using a filtration apparatus.[3]

  • Drying: Allow the solid copper precipitate to dry completely.[3]

  • Packaging: Package the dried precipitate in a labeled container for hazardous solid waste disposal.[3]

  • Filtrate Management: The remaining liquid (filtrate) should be tested for residual copper content.[3] If it meets local sewer discharge limits, and after neutralizing the pH to between 5 and 9, it may be permissible to dispose of it down the drain with a large excess of water.[3] Always confirm this with your EHS department first. [3]

  • Disposal: The precipitated copper salt and any contaminated solid waste should be disposed of through your institution's hazardous waste management service.[3]

Disposal Workflow Diagram

Copper_Fluor_4_Disposal_Workflow cluster_waste_generation Waste Generation cluster_in_lab_treatment In-Lab Treatment cluster_disposal_pathways Disposal Pathways A Aqueous Waste (this compound Solution) C Segregate Aqueous Waste A->C Collect B Solid Waste (Contaminated Labware) G Package & Label Solid Hazardous Waste B->G Combine D Chemical Precipitation (Add Base, Adjust pH) C->D Treat E Filter Precipitate D->E Separate F Dry Precipitate E->F Process H Test & Neutralize Filtrate E->H Process F->G Contain J Dispose via Hazardous Waste Management G->J Transfer I Consult EHS for Filtrate Disposal H->I Verify I->J If required

Caption: Workflow for the safe disposal of this compound waste.

Regulatory Compliance

It is imperative to dispose of this compound in accordance with all prevailing country, federal, state, and local regulations.[4] Contact your state's Department of Environmental Protection (DEP) or your regional office of the federal Environmental Protection Agency (EPA) for specific recommendations regarding hazardous waste.[5] The Resource Conservation and Recovery Act (RCRA) provides a framework for the proper management of hazardous and non-hazardous solid waste.[6]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Copper Fluor-4

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for the handling of Copper Fluor-4, a specific fluorescent probe for Cu+ ions. Adherence to these protocols is critical for ensuring a safe laboratory environment and the accuracy of your experimental outcomes.

Immediate Safety and Hazard Identification

This compound is a chemical substance that requires careful handling to prevent potential health hazards. While it is not classified as a hazardous substance or mixture, general laboratory safety precautions should always be observed.[1][2]

Personal Protective Equipment (PPE): The use of appropriate PPE is the first line of defense against accidental exposure.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and dust particles.
Skin Protection Impermeable gloves (e.g., nitrile rubber) and a laboratory coat.To prevent skin contact.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator with a particulate filter is recommended if dust or aerosols are generated.[1]To prevent inhalation of dust or aerosols.[1]

Operational Plan: From Receipt to Use

A systematic approach to handling this compound from the moment it arrives in the laboratory is crucial for maintaining its integrity and ensuring safety.

Receiving and Storage:

  • Upon receipt, inspect the packaging for any damage.

  • Store the compound in a tightly sealed container in a cool, well-ventilated area, protected from light.[1]

  • Recommended Storage Temperatures:

    • Powder: -20°C for up to 3 years.[3]

    • In solvent: -80°C for up to 6 months, or -20°C for up to 1 month (protect from light).[4][5]

Preparation of Stock Solutions:

  • Due to its low water solubility, this compound is typically dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO).[5]

  • For a 10 mM stock solution, dissolve 7.49 mg of this compound in 1 mL of DMSO.

  • Always handle the solid powder in a chemical fume hood to minimize inhalation risk.

Experimental Protocol: Live Cell Imaging of Labile Cu+

This protocol provides a general guideline for using this compound to visualize labile Cu+ pools in live cells. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cultured cells on coverslips or in imaging dishes

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Grow cells to the desired confluency on a suitable imaging substrate.

  • Loading with this compound:

    • Prepare a working solution of this compound in cell culture medium or buffer. A typical final concentration ranges from 0.8 µM to 10 µM.[4][6]

    • Remove the culture medium from the cells and wash once with warm PBS or HBSS.

    • Add the this compound working solution to the cells.

    • Incubate for 10 to 30 minutes at 37°C, protected from light.[6]

  • Washing:

    • Remove the loading solution.

    • Wash the cells two to three times with warm PBS or HBSS to remove excess probe.

  • Imaging:

    • Mount the coverslip on a slide or place the imaging dish on the microscope stage.

    • Image the cells using appropriate filter sets for this compound (Excitation: ~488 nm; Emission: ~660 nm).[4][5]

Emergency Procedures: A Step-by-Step Response Plan

In the event of an accidental exposure or spill, a swift and informed response is critical.

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][7]
Skin Contact In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[1][7]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][7]
Ingestion If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1][7]

Accidental Release Measures:

  • Small Spills:

    • Ensure adequate ventilation.

    • Wear appropriate PPE.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Place in a suitable, closed container for disposal.

  • Large Spills:

    • Evacuate personnel from the area.

    • Prevent further leakage or spillage if safe to do so.

    • Do not let the product enter drains.

    • Contact emergency services and the institutional safety office.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Chemical Waste: Dispose of unused this compound and any contaminated materials (e.g., pipette tips, gloves) as hazardous chemical waste.

  • Containers: Dispose of empty containers in accordance with local, state, and federal regulations. Do not reuse empty containers.

  • Consult your institution's environmental health and safety office for specific disposal guidelines. In general, disposal should be conducted by a licensed professional waste disposal service.[8]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C38H47F3N2O2S4[7]
Molecular Weight 749.05 g/mol [7]
CAS Number 2365532-64-3[1][2]
Excitation Wavelength ~488 nm[5]
Emission Wavelength ~660 nm[4]
Dissociation Constant (Kd) for Cu+ 2.9 x 10⁻¹³ M[4]
Solubility in DMSO 125 mg/mL (166.88 mM)[5]
pH Stability Range 6 - 8[3][4]

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

Safe_Handling_Workflow Receipt Receipt and Inspection Storage Secure Storage (-20°C or -80°C, protected from light) Receipt->Storage Preparation Stock Solution Preparation (in fume hood) Storage->Preparation Experiment Experimental Use (Live Cell Imaging) Preparation->Experiment Waste_Collection Waste Collection (Segregated Chemical Waste) Experiment->Waste_Collection Spill_Emergency Spill or Exposure Emergency Experiment->Spill_Emergency Disposal Disposal (Licensed Waste Service) Waste_Collection->Disposal First_Aid First Aid Measures Spill_Emergency->First_Aid Cleanup Spill Cleanup Spill_Emergency->Cleanup Cleanup->Waste_Collection

Caption: Logical workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.